molecular formula C40H78O3 B1269801 Arachidic anhydride CAS No. 55726-22-2

Arachidic anhydride

Cat. No.: B1269801
CAS No.: 55726-22-2
M. Wt: 607 g/mol
InChI Key: AUONNNVJUCSETH-UHFFFAOYSA-N
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Description

Arachidic anhydride is a useful research compound. Its molecular formula is C40H78O3 and its molecular weight is 607 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

icosanoyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUONNNVJUCSETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340753
Record name Arachidic anhydride
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Molecular Weight

607.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55726-22-2
Record name Eicosanoic acid, 1,1′-anhydride
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Record name Arachidic anhydride
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Record name Arachidic Anhydride
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Foundational & Exploratory

Technical Monograph: Arachidic Anhydride — Structural Dynamics, Synthesis, and Applications in Lipid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arachidic anhydride (Eicosanoic anhydride; CAS 55726-22-2) is the symmetrical acid anhydride of arachidic acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). As a high-molecular-weight lipid derivative (

), it serves as a critical reagent in the hydrophobic modification of peptides, the synthesis of solid lipid nanoparticles (SLNs), and proteomic research. This guide provides a rigorous analysis of its physicochemical architecture, a modernized synthesis protocol using carbodiimide coupling, and its reactivity profile in drug development contexts.

Molecular Architecture and Bonding

Core Geometry and Hybridization

The reactivity of this compound is defined by its central anhydride linkage (


), flanked by two saturated 19-carbon alkyl chains.
  • The Anhydride Core: The central oxygen atom is

    
    -hybridized (with significant 
    
    
    
    -orbital character contributing to resonance), linking two carbonyl carbons. These carbonyl carbons are
    
    
    -hybridized, forming a trigonal planar geometry.
  • Resonance Effects: The lone pairs on the central oxygen participate in resonance with both carbonyl

    
    -systems. However, this resonance is competitive, making the carbonyl carbons more electrophilic than those in esters or amides, though less than in acyl halides.
    
  • Alkyl Chains: The two

    
     tails consist of 
    
    
    
    -hybridized carbons arranged in a trans zigzag conformation (anti-periplanar), maximizing thermodynamic stability by minimizing steric repulsion between adjacent methylene groups.
Intermolecular Forces
  • London Dispersion Forces: Due to the substantial molecular weight (~607.05 g/mol ) and the length of the aliphatic chains, strong Van der Waals interactions dominate the solid-state packing. This results in a melting point (~77°C) significantly higher than shorter-chain anhydrides.

  • Dipole-Dipole Interactions: The anhydride core possesses a net dipole moment, but the massive hydrophobic bulk of the arachidyl tails suppresses water solubility, rendering the molecule strictly lipophilic.

Structural Visualization

The following diagram illustrates the connectivity and resonance competition within the core.

ArachidicStructure Core Anhydride Core (O=C-O-C=O) Resonance Resonance Competition Core->Resonance Lone Pair Delocalization Tail1 C19 Alkyl Chain (Hydrophobic) Tail1->Core Inductive Effect (+I) Tail2 C19 Alkyl Chain (Hydrophobic) Tail2->Core Inductive Effect (+I) Reactivity Electrophilic Activation Resonance->Reactivity Increases Susceptibility to Nucleophiles

Figure 1: Structural connectivity of this compound showing the central reactive core flanked by hydrophobic tails.

Synthesis and Purification Protocol

While historical methods utilized toxic solvents like carbon tetrachloride (


), modern Green Chemistry standards necessitate the use of Dichloromethane (DCM) or Tetrahydrofuran (THF). The most robust laboratory-scale synthesis employs Dicyclohexylcarbodiimide (DCC)  dehydration.
Reagents and Materials
  • Precursor: Arachidic Acid (≥99% purity).[1]

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC).[2][3][4]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Arachidic Acid in 50 mL of anhydrous DCM under an inert atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath to suppress side reactions (N-acylurea formation).

  • Addition: Add 0.5 equivalents (5 mmol) of DCC dissolved in 10 mL DCM dropwise over 15 minutes.

    • Mechanism:[3][5][6] DCC activates one carboxyl group, forming an O-acylisourea intermediate, which is then attacked by the second carboxylate molecule.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate of Dicyclohexylurea (DCU) will form.

  • Workup (Filtration): Cool the mixture to -20°C for 2 hours to maximize DCU precipitation. Filter the mixture through a sintered glass funnel or Celite pad to remove the urea byproduct.

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator).

  • Purification: Recrystallize the crude solid from acetone or diethyl ether to yield pure this compound.

Synthesis Workflow Diagram

SynthesisFlow Start Arachidic Acid (Dissolved in DCM) DCC_Add Add DCC (0.5 eq) @ 0°C Start->DCC_Add Intermediate O-Acylisourea Intermediate DCC_Add->Intermediate Coupling Nucleophilic Attack by 2nd Acid Molecule Intermediate->Coupling Byproduct DCU Precipitate (Removal via Filtration) Coupling->Byproduct Side Product Product This compound (Recrystallization) Coupling->Product Main Pathway

Figure 2: DCC-mediated dehydration pathway for the synthesis of this compound.

Reactivity Profile and Mechanism[4]

This compound acts as a potent acylating agent . Its reactivity lies between acid chlorides (too reactive/unstable) and esters (too stable).

Nucleophilic Acyl Substitution

The primary reaction mechanism involves the attack of a nucleophile (amine, alcohol, or thiol) on one of the carbonyl carbons.[5]

  • Aminolysis: Reaction with primary amines yields arachidyl amides. This is crucial in peptide synthesis for "capping" unreacted amines or attaching lipid tails to peptides to improve membrane permeability.

  • Hydrolysis: Upon exposure to moisture, the anhydride reverts to two molecules of arachidic acid. This reaction is slower than for short-chain anhydrides due to the hydrophobic shielding of the core by the

    
     tails.
    
Mechanism Diagram (Aminolysis)

Mechanism Nu Nucleophile (R-NH2) Anhydride Arachidic Anhydride Nu->Anhydride Attack C=O Tetra Tetrahedral Intermediate Anhydride->Tetra Collapse Collapse & Leaving Group Tetra->Collapse Products Amide + Acid Collapse->Products

Figure 3: General mechanism of nucleophilic acyl substitution on this compound.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from the free acid precursor. Infrared (IR) spectroscopy is the most diagnostic tool.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula

Molecular Weight 607.05 g/mol
Melting Point 77–80 °CSlightly higher than arachidic acid (~75°C)
Solubility

, Benzene, THF
Insoluble in water
Appearance White crystalline solidWaxy texture
Spectroscopic Signatures
  • FTIR (Fourier Transform Infrared):

    • Anhydride Doublet: The hallmark of anhydrides is a split carbonyl peak due to symmetric and asymmetric stretching modes.

      • Asymmetric Stretch: ~1820 cm⁻¹ (Strong)

      • Symmetric Stretch: ~1750 cm⁻¹ (Strong)

    • Differentiation: Arachidic acid (precursor) shows a single broad peak ~1700 cm⁻¹ and a broad O-H stretch (3300-2500 cm⁻¹), both of which disappear in the pure anhydride.

  • 1H-NMR (

    
    ): 
    
    • 
      -Protons:  The protons on the carbon adjacent to the carbonyl (
      
      
      
      ) appear as a triplet around
      
      
      2.4–2.5 ppm, slightly downfield compared to the acid due to the electron-withdrawing nature of the anhydride group.

Applications in Drug Development

Lipid Nanoparticles (LNPs)

In the development of mRNA vaccines and gene therapies, lipid composition is critical.

  • Impurity Analysis: this compound can form as a trace impurity during the storage of arachidic-containing lipids. Monitoring its presence is vital for stability assays.

  • Precursor Synthesis: It is used to synthesize specific arachidyl-lipids (e.g., arachidyl-PEG) where acid chloride reagents are too harsh for sensitive headgroups.

Solid-Phase Peptide Synthesis (SPPS)
  • Lipidation: this compound is used to attach the

    
     lipid tail to the N-terminus of therapeutic peptides. This "lipidating" strategy increases the albumin binding of the peptide in the bloodstream, significantly extending the drug's half-life (e.g., similar to the mechanism in Liraglutide/Semaglutide analogues).
    

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7, 174-175. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[5][7][8][9][10] Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

Sources

Synthesis Methods for High-Purity Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Research

Introduction: The Critical Role of Purity

Arachidic anhydride (Eicosanoic anhydride, CAS: 506-56-9) is a critical reagent in the synthesis of specialized lipids for Lipid Nanoparticles (LNPs) and hydrophobic drug conjugates.[1] In drug delivery applications, the purity of the acylating agent is non-negotiable; trace impurities such as free fatty acids, urea byproducts, or mixed anhydrides can destabilize LNP formulations and trigger immunogenic responses.

This guide details two robust synthesis protocols designed to achieve >99% purity, moving beyond standard organic preparations to meet pharmaceutical-grade standards.

Chemical Basis & Retrosynthetic Analysis

The formation of this compound involves the dehydration of two molecules of arachidic acid (


). The challenge lies not in the reaction itself, but in driving it to completion and removing the high-molecular-weight byproducts without hydrolyzing the sensitive anhydride bond.

Reaction Equation:



Key Challenges:
  • Solubility: The long C20 alkyl chain drastically reduces solubility in standard polar solvents, requiring specific solvent systems.

  • Hydrolysis Sensitivity: Like all anhydrides, the product reverts to the acid upon exposure to atmospheric moisture.

  • Purification: Separation of the anhydride (product) from the starting acid (reactant) is difficult due to their similar physical properties (polarity and melting point).

Protocol A: DCC-Mediated Dehydration (Lab Scale)

Best for: Small-scale synthesis (1g – 50g), high yields, and mild conditions.[1] Mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) acts as a coupling agent, reacting with the acid to form an O-acylisourea intermediate, which is then attacked by a second acid molecule.[1][2][3]

Reagents & Materials[1][2][5][6][7]
  • Arachidic Acid (C20:0): >99% purity (Sigma-Aldrich or equivalent).[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide): 0.55 molar equivalents.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1] Note: Older protocols use CCl4; DCM is safer and effective.

  • Catalyst: DMAP (4-Dimethylaminopyridine) (Optional, 0.05 eq to accelerate reaction).[1]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 10 mmol (3.12 g) of Arachidic acid in 50 mL of anhydrous DCM. Gentle warming (30°C) may be required to fully dissolve the lipid.
    
  • Activation: Cool the solution to 0°C in an ice bath. Add 5.5 mmol (1.13 g) of DCC dissolved in 10 mL DCM dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. A white precipitate of Dicyclohexylurea (DCU) will form immediately.[1]

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The acid spot (

      
      ) should disappear, replaced by the less polar anhydride spot (
      
      
      
      ).
  • Filtration: Chill the mixture to -20°C for 2 hours to precipitate residual DCU. Filter quickly through a sintered glass funnel (porosity 3) or Celite pad.[1]

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C to yield the crude white solid.

Critical Analysis of Impurities

The crude product contains This compound , trace DCU , and N-acylurea (a rearrangement byproduct). The urea byproduct is the most persistent impurity in this method.

Protocol B: Acetic Anhydride Exchange (Scale-Up)

Best for: Large-scale synthesis (>50g), avoiding urea contamination.[1] Mechanism: Equilibrium-driven exchange where acetic anhydride acts as both solvent and dehydrating agent.[1]

Reagents
  • Arachidic Acid: 1 molar equivalent.[1]

  • Acetic Anhydride: 5–10 molar equivalents (Excess drives equilibrium).[1]

Step-by-Step Methodology
  • Reflux: Combine Arachidic acid and Acetic anhydride in a flask equipped with a reflux condenser and drying tube.

  • Reaction: Heat to reflux (approx. 140°C) for 4–6 hours. The solution will become clear.

  • Distillation: Switch the condenser to distillation mode. Distill off the acetic acid byproduct and excess acetic anhydride.

    • Note: Use a vacuum pump towards the end to remove the last traces of acetic anhydride, which can form mixed anhydrides.

  • Solidification: The residue is the crude this compound.

Purification Strategy: The "Zone of Purity"

Recrystallization is the only reliable method to achieve >99% purity. Column chromatography is often avoided due to hydrolysis on silica gel.[1]

Recrystallization Protocol

Solvent System: Acetone (Primary) or Ethyl Acetate/Hexane (Alternative).[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Acetone (approx. 55°C).

  • Hot Filtration: If the solution is cloudy (residual DCU from Method A), filter while hot through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight. The anhydride crystallizes as pearly white plates.

  • Washing: Filter the crystals and wash rapidly with cold (-20°C) Acetone.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    

Data Summary Table

ParameterMethod A (DCC)Method B (Acetic Anhydride)
Yield 85–95%70–85%
Purity (Crude) Medium (Urea contamination)High (Mixed anhydride traces)
Scale Lab (<50g)Pilot/Industrial (>50g)
Main Impurity Dicyclohexylurea (DCU)Mixed Anhydrides
Recrystallization Mandatory (2x recommended)Recommended (1x)

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

FTIR Spectroscopy
  • Diagnostic Signal: Anhydrides exhibit a characteristic doublet in the carbonyl region due to symmetric and asymmetric stretching.

  • Values:

    
     (Asymmetric) and 
    
    
    
    (Symmetric).[1]
  • Absence: Absence of broad -OH stretch (

    
    ) confirms removal of Arachidic acid.[1]
    
H-NMR (CDCl )
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Protons:  The triplet for the protons adjacent to the carbonyl group shifts downfield compared to the acid.
    
    • Acid (-CH2-COOH):

      
      [1]
      
    • Anhydride (-CH2-CO-O-CO-CH2-):

      
      [1]
      
  • Integration: Ratio of methyl terminal protons (

    
    ) to 
    
    
    
    -protons should be 3:2.[1]
Melting Point
  • Arachidic Acid: 74–76°C[1]

  • This compound: Typically 70–75°C (Sharp range indicates purity).[1] Note: Broadening >2°C indicates hydrolysis or impurities.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and purification pathways for both methods.

G Start Start: Arachidic Acid (C20:0) Decision Select Method Start->Decision DCC_Step Method A: DCC Coupling (DCM, 25°C, 18h) Decision->DCC_Step Lab Scale (<50g) Ac2O_Step Method B: Acetic Anhydride (Reflux 140°C, 4h) Decision->Ac2O_Step Scale Up (>50g) Filter_DCU Filter DCU Byproduct (Cold Filtration) DCC_Step->Filter_DCU Crude_A Crude Anhydride (Urea Impurities) Filter_DCU->Crude_A Recryst Recrystallization (Acetone, -20°C) Crude_A->Recryst Distill Distill Acetic Acid (Vacuum Removal) Ac2O_Step->Distill Crude_B Crude Anhydride (Mixed Anhydride Impurities) Distill->Crude_B Crude_B->Recryst Vacuum Vacuum Drying (P2O5 Desiccator) Recryst->Vacuum Final High-Purity this compound (>99%) Vacuum->Final

Figure 1: Synthesis and purification workflow for this compound, highlighting critical purification junctions.

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acetic Anhydride exchange mechanism).

  • Sigma-Aldrich. (n.d.).[1] Arachidic Acid Product Specification & Properties. Link

Sources

Arachidic anhydride CAS number and alternate names

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Arachidic Anhydride Advanced Lipid Synthesis & Conjugation Strategies for Drug Delivery

Abstract

This compound (Eicosanoic anhydride) represents a critical reagent in the field of lipid biochemistry and drug delivery systems. As the symmetrical anhydride of arachidic acid (C20:0), it serves as a high-purity acylating agent, offering superior reactivity compared to its parent fatty acid while avoiding the corrosive byproducts associated with acid chlorides. This guide analyzes its physicochemical profile, synthesis via carbodiimide coupling, and strategic application in engineering hydrophobic lipid nanoparticles (LNPs) and prodrugs.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a long-chain fatty acid derivative characterized by its hydrophobicity and moisture sensitivity.[1] Unlike free arachidic acid, the anhydride moiety provides a "pre-activated" carbonyl, facilitating rapid esterification and amidation under mild conditions—a crucial feature when modifying sensitive biological payloads.

Table 1: Chemical Identity & Properties

PropertySpecification
CAS Number 55726-22-2
IUPAC Name Eicosanoic anhydride
Common Synonyms Arachidic acid anhydride; Icosanoic anhydride; Arachidyl anhydride
Molecular Formula

Molecular Weight 607.05 g/mol
Appearance White to off-white crystalline solid
Melting Point ~70–75 °C (Typical for C20 anhydrides; parent acid MP is 75.5 °C)
Solubility Soluble in chloroform, hexane, toluene, THF.[1][2][3][4] Insoluble in water (hydrolyzes).
SMILES CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC

Part 2: Mechanism of Reactivity

Expertise Insight: Why choose this compound over Arachidic Acid or Arachidoyl Chloride?

  • Vs. Arachidic Acid: The free acid is chemically inert toward nucleophiles (alcohols, amines) without harsh catalysts or high heat. The anhydride activates the carbonyl carbon, making it a strong electrophile.

  • Vs. Arachidoyl Chloride: While acid chlorides are more reactive, they release HCl gas as a byproduct, which can degrade acid-sensitive APIs (Active Pharmaceutical Ingredients) or trigger side reactions in lipid formulations. This compound releases arachidic acid as the byproduct, which is chemically benign and often compatible with the lipid matrix of the final formulation.

Reactivity Pathway Diagram

ReactivityPathway Anhydride This compound (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-OH or R-NH2) Nucleophile->Intermediate Product Acylated Product (Ester/Amide) Intermediate->Product Elimination Byproduct Arachidic Acid (Benign Byproduct) Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of nucleophilic acyl substitution.[1] The anhydride undergoes nucleophilic attack, eliminating one equivalent of arachidic acid to transfer the C20 lipid tail.

Part 3: Synthesis Protocol

Methodology: Dehydrative Coupling via DCC (Dicyclohexylcarbodiimide). Rationale: This method allows for the synthesis of the anhydride from the readily available arachidic acid under mild conditions (Room Temperature), preventing thermal degradation of the long alkyl chains.

Reagents & Equipment
  • Precursor: Arachidic Acid (CAS 506-30-9), >99% purity.[1][5]

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC).[6][7]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Atmosphere: Dry Nitrogen or Argon (Critical to prevent hydrolysis).

Step-by-Step Protocol
  • Preparation: Dissolve 20 mmol of Arachidic Acid in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Ensure the system is flushed with nitrogen.

  • Activation: Dissolve 10 mmol (0.5 equivalents) of DCC in 10 mL of anhydrous DCM.

  • Addition: Dropwise add the DCC solution to the Arachidic Acid solution at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–15 hours.

    • Observation: A white precipitate of Dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Purification (Filtration): Cool the mixture to 0°C for 30 minutes to maximize DCU precipitation. Filter the suspension through a sintered glass funnel or Celite pad to remove the DCU byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator). The residue is crude this compound.

  • Recrystallization: Recrystallize from minimal warm hexane or acetone to obtain high-purity white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: Arachidic Acid (20 mmol in DCM) step1 Add DCC (10 mmol) Temp: 0°C -> RT start->step1 step2 Stir 15 Hours (Formation of DCU precipitate) step1->step2 step3 Filtration (Remove DCU) step2->step3 step4 Evaporate Solvent step3->step4 Filtrate waste Byproduct: DCU step3->waste Solid DCU (Waste) end Final Product: This compound step4->end

Figure 2: Step-by-step synthesis workflow for this compound using DCC coupling.

Part 4: Applications in Drug Development

This compound is primarily utilized to introduce the C20 lipid tail (arachidoyl group) onto hydrophilic molecules. This process, known as lipidization , dramatically alters the pharmacokinetics of a drug.

Prodrug Synthesis (Hydrophobic Shielding)

By reacting this compound with a drug containing a hydroxyl (-OH) or amine (-NH2) group, researchers create a lipophilic prodrug.[1]

  • Benefit: Increases membrane permeability and lymphatic transport.

  • Mechanism: The anhydride bond breaks, forming an ester or amide linkage. In vivo, esterases or amidases cleave this link, releasing the free drug and arachidic acid (a natural fatty acid).

Lipid Nanoparticle (LNP) Surface Engineering

In mRNA vaccine development and gene therapy, LNPs are stabilized by PEG-lipids.[1] However, alternative steric stabilizers are often required.

  • Application: this compound is reacted with hydrophilic polymers (e.g., chitosan, polyethyleneimine) to attach hydrophobic anchors.[1] These anchors insert into the LNP core, while the polymer stays on the surface, providing stability and potential targeting capabilities.

Experimental Protocol: Amine Conjugation (General)

  • Dissolve the amine-containing substrate (e.g., peptide, drug) in anhydrous THF or DMF.

  • Add 1.1 equivalents of this compound.

  • Add 1.2 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the acidic byproduct (optional, but accelerates reaction).

  • Stir at RT for 4-6 hours. Monitor via TLC or HPLC.

Part 5: Handling, Stability & Safety

  • Moisture Sensitivity: Anhydrides react with atmospheric moisture to revert to the carboxylic acid.

    • Storage: Store at 2-8°C under an inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Safety (SDS Summary):

    • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Verification: Confirm purity via IR Spectroscopy (look for characteristic anhydride double carbonyl peaks at ~1820 and 1760 cm⁻¹) or H-NMR (distinct methylene protons compared to the acid).

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.[1] Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10467 (Arachidic Acid). Available at: [Link][1]

Sources

Technical Guide: Eicosanoic Anhydride Solubility & Handling in Organic Synthesis

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

Eicosanoic anhydride (Arachidic anhydride) is a long-chain fatty acid derivative used primarily as a lipidating agent in drug delivery systems (e.g., lipid nanoparticles, prodrug synthesis) and surface modification.[1] Structurally comprising two C20 alkyl chains connected by an anhydride linkage, it presents a unique solubility challenge: it combines extreme hydrophobicity with high crystallinity and chemical reactivity (electrophilicity).

Unlike short-chain anhydrides (e.g., acetic anhydride), Eicosanoic anhydride behaves physically like a wax.[1] Its handling requires a precise balance of thermal energy to overcome crystal lattice energy and solvent selection to prevent unwanted solvolysis (hydrolysis or alcoholysis).

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
Molecular Formula

High molecular weight (~607 g/mol ) increases Van der Waals forces.[1]
Physical State White crystalline solid / WaxRequires heating to dissolve in most solvents.[1]
Polarity Extremely Non-Polar (Lipophilic)Insoluble in water; soluble in halogenated/hydrocarbon solvents.[1]
Reactivity Electrophilic (Acylating agent)Reacts with nucleophiles (amines, alcohols, water).[1]

Part 2: Solvent Compatibility Matrix

The solubility of Eicosanoic anhydride is governed by the "Like Dissolves Like" principle, but heavily modified by the entropy of mixing for such large molecules. Below is the compatibility matrix based on thermodynamic solubility parameters and chemical stability.

Class A: Primary Solvents (High Solubility, Inert)

Use these for stock solutions, reactions, and storage.

SolventSolubility ProfileOperational Notes
Chloroform (

)
Excellent (>100 mg/mL) The "Gold Standard" for lipids.[1] Breaks intermolecular lipid interactions effectively.[1]
Dichloromethane (DCM) Good (>50 mg/mL) Lower boiling point than chloroform; easier to remove but slightly less solubilizing power for very long chains.[1]
Tetrahydrofuran (THF) Good (>25 mg/mL) Excellent for reactions involving polar co-reactants.[1] Must be anhydrous to prevent hydrolysis.
Toluene Moderate-High Requires heating (

) to achieve high concentrations.[1] Good for high-temp reactions.
Class B: Conditional Solvents (Temperature Dependent)

Use these for crystallization or specific reaction conditions.[1]

SolventSolubility ProfileOperational Notes
Hexane / Heptane Moderate (Hot) Poor solubility at RT due to high crystal lattice energy.[1] Excellent for recrystallization (dissolve hot, precipitate cold).
Ethyl Acetate Low-Moderate Often requires significant heating.[1] Useful if halogenated solvents must be avoided.[1]
Acetone Low Not recommended for dissolving solids, but useful as an antisolvent for precipitation.[1]
Class C: Reactive/Incompatible Solvents (DO NOT USE)

These solvents will degrade the reagent.

  • Water: Causes hydrolysis to Arachidic Acid.[1]

  • Methanol / Ethanol: Causes alcoholysis (transesterification), converting the anhydride into Methyl/Ethyl Arachidate and Arachidic Acid.

  • DMSO (Wet): DMSO is hygroscopic; even trace water will accelerate hydrolysis.[1] Use only if strictly anhydrous and necessary.

Part 3: Visualization of Solubility Logic

The following decision tree outlines the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis).

SolventSelectionStartStart: Eicosanoic Anhydride ApplicationDecision1Intended Use?Start->Decision1ReactionChemical Synthesis(Acylation)Decision1->ReactionAnalysisAnalysis / PurificationDecision1->AnalysisDecision2Substrate Solubility?Reaction->Decision2Decision3Process Step?Analysis->Decision3NonPolarSubLipophilic SubstrateDecision2->NonPolarSubLipid-LipidPolarSubPolar Substrate(e.g., Peptide)Decision2->PolarSubLipid-PeptideSolventADCM or Chloroform(Best Solubility)NonPolarSub->SolventASolventBAnhydrous THF or DMF(Requires Heat)PolarSub->SolventBDissolveDissolutionDecision3->DissolvePrecipPrecipitationDecision3->PrecipSolventCWarm Toluene/HexaneDissolve->SolventCSolventDCold Methanol/Acetonitrile(Induces Precipitation)Precip->SolventD

Caption: Logical workflow for selecting solvents based on substrate polarity and process requirements (dissolution vs. precipitation).

Part 4: Experimental Protocol (Self-Validating)

Protocol: Determination of Saturation Limit (Gravimetric Method)

Use this protocol to validate the solubility of your specific batch of Eicosanoic anhydride in a new solvent system.

Materials:

  • Eicosanoic anhydride (Solid).[1]

  • Target Solvent (Anhydrous).[1]

  • 0.22 µm PTFE Syringe Filter (Hydrophobic).[1]

  • Pre-weighed glass vials.[1]

Methodology:

  • Preparation: Place 100 mg of Eicosanoic anhydride into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration (Thermal Cycle):

    • Step A: Vortex for 1 minute. If solid remains, heat to 45°C in a water bath for 5 minutes.

    • Step B: Allow the solution to cool to room temperature (25°C) and sit for 1 hour. This ensures you are measuring thermodynamic solubility, not supersaturation.

  • Filtration: Draw the supernatant into a syringe and filter through the 0.22 µm PTFE filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen (or rotary evaporator).

  • Quantification: Weigh the vial again.

    • 
      [1]
      

Validation Check:

  • If the residue looks "oily" or smells acidic, perform TLC or NMR. Hydrolysis (conversion to acid) during the test indicates wet solvent.

Part 5: Reaction Kinetics & Stability[1]

Understanding the competition between Solvation (dissolving) and Solvolysis (degrading) is critical. The diagram below illustrates the pathways.

ReactionPathwaysAnhydrideEicosanoic Anhydride(Solid)SolventSolvent InteractionAnhydride->Solvent+ HeatSolutionSolvated Species(Reactive Intermediate)Solvent->SolutionNon-Polar Solvent(DCM, CHCl3)HydrolysisHydrolysis Product(Arachidic Acid)Solution->Hydrolysis+ H2O (Trace moisture)AlcoholysisAlcoholysis Product(Ester + Acid)Solution->Alcoholysis+ ROH (Methanol/Ethanol)AmidationTarget Product(Amide)Solution->Amidation+ R-NH2 (Target Amine)

Caption: Reaction pathways showing the stability risks (Red) versus the target synthesis pathway (Green).[1]

Critical Handling Note: The "Solidification Trap"

Eicosanoic anhydride has a high tendency to crash out of solution upon contact with cold surfaces.

  • Best Practice: Pre-warm syringes and reaction vessels to ~35-40°C when transferring concentrated solutions (>50 mg/mL) to prevent needle clogging.[1]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10467 (Arachidic Acid - Homology Reference). Retrieved from [Link][1][2]

  • Lipid Solubility Principles: Christie, W. W. Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press, 2003. (Standard text on lipid solubility in Chloroform/Methanol systems).
  • Anhydride Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Mechanisms of nucleophilic acyl substitution).

Technical Guide: Spectroscopic Characterization & Synthesis of Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arachidic anhydride (Eicosanoic anhydride) is a critical lipid intermediate used in the synthesis of solid lipid nanoparticles (SLNs), hydrophobic drug conjugates, and surface-modified biomaterials. Its utility lies in its ability to covalently attach the C20 saturated lipid tail to nucleophiles (amines, alcohols) under mild conditions, imparting significant hydrophobicity.

This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of this compound. Unlike shorter-chain homologues, the C20 chain introduces solubility challenges and specific spectral broadening effects that must be accounted for during characterization.

Part 1: Chemical Profile & Structural Logic

  • IUPAC Name: Eicosanoic anhydride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 607.05 g/mol

  • Physical State: White crystalline solid (mp: ~68–70 °C)

  • Solubility: Soluble in Chloroform (

    
    ), Dichloromethane (
    
    
    
    ), THF; insoluble in water/methanol.
Structural Causality in Spectroscopy

The spectroscopic signature of this compound is defined by the symmetry of the molecule and the electron-withdrawing nature of the central anhydride linkage


.
  • Symmetry: In

    
     and 
    
    
    
    NMR, the molecule appears as a single fatty acid chain because the two C20 chains are magnetically equivalent.
  • Anhydride Core: The central oxygen exerts a strong inductive effect, deshielding the

    
    -methylene protons more than in the corresponding free acid. This shift is the primary diagnostic for purity.
    

Part 2: Experimental Synthesis Protocol

Recommended Method: Steglich Dehydration via DCC

For research-grade applications, the high boiling point of this compound makes thermal dehydration (distillation) difficult. The carbodiimide-mediated coupling is preferred for its mild conditions and high yield.

Materials
  • Precursor: Arachidic Acid (

    
    )
    
  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional, catalytic amount

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mmol of Arachidic acid in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 5.5 mmol (0.55 eq) of DCC dissolved in 10 mL DCM dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Filtration: Cool the mixture to -20°C for 2 hours to maximize DCU precipitation. Filter through a sintered glass funnel or Celite pad.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from acetone or hexane to remove trace urea and unreacted acid.

Reaction Pathway Diagram

SynthesisPathway Acid Arachidic Acid (2 equiv) Inter O-Acylisourea Intermediate Acid->Inter Activation DCC DCC (1.1 equiv) DCC->Inter Product This compound (Target) Inter->Product Nucleophilic Attack (by 2nd Acid) Byproduct DCU (Precipitate) Inter->Byproduct Elimination

Caption: Mechanistic pathway for the DCC-mediated dehydration of arachidic acid.

Part 3: Spectroscopic Data Atlas

The following data represents the consensus values for long-chain saturated fatty acid anhydrides (C16–C20 homologues).

Infrared Spectroscopy (FT-IR)

IR is the most rapid tool for confirming the conversion of acid to anhydride. The diagnostic feature is the carbonyl doublet .

Frequency (

)
AssignmentDiagnostic Note
1820 ± 5 C=O[1] Asymmetric StretchPrimary Diagnostic. Distinctive high-frequency band absent in free acid.
1750 ± 5 C=O Symmetric StretchStrong band. Separated from asymmetric band by ~70

.
2915, 2850 C-H Stretch (Asym/Sym)Intense bands due to the long C20 alkyl chain.
1040–1100 C-O-C StretchCharacteristic anhydride ether linkage.
Absent O-H Broad StretchAbsence of the 3300–2500 broad band confirms removal of free acid.
Nuclear Magnetic Resonance ( NMR)

Solvent:


. Reference: TMS (0.00 ppm).[2][3]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.45 – 2.55 Triplet (

)
4H

-CH₂
Critical Purity Check. Downfield shift from free acid (

ppm) due to anhydride electron withdrawal.
1.60 – 1.70 Quintet (

)
4H

-CH₂
Shielded relative to

, but distinct from bulk.
1.25 Broad Singlet~64HBulk -CH₂-The "Eicosanoid Envelope." Integration confirms chain length.
0.88 Triplet (

)
6HTerminal -CH₃Used to normalize integration.
Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI+ (with additive).

  • Molecular Ion (

    
    ): 
    
    
    
    606.6 (Often weak in EI due to instability).
  • Base Peak / Fragments:

    • 
       313: 
      
      
      
      (Protonated Acid).
    • 
       295: 
      
      
      
      (Acylium Ion). This is the characteristic cleavage product.
    • 
       629: 
      
      
      
      (Common in ESI mode).

Part 4: Quality Control & Validation Workflow

To ensure the material is suitable for drug delivery applications (e.g., lipid conjugation), a strict QC decision tree must be followed.

QC_Workflow Sample Crude Product IR_Check Step 1: FT-IR Analysis Sample->IR_Check Decision_IR Doublet at 1820/1750? IR_Check->Decision_IR NMR_Check Step 2: 1H NMR (CDCl3) Decision_IR->NMR_Check Yes Purify Recrystallize (Acetone) Decision_IR->Purify No (Broad OH present) Decision_NMR Triplet at 2.45 ppm? No peak at 2.34 ppm? NMR_Check->Decision_NMR Decision_NMR->Purify Fail (Acid impurity) Release Release for Conjugation Decision_NMR->Release Pass (>95%) Purify->IR_Check Retest

Caption: QC Decision Tree. The NMR shift of the alpha-proton is the "Go/No-Go" gate for purity.

References

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link][3][4]

  • Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Preparation of n-Caproic Anhydride (Homologous Series Protocol). Organic Syntheses. Available at: [Link]

Sources

Arachidic anhydride material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of Arachidic Anhydride

A Note from the Senior Application Scientist: This guide addresses the material safety data and handling protocols for this compound. It is important to note that a standardized, commercially available Material Safety Data Sheet (MSDS) for this compound is not readily found in common chemical databases. This is likely due to its nature as a specialized reagent, often synthesized on-demand for specific applications in research and development rather than being produced on a large industrial scale.

Therefore, this document has been constructed with the highest degree of scientific integrity, leveraging expert knowledge of chemical reactivity, structure-activity relationships, and established data from analogous compounds. The safety protocols and hazard assessments herein are derived from the known properties of its parent molecule, arachidic acid[1][2][3], and the well-documented reactivity profile of other long-chain aliphatic and common acid anhydrides[4][5][6]. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling and use of this compound.

Chemical Identity and Inferred Physicochemical Properties

This compound, systematically named icosanoic anhydride, is the product of a dehydration reaction between two molecules of arachidic acid (icosanoic acid).[7][8] As an acid anhydride, its core chemical feature is the presence of two acyl groups linked by an oxygen atom, making it a highly reactive acylating agent.[6]

Molecular Structure: (C₁₉H₃₉CO)₂O Molecular Formula: C₄₀H₇₈O₃ Molecular Weight: 603.05 g/mol

The reactivity of this compound is fundamentally driven by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis and also the primary source of its handling hazards.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/ObservationRationale & Causality
Appearance White, waxy solidBased on the physical state of its parent, arachidic acid, a white crystalline solid.[7]
Odor Pungent, acidic odorAnhydrides slowly react with atmospheric moisture to release the corresponding carboxylic acid, which is often pungent.[8]
Melting Point > 75.4 °C (167.7 °F)The melting point is expected to be slightly higher than that of arachidic acid (75.4 °C) due to the significantly larger molecular weight.[7]
Boiling Point > 328 °C (622 °F)Expected to be considerably higher than the boiling point of arachidic acid due to increased molecular size and van der Waals forces.[7]
Solubility Insoluble in water (reacts)Reacts with water to form arachidic acid.[8][9] Soluble in non-polar organic solvents.
Density ~0.8-0.9 g/cm³Similar to other long-chain fatty acids and their derivatives.[7]

Hazard Identification and Risk Assessment Framework

The primary hazards associated with this compound stem from its reactivity, particularly with water and other nucleophiles. The following is an expert assessment of its potential hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

  • Skin Corrosion/Irritation: Expected to be a significant skin irritant. The anhydride can react with moisture on the skin to form arachidic acid, causing irritation and potential chemical burns with prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage. Direct contact with the eyes can cause severe irritation and burns due to its reaction with the moisture in the eye.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract.[2] This is due to the hydrolysis of the anhydride on moist mucous membranes, forming arachidic acid.

  • Combustibility: As a large organic molecule, it is combustible and can burn if exposed to a sufficient heat source, though it may not ignite readily.[9] Combustion will produce carbon monoxide and carbon dioxide.

The logical flow from the inherent properties of the chemical to the necessary safety controls is paramount. This relationship is visualized below.

Hazard_Control_Flow cluster_0 Chemical Properties cluster_1 Assessed Hazards cluster_2 Control Measures Prop Inherent Properties of this compound High Reactivity (Acylating Agent) Reacts with Water/Moisture Combustible Solid Haz Resulting Hazards (GHS) Skin/Eye Irritation & Burns Respiratory Irritation Fire Hazard Prop:f1->Haz:f1 causes Prop:f2->Haz:f1 causes Prop:f2->Haz:f2 causes Prop:f3->Haz:f3 leads to Ctrl Mandatory Controls Personal Protective Equipment (PPE) Engineering Controls (Fume Hood) Administrative Controls (SOPs) Haz:f1->Ctrl:f1 requires Haz:f2->Ctrl:f2 requires Haz:f3->Ctrl:f3 requires

Caption: Hazard identification and control measure logic flow.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is a self-validating system for ensuring safety. The causality behind each step is explained to foster a deep understanding of risk mitigation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Rationale: To prevent skin contact, which would lead to irritation via hydrolysis to arachidic acid.[2]

  • Eye Protection: Use chemical safety goggles or a face shield. Rationale: To protect against dust or splashes that can cause severe eye damage.[3]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Rationale: To protect skin from accidental exposure.[2]

Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood.[10]

  • Causality: A fume hood provides necessary ventilation to prevent the inhalation of dust or aerosols, which are respiratory irritants. It also contains any potential spills.

Storage Protocol
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11]

  • Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[11]

  • Causality: Proper storage prevents degradation of the material through hydrolysis and avoids potentially violent reactions with incompatible substances.[9][12]

The workflow for a typical experiment involving the use of this compound should incorporate safety checkpoints at critical stages.

Experimental_Workflow prep Preparation (Review SOP & MSDS) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Checkpoint 1: Safety First setup Setup in Fume Hood ppe->setup weigh Weigh Solid Anhydride setup->weigh Checkpoint 2: Containment react Perform Reaction (Under Inert Atmosphere if needed) weigh->react quench Reaction Quench (Controlled Conditions) react->quench Checkpoint 3: Controlled Process cleanup Workup & Purification quench->cleanup waste Dispose of Waste (Segregated Waste Streams) cleanup->waste Checkpoint 4: Responsibility

Sources

A Researcher's Guide to Sourcing Research-Grade Arachidic Anhydride: From Supplier Selection to Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. Arachidic anhydride, a long-chain saturated fatty acid anhydride, is a critical reagent in various cutting-edge research applications, including the synthesis of biocompatible polymers for drug delivery systems and the formation of specialized lipid structures. This in-depth technical guide provides a comprehensive overview of sourcing research-grade this compound, offering practical insights into supplier evaluation, quality assessment, and proper handling to ensure the highest standards of scientific rigor.

The Critical Role of High-Purity this compound in Research and Development

This compound (CAS No. 55726-22-2), also known as eicosanoic anhydride, is formed from two molecules of arachidic acid.[1] Its utility in research stems from its reactive anhydride group, which readily participates in acylation reactions, and the long C20 alkyl chains that impart significant hydrophobicity. These properties are leveraged in several key areas:

  • Biodegradable Polymers: Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, making them excellent candidates for controlled drug release.[2][3] The incorporation of this compound into these polymer backbones can modulate the degradation rate and the release kinetics of encapsulated therapeutics.[4] The hydrophobicity of the arachidic acid moieties slows the penetration of water into the polymer matrix, leading to a more gradual and sustained release profile.[2]

  • Prodrug Synthesis: The carboxylic acid groups of certain drugs can be masked by reacting them with this compound to form a temporary, more lipophilic prodrug.[5] This can enhance drug absorption and provide a mechanism for targeted or extended release as the anhydride bond is hydrolyzed in vivo.[5]

  • Lipid-Based Formulations: In the burgeoning field of lipid nanoparticles for drug delivery, the precise composition of the lipid matrix is crucial. While not a primary structural component, this compound can be used to modify other lipids or to synthesize specialized lipid derivatives for these formulations.

Given these sensitive applications, the purity of this compound is not a trivial matter. Impurities can lead to unpredictable reaction kinetics, altered polymer properties, and potential toxicity in biological systems. Therefore, the careful selection of a commercial supplier is the first and one of the most critical steps in any research protocol involving this reagent.

Identifying Reputable Commercial Suppliers

Several chemical suppliers specialize in providing high-purity reagents for research and pharmaceutical applications. For this compound, the following companies are notable sources:

  • Santa Cruz Biotechnology (SCBT): A well-known supplier of biochemicals for research, SCBT lists this compound and states that lot-specific data is available on their Certificate of Analysis.[1]

  • Tokyo Chemical Industry (TCI): TCI is a global supplier of research chemicals and offers a range of fatty acids and their derivatives. They provide specifications for related compounds like arachidic acid, indicating a commitment to quality documentation.[6][7]

  • AK Scientific, Inc. (AKSci): AKSci provides fine chemicals and advanced intermediates. They offer arachidic acid with specified purity levels, suggesting a focus on well-characterized reagents.[8][9]

When evaluating these or any other supplier, it is essential to look beyond the catalog listing and delve into the technical documentation they provide.

The Certificate of Analysis: A Window into Product Quality

The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical reagent. While a specific CoA for this compound was not publicly available at the time of this writing, a representative CoA can be constructed based on typical specifications for high-purity fatty acid derivatives. This allows us to understand the key quality control parameters to look for.

Table 1: Representative Certificate of Analysis for Research-Grade this compound

Test Specification Method Significance in Research Applications
Appearance White to off-white solidVisualA deviation from the expected appearance can indicate the presence of impurities or degradation.
Purity (by GC) ≥ 98%Gas ChromatographyThis is a primary indicator of the amount of this compound present. Higher purity is crucial for stoichiometric reactions and to avoid side reactions.
Melting Point 72-78 °CCapillary MethodA sharp and well-defined melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Identity (by FTIR) Conforms to structureFourier-Transform Infrared SpectroscopyConfirms the presence of the characteristic anhydride and alkyl functional groups, verifying the chemical identity of the compound.
Residual Solvents ≤ 0.5%Headspace GCResidual solvents from the synthesis and purification process can interfere with reactions and may be toxic in biological systems.
Heavy Metals ≤ 10 ppmICP-MSHeavy metal contamination can be toxic and may catalyze unwanted side reactions.
Water Content (Karl Fischer) ≤ 0.1%Karl Fischer TitrationAnhydrides are highly susceptible to hydrolysis. Low water content is essential to ensure the stability and reactivity of the product.

When you receive a shipment of this compound, always request the lot-specific CoA and compare it to the supplier's published specifications. Any significant discrepancies should be addressed with the supplier immediately.

Synthesis and Purification: Understanding the Provenance of Your Reagent

A high-quality final product begins with a well-controlled synthesis and purification process. For fatty acid anhydrides, a common laboratory and industrial synthesis method involves the reaction of the corresponding fatty acid with a dehydrating agent.[10]

A simplified workflow for the synthesis and purification of this compound is as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control ArachidicAcid Arachidic Acid Reaction Reaction under controlled temperature ArachidicAcid->Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Yields Crystallization Recrystallization from a suitable solvent CrudeProduct->Crystallization Filtration Filtration and Drying Crystallization->Filtration PureProduct Pure this compound Filtration->PureProduct Yields Analysis Analysis (GC, FTIR, etc.) PureProduct->Analysis CoA Certificate of Analysis Analysis->CoA

Caption: A simplified workflow for the synthesis, purification, and quality control of this compound.

The choice of dehydrating agent and purification method significantly impacts the final purity of the product. For research-grade materials, multiple recrystallizations may be necessary to remove unreacted starting materials and byproducts.

Experimental Protocols: Handling and Storage of this compound

The integrity of your research-grade this compound can be compromised by improper handling and storage. As a hygroscopic and reactive compound, it requires careful attention to maintain its quality.

Storage
  • Temperature: Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[9]

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis from atmospheric moisture.

  • Container: Use a tightly sealed container made of a non-reactive material, such as glass with a PTFE-lined cap.

Handling
  • Inert Atmosphere: Whenever possible, handle this compound in a glove box or under a stream of inert gas.

  • Avoid Moisture: Do not leave the container open to the atmosphere for extended periods.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing: Use clean, dry spatulas and weighing boats.

Step-by-Step Protocol for Preparing a Stock Solution
  • Equilibration: Remove the container of this compound from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Environment: If available, transfer the container to a glove box. Otherwise, create a localized inert atmosphere by gently flushing the opening of the container with a stream of dry nitrogen or argon.

  • Weighing: Quickly weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate anhydrous solvent to the vial to dissolve the this compound.

  • Sealing: Immediately cap the vial tightly and seal with paraffin film for extra protection.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C, under an inert atmosphere if possible.

Conclusion: A Commitment to Quality for Reproducible Science

The selection of a commercial supplier for research-grade this compound is a critical decision that should be guided by a thorough evaluation of their technical documentation, particularly the Certificate of Analysis. By understanding the key quality control parameters and implementing proper handling and storage procedures, researchers can ensure the integrity of this important reagent, leading to more reliable and reproducible scientific outcomes. As a Senior Application Scientist, I cannot overstate the importance of starting with well-characterized, high-purity materials – it is the foundation upon which robust and impactful research is built.

References

  • Google Patents. (n.d.). US5387705A - Fatty acid anhydride process.
  • Wikipedia. (2026, January 29). Paracetamol. Retrieved from [Link]

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.
  • Shaaya, O., et al. (2003). Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. Pharmaceutical Research, 20(2), 205-211.
  • Kumar, N., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4975-5001.
  • El-Sayed, W. M., et al. (2021). Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway.
  • Li, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(35), 31086-31093.
  • El-Mowafy, A. M., et al. (2021). Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact. International Journal of Molecular Sciences, 22(16), 8806.
  • Tokudome, S., et al. (2011).
  • Kumar, N., et al. (2008). Hydroxy fatty acid based polyanhydride as drug delivery system: synthesis, characterization, in vitro degradation, drug release, and biocompatibility.
  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25354-25381.
  • Kim, Y., & Park, Y. (2016). Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells. Journal of Nutritional Biochemistry, 37, 106-113.
  • Jain, R. A. (2000). The manufacturing techniques of various drug loaded biodegradable polymer (PLGA) devices.
  • Domb, A. J., & Kumar, N. (2007). Analysis of fatty acid anhydrides and polyanhydrides. Advanced Drug Delivery Reviews, 59(12), 1237-1249.
  • Maksimović, J., et al. (2018). Biodegradable Synthetic Polymers and their Application in Advanced Drug Delivery Systems (DDS). Nano Tech Appl, 1(1), 1-9.
  • Wikipedia. (2026, January 29). Ibuprofen. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acid anhydrides – Knowledge and References. Retrieved from [Link]

  • Kumar, N., & Langer, R. (2012). Synthetic biodegradable medical polymer: Polyanhydrides. In Biodegradable Polymers (pp. 1-31). IntechOpen.
  • Tran, T. H., et al. (2019). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 11(10), 1604.

Sources

Advanced Synthesis of Symmetrical Fatty Acid Anhydrides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthetic Methodologies, Mechanistic Insights, and Purification Protocols

Executive Summary

Symmetrical fatty acid anhydrides (FAAs) are critical intermediates in lipid chemistry, serving as high-purity acylating agents for the synthesis of lipids used in Lipid Nanoparticles (LNPs), prodrugs, and hydrophobic surface modifications. Unlike acid chlorides, FAAs offer a balance of reactivity and stability, avoiding the release of corrosive HCl during derivatization.

This guide provides an in-depth review of the two primary synthetic routes: Carbodiimide-Mediated Dehydration (favored for high-value, small-scale research) and Acetic Anhydride Exchange (favored for scalable industrial production). It emphasizes self-validating protocols where the causality of every step is defined, ensuring reproducibility and high purity ( >95%).

Mechanistic Principles

The synthesis of symmetrical anhydrides is fundamentally a dehydration reaction between two carboxylic acid molecules:



However, direct thermal dehydration is thermodynamically unfavorable for long-chain fatty acids due to high energy barriers and potential decarboxylation at required temperatures (>200°C). Therefore, chemical activation is required to lower the activation energy or shift the equilibrium.

The Thermodynamic Challenge
  • Entropy: The reaction combines two molecules into one (plus water), which is entropically penalized.

  • Enthalpy: The anhydride bond is high-energy; water removal is the driving force.

We utilize two strategies to overcome this:

  • Activation (Kinetic Control): Converting the -OH of the acid into a good leaving group (e.g., O-acylisourea via DCC).

  • Equilibrium Shift (Thermodynamic Control): Using a sacrificial anhydride (acetic anhydride) and removing the volatile byproduct (acetic acid).

Method A: Carbodiimide-Mediated Coupling (DCC)[1]

This method is the "Gold Standard" for laboratory-scale synthesis of high-value fatty acid anhydrides (e.g., unsaturated or functionalized lipids) due to its mild conditions (Room Temperature).

Mechanistic Pathway

The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the fatty acid. The driving force is the formation of the extremely stable, insoluble byproduct dicyclohexylurea (DCU).

DCC_Mechanism FattyAcid Fatty Acid (R-COOH) Intermediate O-Acylisourea (Activated Ester) FattyAcid->Intermediate Proton Transfer & Attack DCC DCC (Coupling Agent) DCC->Intermediate Anhydride Symmetrical Anhydride (Product) Intermediate->Anhydride Nucleophilic Acyl Substitution DCU Dicyclohexylurea (Insoluble Byproduct) Intermediate->DCU Leaving Group Nucleophile 2nd Fatty Acid (Nucleophile) Nucleophile->Anhydride

Figure 1: Mechanistic pathway of DCC-mediated anhydride formation. The reaction is driven by the precipitation of DCU.

Detailed Protocol

Target: Synthesis of Distearoyl Anhydride (Example) Scale: 10 mmol (approx. 2.84 g Stearic Acid)

Reagents:

  • Stearic Acid (High Purity >99%)

  • DCC (0.5 molar equivalents relative to acid)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Solvent Selection:

    • Expert Insight: While Carbon Tetrachloride (CCl4) is historically cited [1], it is toxic and obsolete. Dichloromethane (DCM) is the standard solvent. Ethyl Acetate (EtOAc) is a greener alternative that offers a purification advantage: DCU is less soluble in cold EtOAc, aiding filtration.

  • Dissolution (T = 0 min):

    • Dissolve 10 mmol of Stearic Acid in 30 mL of dry DCM under nitrogen atmosphere. Ensure complete solvation.

  • Activation (T = 10 min):

    • Dissolve 5 mmol (1.03 g) of DCC in 5 mL of DCM.

    • Add the DCC solution dropwise to the fatty acid solution at 0°C (ice bath).

    • Causality: Low temperature prevents the "N-acylurea" rearrangement side reaction, a common impurity in DCC couplings.

  • Reaction (T = 10 min to 4 hr):

    • Allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Observation: A white precipitate (DCU) will form almost immediately.

  • Purification (Self-Validating Step):

    • Cool the mixture to -20°C for 1 hour (if using EtOAc) or simply filter at RT (if using DCM).

    • Filtration: Filter through a sintered glass funnel or Celite pad to remove DCU.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotovap).

    • Crystallization: Recrystallize the crude residue from Acetone or Hexane.

    • Validation: The product should be a white crystalline solid. If the melting point is broad, repeat filtration to remove residual urea.

Method B: Acetic Anhydride Exchange

This method is preferred for larger scales (>100g) or saturated fatty acids where thermal stability is not a concern. It relies on Le Chatelier’s principle.

Mechanistic Pathway


The reaction is an equilibrium. To drive it to completion, the acetic acid (bp 118°C) must be removed.

Detailed Protocol

Reagents:

  • Fatty Acid (e.g., Palmitic Acid)[1][2][3]

  • Acetic Anhydride (Excess, typically 2–5 equivalents)

  • Solvent: Toluene (optional, for azeotropic distillation)

Step-by-Step Methodology:

  • Setup:

    • Equip a round-bottom flask with a fractionation column (Vigreux) and a distillation head.

  • Reflux:

    • Mix Fatty Acid and Acetic Anhydride (1:3 molar ratio).

    • Heat to mild reflux (approx. 140°C bath temperature) for 1–2 hours.

    • Causality: This allows the formation of the mixed anhydride intermediate (R-CO-O-CO-CH3).

  • Distillation (The Driving Force):

    • Slowly increase temperature or apply slight vacuum to distill off the Acetic Acid formed.

    • Expert Insight: If using Toluene, the Acetic Acid/Toluene azeotrope distills at a lower temperature, protecting heat-sensitive lipids.

  • Isolation:

    • Once acetic acid removal is complete, remove excess acetic anhydride under high vacuum.

    • The residue is the crude symmetrical anhydride.

Quality Control & Characterization

In drug development, proving the absence of the hydrolyzed acid is paramount.

Infrared Spectroscopy (IR)

The carbonyl region provides the definitive "fingerprint" for anhydrides. Unlike carboxylic acids (single peak ~1710 cm⁻¹), anhydrides exhibit a doublet due to symmetric and asymmetric stretching coupling.

Functional GroupWavenumber (cm⁻¹)Description
C=O[4][5] (Asymmetric) 1810–1830 Strong, sharp peak. Higher energy stretch.
C=O (Symmetric) 1750–1770 Strong, sharp peak. Lower energy stretch.
C-O-C (Stretch) 1000–1100 Strong band for the ether linkage.
-OH (Impurity) 2500–3300 Broad "hump" indicates hydrolysis (Acid contamination).
Nuclear Magnetic Resonance (¹H-NMR)

The alpha-protons (


-CH2) next to the carbonyl shift downfield relative to the free acid.
  • Free Fatty Acid (

    
    -CH2): 
    
    
    
    ppm (Triplet)
  • Fatty Acid Anhydride (

    
    -CH2): 
    
    
    
    ppm (Triplet)
  • Validation: Integration of the 2.30 ppm peak allows calculation of % hydrolysis.

Comparison of Methodologies

Comparison cluster_0 Method A: DCC Coupling cluster_1 Method B: Anhydride Exchange Step1A Mix Acid + DCC (0°C, DCM) Step2A Precipitate Urea (DCU) Step1A->Step2A Step3A Filter & Evaporate Step2A->Step3A ResultA High Yield (Mild Conditions) Step3A->ResultA Step1B Reflux Acid + Acetic Anhydride Step2B Distill Acetic Acid (Equilibrium Shift) Step1B->Step2B Step3B Vacuum Dry Step2B->Step3B ResultB Scalable (Thermal Risk) Step3B->ResultB

Figure 2: Workflow comparison. Method A is strictly for lab-scale/high-value lipids; Method B is for bulk saturated lipids.

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175.[1][3] Link

  • Wallace, J. (1946). Manufacture of carboxylic acid anhydrides. US Patent 2,411,567. Link

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy.Cengage Learning. (Standard reference for IR/NMR shifts).
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. (Foundational DCC mechanism). Link

Sources

Crystalline Architecture & Physicochemical Characterization of Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystalline architecture, physicochemical properties, and synthesis of Arachidic Anhydride.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (Eicosanoic anhydride; CAS: 55726-22-2) is the symmetrical anhydride derivative of arachidic acid (C20:0).[1] As a high-molecular-weight lipid conjugated system (


), it serves as a critical intermediate in the synthesis of hydrophobic prodrugs and solid lipid nanoparticles (SLNs).

Unlike its parent fatty acid, this compound possesses a reactive central anhydride linkage (


) susceptible to hydrolytic cleavage. This guide explores its solid-state physics, focusing on the lamellar crystalline packing  that governs its stability and surface erosion kinetics—properties essential for controlled drug delivery applications.

Molecular Architecture & Crystalline Packing

The Anhydride Linkage & Chain Conformation

The crystal lattice of this compound is dominated by the conflict between the strong van der Waals forces of the long alkyl chains and the dipolar nature of the central anhydride moiety.

  • Molecular Formula:

    
    
    
  • Alkyl Chain Conformation: The two

    
     tails adopt an all-trans (anti-periplanar) conformation , maximizing packing density. This results in a rigid, rod-like geometry extending from the central oxygen.
    
  • Linkage Geometry: The central

    
     group is typically non-planar in long-chain anhydrides to minimize steric repulsion between carbonyl oxygens. This creates a "kink" or offset in the linear structure, distinguishing its packing from the head-to-head dimerization seen in arachidic acid.
    
Crystal Lattice & Unit Cell

While arachidic acid crystallizes in well-defined monoclinic polymorphs (e.g., B-form,


), this compound follows the homologous series of saturated fatty acid anhydrides (e.g., stearic anhydride).
  • Lattice System: Typically Monoclinic or Triclinic .

  • Packing Motif: The molecules arrange in a lamellar bilayer structure . The polar anhydride heads cluster in central planes, shielded by the interdigitating hydrophobic alkyl tails.

  • Subcell Packing: The alkyl chains pack in an orthorhombic perpendicular (

    
    ) subcell, similar to polyethylene, characterized by specific short-spacing diffraction peaks.
    
Thermal Behavior[1]
  • Melting Point: 77.0 °C (Distinct from Arachidic Acid at 75.4 °C).

  • Crystallization: Upon cooling from melt, the anhydride undergoes rapid nucleation. Slow crystallization from solvents (e.g., acetone/toluene) yields plate-like crystals with defined facets.

Physicochemical Characterization

To validate the identity and phase purity of this compound, the following multi-modal characterization framework is required.

Infrared Spectroscopy (FTIR)

The most definitive identification method is the carbonyl stretching region. Unlike the single peak of the acid, the anhydride exhibits a characteristic doublet due to symmetric and asymmetric stretching coupling.[2]

Vibration ModeWavenumber (

)
Structural Insight
Asymmetric C=O[3] Stretch 1820 ± 5 High frequency band; diagnostic of anhydride linkage.
Symmetric C=O[1][2][4] Stretch 1750 ± 5 Lower frequency; often more intense in acyclic anhydrides.
C-O-C Stretch 1040 - 1100 Ether-like linkage vibration.
C-H Stretch (Alkyl) 2915, 2850 Asymmetric/Symmetric

stretching (crystalline order indicator).
X-Ray Diffraction (XRD)
  • Low-Angle Region (

    
    ):  Reveals the Long Spacing (d-spacing) , corresponding to the thickness of the molecular bilayer. For C20 anhydride, this is approximately 50–55 Å , reflecting the doubled chain length plus the anhydride head group.
    
  • Wide-Angle Region (

    
    ):  Reveals Short Spacings  of the chain packing.
    
    • Strong peak at ~4.1 Å (110 reflection).

    • Strong peak at ~3.7 Å (200 reflection).

    • Note: Disappearance of these peaks indicates melting or amorphization.

Experimental Protocols

Synthesis of this compound

Objective: Synthesize high-purity this compound from arachidic acid using a dehydration agent.

Reagents:

  • Arachidic Acid (

    
    , >99%)
    
  • Acetic Anhydride (Excess, Dehydrating agent)

  • Toluene (Recrystallization solvent)[1]

Workflow Diagram (DOT):

SynthesisProtocol Start Start: Arachidic Acid (Solid) Mix Mix with Acetic Anhydride (1:5 Molar Ratio) Start->Mix Reflux Reflux at 140°C (3-4 Hours) Mix->Reflux Dehydration Distill Vacuum Distillation Remove Acetic Acid/Anhydride Reflux->Distill Solvent Removal Crude Crude this compound Distill->Crude Crystallize Recrystallization (Solvent: Toluene/Acetone) Crude->Crystallize Purification Dry Vacuum Drying (Room Temp, Desiccator) Crystallize->Dry Final Pure Crystalline This compound Dry->Final

Figure 1: Synthesis pathway for this compound via Acetic Anhydride dehydration.

Step-by-Step Procedure:

  • Reflux: Dissolve 10g of Arachidic Acid in 50mL of Acetic Anhydride. Reflux at 140°C for 4 hours. The reaction is driven by the formation of volatile acetic acid.

  • Evaporation: Remove excess acetic anhydride and byproduct acetic acid under reduced pressure (rotary evaporator) at 80°C.

  • Crystallization: Dissolve the waxy residue in hot toluene. Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the white pearlescent crystals via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over

    
     to prevent hydrolysis.
    
Quality Control Check
  • Melting Point: Must be sharp at 77°C . A broad range (e.g., 70-75°C) indicates residual acid.

  • FTIR: Absence of broad -OH stretch (3000-3400 cm⁻¹) confirms removal of free acid.

Applications in Drug Delivery

The crystalline structure of this compound is exploited in Polyanhydride and Solid Lipid Nanoparticle (SLN) systems.

Mechanism: Surface Erosion

Unlike polyesters (bulk erosion), anhydride linkages are highly hydrophobic but hydrolytically unstable. Water cannot penetrate the crystalline lattice deeply; it reacts only at the surface.

  • Result: Zero-order drug release kinetics.

  • Stability: The high crystallinity of this compound (due to long C20 chains) slows down water access, extending stability compared to shorter-chain analogs.

Erosion Logic Diagram (DOT):

ErosionMechanism Water Aqueous Medium (H2O) Surface Crystal Surface (Hydrophobic Barrier) Water->Surface Contact Hydrolysis Hydrolysis Reaction (R-CO-O-CO-R -> 2 R-COOH) Surface->Hydrolysis Chemical Cleavage Core Crystalline Core (Dry & Intact) Surface->Core Protects Release Drug Release (Layer-by-Layer) Hydrolysis->Release

Figure 2: Surface erosion mechanism of this compound matrices.

References

  • ChemicalBook. (2024). This compound Properties and Melting Point Data. Link

  • Spectroscopy Online. (2018). The C=O[2][3][4][5][6] Bond, Part IV: The Infrared Spectroscopy of Acid Anhydrides. Link

  • Rigaku. (2023). Evaluation of polymorphic forms by powder X-ray diffraction. Link

  • Organic Syntheses. (1941).[7] General Procedure for Fatty Acid Anhydride Synthesis (Homologous Series). Org. Synth. 21, 13. Link

  • National Institutes of Health (NIH). (2023). Polyanhydride Chemistry and Drug Delivery Applications. Link

  • PrepChem. (2023). Synthesis of Stearic Anhydride (Homologous Protocol). Link

Sources

Methodological & Application

Application Note: Protocol for the Acylation of Primary Amines with Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The conjugation of long-chain fatty acids to therapeutic primary amines is a critical strategy in modern drug delivery. N-arachidoyl conjugates (C20:0) are increasingly utilized to enhance lipophilicity, facilitate membrane permeation, and enable loading into lipid nanoparticles (LNPs) or albumin-based carriers.

While acetylation with acetic anhydride is trivial, the use of Arachidic Anhydride (Eicosanoic anhydride) presents distinct physicochemical challenges. The extreme hydrophobicity of the C20 chain leads to solubility issues in standard polar aprotic solvents and creates significant purification hurdles—specifically, the difficulty in separating the waxy amide product from the fatty acid byproduct without forming intractable emulsions (soaps).

This guide provides a field-proven protocol optimized for yield and purity, moving beyond textbook theory to address the practical realities of handling "greasy" long-chain lipids.

Mechanistic & Thermodynamic Principles

The reaction follows a classic Nucleophilic Acyl Substitution pathway. However, unlike short-chain anhydrides, the steric bulk and aggregation tendencies of the arachidyl chains require careful solvent selection to maintain the "free" reactive species in solution.

Reaction Scheme


Key Drivers:

  • Nucleophilicity: The primary amine attacks the carbonyl carbon.[1]

  • Base Catalysis: A tertiary amine (TEA or DIPEA) is essential to neutralize the generated arachidic acid and prevent protonation of the reactant amine, driving the equilibrium forward.

  • Thermodynamics: The formation of the stable amide bond is exothermic and generally irreversible under these conditions.

Mechanism Visualization

AcylationMechanism Reactants Primary Amine (R-NH2) + this compound TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack Products N-Arachidoyl Amide + Arachidic Acid Salt TS->Products Elimination of Carboxylate Base Base (TEA/DIPEA) Proton Scavenger Base->Products Neutralizes Acid Byproduct

Figure 1: Mechanistic pathway of N-acylation. The base prevents acid-mediated inhibition of the amine nucleophile.

Experimental Design Strategy

Solvent Selection (The Critical Variable)

Standard solvents like DMF or DMSO often complicate workup due to high boiling points and the solubility of the fatty acid byproduct.

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Why: Excellent solubility for the anhydride and most organic amines; low boiling point facilitates removal; DCM allows for aqueous washes (though care is needed with emulsions).

  • Alternative: Chloroform (if the amine is highly insoluble).

Stoichiometry
  • This compound: 1.1 – 1.2 equivalents.

    • Insight: Use a slight excess to drive the reaction to completion. It is easier to remove hydrolyzed arachidic acid than unreacted amine.

  • Base (TEA/DIPEA): 1.5 – 2.0 equivalents.

The "Soap" Problem (Purification)

The byproduct, Arachidic Acid , becomes a surfactant (soap) when deprotonated by strong bases (NaOH/NaHCO3) during workup, causing massive emulsions.

  • Solution: Avoid vigorous shaking during basic washes. Use Recrystallization as the primary purification method rather than relying solely on extraction.

Detailed Protocol

Materials
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: this compound (≥98% purity, 1.2 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration relative to amine)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Quench: 1M HCl, Saturated NaHCO3, Brine

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 equiv) in anhydrous DCM .

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of base before adding the anhydride to free the amine.

  • Activation: Add TEA (1.5 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Addition: Add This compound (1.2 equiv) in a single portion.

    • Tip: If the anhydride is solid, pre-dissolve it in a minimal amount of DCM for faster homogeneity.

  • Incubation: Stir the reaction under an inert atmosphere (

    
     or Ar) at room temperature for 4–12 hours.
    
    • Monitoring: Check progress via TLC (stain with PMA or Iodine, as arachidyl chains have poor UV absorbance) or HPLC-ELSD.

Phase 2: Workup (Emulsion Control)
  • Quench: Once complete, dilute the reaction mixture with excess DCM.

  • Acid Wash (Remove Amine/Base): Wash the organic layer gently with 1M HCl (2x).

    • Chemistry: This protonates unreacted amine and the TEA base, moving them to the aqueous layer. The arachidic acid remains in the DCM.

  • Basic Wash (Remove Fatty Acid - CAUTION):

    • Standard: Wash with Saturated NaHCO3 .

    • Critical Technique:DO NOT SHAKE VIGOROUSLY. Invert the funnel gently 3-4 times. Vigorous shaking will form a stable emulsion due to sodium arachidate formation.

    • Alternative: If an emulsion forms, add solid NaCl or a small amount of Methanol to break it.

  • Drying: Wash with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to obtain the crude solid.
    
Phase 3: Purification (Recrystallization)

Chromatography is often unnecessary and wasteful for fatty amides.

  • Solvent System: Boiling Ethanol (EtOH) or Acetone .

  • Procedure: Dissolve the crude solid in minimal boiling EtOH. Allow it to cool slowly to room temperature, then to 4°C.

  • Result: The N-arachidoyl amide typically crystallizes out as a white, waxy solid, while the arachidic acid byproduct and other impurities remain in the mother liquor.

  • Filtration: Filter the crystals and wash with cold EtOH.

Process Workflow Visualization

Workflow Start Start: Amine + DCM + TEA AddAnhydride Add this compound (1.2 equiv) Start->AddAnhydride React Stir RT, 4-12h (Monitor: TLC/ELSD) AddAnhydride->React AcidWash Wash: 1M HCl (Removes Base/Amine) React->AcidWash BaseWash Wash: Sat. NaHCO3 (GENTLE INVERSION ONLY) AcidWash->BaseWash Organic Layer Concentrate Dry & Concentrate BaseWash->Concentrate Organic Layer Recryst Recrystallize (Boiling EtOH) Concentrate->Recryst Final Pure N-Arachidoyl Amide Recryst->Final

Figure 2: Optimized workflow emphasizing the critical "Gentle Inversion" step during basic wash to prevent emulsion formation.

Characterization & Quality Control

TechniqueExpected ObservationNote
1H NMR Triplet at

ppm (

)
Diagnostic of acylation. Disappearance of anhydride peaks.
IR Spectroscopy Amide I (

) & Amide II (

)
Strong bands confirm amide bond formation.
Mass Spec (LC-MS)

corresponding to Product Mass
Essential for confirming conjugation.
Melting Point Sharp melting rangeBroad range indicates residual fatty acid contamination.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Steric hindrance or wet solvent.

    • Fix: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv) to accelerate the reaction. Ensure solvents are anhydrous.

  • Issue: Stable Emulsion during Workup.

    • Cause: Formation of Sodium Arachidate soap.

    • Fix: Saturate the aqueous phase with solid NaCl (salting out) or add a few mL of Methanol. If persistent, skip the basic wash and rely solely on recrystallization.

  • Issue: Product is Oiling Out.

    • Cause: Impure product or cooling too fast.

    • Fix: Re-heat and add a drop of a co-solvent (e.g., DCM) to the EtOH, or seed with a pure crystal if available.

References

  • Mechanistic Foundation:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text on Nucleophilic Acyl Substitution).
  • Fatty Acid Solubility: Cayman Chemical. Arachidic Acid Product Information & Solubility Data.[2][3]Link

  • Acylation Protocols:Vogel's Textbook of Practical Organic Chemistry. (General procedures for anhydride reactions).
  • Purification Strategies:Armarego, W. L. F. (2017). Purification of Laboratory Chemicals.
  • Lipid Conjugation Context: Masyithah, Z. et al. (2020). Optimizing Process Condition for Amidification of Stearic Acid. ResearchGate. Link

Sources

Application Note: Arachidic Anhydride in the Synthesis of Novel Lipids and Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift toward next-generation drug delivery systems—specifically Lipid Nanoparticles (LNPs) for mRNA delivery—has necessitated the synthesis of lipids with longer, more hydrophobic tails to enhance particle stability and endosomal fusion. Arachidic anhydride (Eicosanoic anhydride), the derivative of the C20 saturated fatty acid, has emerged as a critical reagent for introducing these ultra-long hydrophobic chains.

Unlike arachidoyl chloride, which releases corrosive HCl, or carbodiimide coupling (DCC/EDC), which generates difficult-to-remove urea byproducts, this compound offers a cleaner acylation pathway. Its primary byproduct, arachidic acid, is chemically non-reactive under acylation conditions and can often be removed via simple precipitation due to its high melting point.

This guide provides optimized protocols for using this compound in the synthesis of ionizable cationic lipids (for LNPs) and sucrose esters (biocompatible surfactants), addressing the specific solubility and purification challenges inherent to C20 chemistry.

Physicochemical Profile

Understanding the physical state of the reagent is critical for process design. This compound is a solid at room temperature with poor solubility in standard ether/hexane solvents compared to shorter-chain analogs.[1]

PropertySpecificationOperational Implication
CAS Number 55726-22-2Use for precise procurement (distinct from Arachidic Acid: 506-30-9).[1]
Molecular Formula C₄₀H₇₈O₃High molecular weight (607.05 g/mol ) requires careful stoichiometry calculations.[1]
Appearance White Crystalline SolidMust be dissolved in halogenated solvents or hot toluene before addition.[1]
Melting Point ~70–75°CReactions often require heating to maintain homogeneity.[1]
Solubility DCM, CHCl₃, Toluene (Hot)Poor solubility in cold methanol/ethanol (useful for purification).[1]
Moisture Sensitivity ModerateHydrolyzes to arachidic acid; store under Argon/Nitrogen.[1]

Mechanism of Action

The utility of this compound lies in its ability to transfer the arachidoyl group (C19H39CO-) to a nucleophile (alcohol or amine) with high atom economy relative to coupling reagents.

Acylation Pathway

The reaction proceeds via nucleophilic attack on one of the carbonyl carbons. The leaving group is the arachidate anion, which protonates to form arachidic acid.

AcylationMechanism Anhydride This compound (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate DMAP/Base Nucleophile Nucleophile (ROH or RNH2) Nucleophile->Intermediate DMAP/Base Product Acylated Lipid (Ester/Amide) Intermediate->Product Byproduct Arachidic Acid (Precipitate) Intermediate->Byproduct Leaving Group

Figure 1: General acylation mechanism. The formation of the stable amide/ester drives the reaction, while the arachidic acid byproduct often precipitates upon cooling.

Application Protocol A: Synthesis of Ionizable Lipids for LNPs

Ionizable lipids with C20 tails (arachidoyl) provide higher phase transition temperatures (


) for LNPs, potentially increasing shelf-life stability compared to standard C18 (stearyl) lipids [1].[1]
Materials
  • Substrate: Amino-alcohol headgroup (e.g., 3-(dimethylamino)-1,2-propanediol).[1]

  • Reagent: this compound (2.2 equivalents).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen or Argon.

    • Dissolve the amino-alcohol substrate (1.0 eq) in anhydrous DCM (0.1 M concentration). Add TEA (2.5 eq) and DMAP (0.1 eq).

  • Reagent Addition:

    • Critical Step: this compound is solid. Dissolve it separately in a minimal amount of DCM. If it does not dissolve, gently warm the solution.

    • Add the anhydride solution dropwise to the reaction flask at Room Temperature (RT).

  • Reaction:

    • Heat the mixture to reflux (approx. 40°C for DCM) . The elevated temperature ensures the anhydride remains soluble and increases reaction rate.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM). Stain with Phosphomolybdic Acid (PMA).

    • Reaction Time: Typically 4–12 hours.

  • Workup (The "Cold Trap" Method):

    • Cool the reaction mixture to 0°C in an ice bath and stir for 30 minutes.

    • Filtration: A significant portion of the byproduct (arachidic acid) will precipitate. Filter the cold mixture through a fritted glass funnel or Celite pad. This removes the bulk of the impurity before aqueous wash.

    • Wash: Transfer filtrate to a separatory funnel. Wash with:

      • Saturated NaHCO₃ (removes residual acid).

      • Brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude product will likely contain residual arachidic acid.

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of 0–10% Methanol in DCM. The non-polar arachidic acid elutes first; the polar ionizable lipid elutes later.

Application Protocol B: Synthesis of Non-Ionic Surfactants (Sucrose Arachidate)

Sucrose esters of arachidic acid are valuable high-HLB surfactants for pharmaceutical emulsification.[1] The challenge is regioselectivity (esterifying the primary hydroxyls without polymerizing) [2].

Materials
  • Substrate: Anhydrous Sucrose (powdered).

  • Reagent: this compound (1.1 eq for mono-ester).[1]

  • Solvent: DMSO or DMF (Required to dissolve sucrose).

  • Catalyst: Potassium Carbonate (K₂CO₃) or DMAP.

Step-by-Step Protocol
  • Solubilization:

    • Dissolve Sucrose (1.0 eq) in anhydrous DMSO at 60°C. Ensure the solution is perfectly clear.

  • Acylation:

    • Add this compound (1.1 eq) and K₂CO₃ (0.1 eq).

    • Stir at 60–70°C for 12 hours.

    • Note: Higher temperatures (>90°C) risk caramelization of the sugar.

  • Quenching & Extraction:

    • Cool to RT. Pour the reaction mixture into ice-cold brine (10x volume).

    • The product and unreacted fatty acid will precipitate/float (organic phase), while unreacted sucrose remains in the aqueous DMSO phase.

    • Extract with Ethyl Acetate or Butanol.

  • Purification (Solvent Fractionation):

    • Evaporate the extraction solvent.

    • Recrystallization: Dissolve the crude solid in hot Acetone.

    • Cool to RT. Arachidic acid (byproduct) is soluble in acetone; Sucrose Arachidate is generally insoluble in cold acetone and will precipitate.

    • Filter the white solid.

Critical Process Parameters (CPP) & Troubleshooting

IssueCauseCorrective Action
Reaction mixture solidifies/gels This compound has crystallized or the lipid concentration is too high.Switch solvent to Toluene and increase temperature to 60°C. Dilute reaction to 0.05 M.
Low Yield Hydrolysis of anhydride by ambient moisture.[1]Ensure reagents are stored in a desiccator.[1] Use freshly distilled solvents.
Difficult Separation (Acid vs. Product) Similar polarity of Arachidic Acid and the Lipid tail.[1]Use Polymer-Supported Carbonate (PS-CO3) scavenger resin during workup to chemically bind the acid, then filter it off.[1]

Workflow Visualization

The following diagram illustrates the decision logic for purifying C20-lipids, a critical step often overlooked in standard protocols.

PurificationLogic Crude Crude Reaction Mix (Product + Arachidic Acid) Cooling Cool to 0°C (Solvent: DCM or Toluene) Crude->Cooling Filter Filtration Cooling->Filter Solid Solid Residue: Arachidic Acid (Discard) Filter->Solid Precipitate Filtrate Filtrate: Product + Trace Acid Filter->Filtrate Scavenger Add Basic Scavenger Resin (e.g., PS-Carbonate) Filtrate->Scavenger If Acid Remains FinalFilter Filter Resin Scavenger->FinalFilter Pure Pure C20-Lipid FinalFilter->Pure

Figure 2: Optimized purification workflow for removing arachidic acid byproducts.[1]

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link (Context: Importance of lipid tail length in LNP stability).

  • Trabelsi, I., et al. (2020). Synthesis of Sucrose Fatty Acid Esters by Using Mixed Carboxylic-fatty Anhydrides.[1][2] Journal of Oleo Science. Link

  • Santa Cruz Biotechnology. this compound Product Data. Link[1]

  • Sakakura, A., et al. (2007).[3] DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides. Journal of the American Chemical Society. Link[1]

Sources

Application Notes and Protocols for Monitoring Arachidic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Need for Precision in Arachidic Anhydride Chemistry

This compound, the symmetrical anhydride of the C20 saturated fatty acid, arachidic acid, is a key intermediate in various synthetic pathways.[1] Its applications span from the creation of specialized lubricants and waxes to its use as a precursor for the synthesis of arachidyl alcohol and other long-chain functionalized molecules. The formation of this compound from arachidic acid is a dehydration reaction that requires careful monitoring to ensure optimal yield and purity. Incomplete reactions can leave residual starting material, while side reactions can lead to the formation of undesirable byproducts. Therefore, robust analytical techniques are paramount to track the progress of the reaction, confirm the identity of the product, and quantify its purity.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring this compound reactions. We will delve into the principles behind each method, offering insights into why a particular technique is chosen and how to interpret the resulting data. The protocols provided are designed to be self-validating, ensuring trustworthy and reproducible results.

Reaction Pathway: Synthesis of this compound

A common laboratory-scale method for the synthesis of symmetrical fatty acid anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (DCC).[2][3] The general reaction scheme for the formation of this compound from arachidic acid is depicted below.

Arachidic_Acid1 Arachidic Acid Arachidic_Anhydride This compound Arachidic_Acid1->Arachidic_Anhydride Arachidic_Acid2 Arachidic Acid Arachidic_Acid2->Arachidic_Anhydride Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Arachidic_Anhydride + Byproduct Byproduct (e.g., Acetic Acid) Arachidic_Anhydride->Byproduct +

Figure 1: General reaction for the synthesis of this compound.

A Multi-faceted Analytical Approach for Comprehensive Reaction Monitoring

No single analytical technique provides a complete picture of the reaction progress. A combination of methods is often employed to gain a thorough understanding of the reaction mixture's composition. The following sections detail the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for monitoring this compound reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Real-Time Glimpse into Functional Group Transformation

Why FTIR?

FTIR spectroscopy is an invaluable tool for real-time, in-situ monitoring of chemical reactions.[4][5][6] Its power lies in its ability to track the disappearance of reactant functional groups and the appearance of product functional groups. In the synthesis of this compound, FTIR allows for the direct observation of the consumption of the carboxylic acid's broad O-H stretch and the emergence of the characteristic dual carbonyl (C=O) stretches of the anhydride.[5]

Expected Spectral Changes:

  • Disappearance of Carboxylic Acid Bands: The broad O-H stretching vibration of the arachidic acid dimer, typically observed between 2500 and 3300 cm⁻¹, will diminish as the reaction proceeds. The C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ will also decrease in intensity.

  • Appearance of Anhydride Bands: The formation of this compound is unequivocally identified by the appearance of two distinct C=O stretching bands. For acyclic anhydrides, these typically appear around 1820 cm⁻¹ (asymmetric stretch) and 1750 cm⁻¹ (symmetric stretch).[7]

Data Presentation: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Observation in Reaction Monitoring
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)Disappearance
Carboxylic Acid (C=O)Stretching~1700Disappearance
Anhydride (C=O) Asymmetric Stretch ~1820 Appearance
Anhydride (C=O) Symmetric Stretch ~1750 Appearance
Anhydride (C-O)Stretching1000 - 1300Appearance

Protocol: Monitoring this compound Synthesis using Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup:

    • Equip an FTIR spectrometer with an ATR probe suitable for in-situ reaction monitoring.

    • Ensure the ATR crystal is clean and acquire a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation:

    • Charge the reaction vessel with arachidic acid and the appropriate solvent.

    • Submerge the ATR probe into the reaction mixture and begin spectral acquisition.

    • Initiate the reaction by adding the dehydrating agent (e.g., acetic anhydride).

  • Data Acquisition:

    • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

    • Monitor the key spectral regions for the changes outlined in the table above.

  • Data Analysis:

    • Plot the absorbance of the emerging anhydride C=O peak (e.g., at ~1820 cm⁻¹) and the disappearing carboxylic acid O-H or C=O peak as a function of time to generate a reaction profile.

    • The reaction is considered complete when the carboxylic acid signals are no longer detectable and the anhydride peaks have reached a stable maximum intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantitative Analysis

Why NMR?

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the starting material, product, and any potential byproducts.[8] Both ¹H and ¹³C NMR are valuable. Furthermore, quantitative NMR (qNMR) can be employed to determine the relative concentrations of the different species in the reaction mixture without the need for extensive calibration curves.[9][10]

Expected Spectral Features:

  • ¹H NMR:

    • Arachidic Acid: The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm). The α-methylene protons (CH₂) adjacent to the carbonyl group will resonate around 2.34 ppm. The long aliphatic chain will show a large, complex multiplet around 1.2-1.6 ppm, and the terminal methyl (CH₃) protons will be a triplet around 0.88 ppm.

    • This compound: The broad carboxylic acid proton signal will be absent. The α-methylene protons will experience a slight downfield shift compared to the acid due to the electronegativity of the anhydride oxygen. The rest of the aliphatic signals will remain largely unchanged.

  • ¹³C NMR:

    • Arachidic Acid: The carbonyl carbon will be observed around 180 ppm. The α-methylene carbon will be around 34 ppm, and the other aliphatic carbons will appear in the 22-32 ppm range, with the terminal methyl carbon at approximately 14 ppm.

    • This compound: The carbonyl carbon signal will shift slightly, and its chemical environment will be different from that of the carboxylic acid. The α-methylene carbon will also show a small shift.

Protocol: Reaction Monitoring and Purity Assessment by ¹H NMR

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a suitable reagent).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct, non-overlapping signal).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the characteristic signals for the α-methylene protons of both arachidic acid and this compound, as well as the signal of the internal standard.

    • The relative molar ratio of the acid to the anhydride can be calculated from the integral values.

    • The disappearance of the carboxylic acid proton signal is a clear indicator of reaction completion.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Reaction Components

Why HPLC?

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of long-chain fatty acids and their anhydrides.[11][12] Reversed-phase HPLC (RP-HPLC) is the most common mode used, where separation is based on the hydrophobicity of the analytes.[13][14]

Method Considerations:

  • Detection: Arachidic acid and its anhydride lack a strong UV chromophore. Therefore, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by derivatizing the carboxylic acid with a UV-active or fluorescent tag prior to analysis.[15]

  • Separation: In RP-HPLC, this compound, being more non-polar than arachidic acid, will have a longer retention time.

Data Presentation: Typical RP-HPLC Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C
Detector ELSD or RID (for underivatized samples) or UV/Fluorescence (for derivatized samples)
Injection Vol. 10-20 µL

Protocol: RP-HPLC Analysis of an this compound Reaction Mixture

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture and dilute it with the initial mobile phase solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the appropriate gradient program to achieve separation of arachidic acid and this compound.

  • Data Analysis:

    • Identify the peaks corresponding to arachidic acid and this compound based on their retention times (determined by injecting standards of the pure compounds).

    • Quantify the relative amounts of each component by integrating the peak areas. The percentage conversion can be calculated as: % Conversion = [Area(Anhydride) / (Area(Anhydride) + Area(Acid))] * 100

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification

Why GC-MS?

GC-MS offers excellent separation efficiency and provides definitive identification of volatile compounds through their mass spectra.[16] However, fatty acids and their anhydrides are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[17][18]

Derivatization is Key:

The unreacted arachidic acid in the reaction mixture can be derivatized to methyl arachidate. The this compound will also react during the derivatization process, likely forming methyl arachidate as well. This means that GC-MS is more suited for confirming the presence of the arachidic carbon skeleton and for identifying other volatile impurities, rather than for directly quantifying the anhydride-to-acid ratio in the original sample.

Protocol: GC-MS Analysis via FAMEs Derivatization

  • Sample Derivatization (using BF₃-Methanol): [19]

    • Take a dried aliquot of the reaction mixture.

    • Add 1-2 mL of 12-14% BF₃-methanol solution.

    • Heat the mixture in a sealed vial at 60-100 °C for 5-10 minutes.

    • Cool the vial, add water and a non-polar extraction solvent (e.g., hexane or heptane).

    • Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

    • A typical GC column for FAME analysis is a polar capillary column (e.g., DB-23 or similar).

    • Use a temperature program that allows for the separation of the FAMEs.

  • Data Analysis:

    • Identify the peak corresponding to methyl arachidate by its retention time and mass spectrum.[16]

    • The mass spectrum of methyl arachidate will show a characteristic molecular ion peak and fragmentation pattern that can be compared to a library spectrum for confirmation.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Monitoring Tool

Why TLC?

TLC is a simple, rapid, and inexpensive technique for qualitatively monitoring the progress of a reaction.[20][21] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Due to the difference in polarity between arachidic acid (more polar) and this compound (less polar), they can be readily separated by TLC.

Protocol: TLC Monitoring of this compound Formation

  • Plate Preparation:

    • Use a silica gel TLC plate.

    • Spot a small amount of the initial reaction mixture (t=0) and the ongoing reaction at various time points onto the plate. It is also beneficial to spot standards of pure arachidic acid and, if available, pure this compound.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable solvent system. A common system for separating lipids is a mixture of non-polar and slightly polar solvents, such as petroleum ether:diethyl ether:acetic acid (e.g., 80:20:1 v/v/v).[20]

  • Visualization:

    • After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate.

    • Visualize the spots. Common methods include:

      • Iodine Vapor: Place the plate in a chamber with iodine crystals. The iodine will stain the lipid spots brown.

      • Potassium Permanganate Stain: Spray the plate with a dilute solution of potassium permanganate. The spots will appear as yellow-brown spots on a purple background.

  • Interpretation:

    • Arachidic acid, being more polar, will have a lower Retention Factor (Rf) value (it will not travel as far up the plate).

    • This compound, being less polar, will have a higher Rf value.

    • The progress of the reaction can be monitored by the disappearance of the arachidic acid spot and the appearance and intensification of the this compound spot.

Integrated Analytical Workflow

The following diagram illustrates how these techniques can be integrated into a comprehensive workflow for monitoring this compound reactions.

cluster_0 Reaction Monitoring cluster_1 Quantitative & Structural Analysis Reaction This compound Synthesis FTIR In-situ FTIR (Real-time monitoring) Reaction->FTIR Aliquots Reaction Aliquots (Time points) Reaction->Aliquots TLC TLC (Qualitative progress check) Aliquots->TLC NMR NMR (Structural confirmation & qNMR) Aliquots->NMR HPLC HPLC (Separation & Quantification) Aliquots->HPLC GCMS GC-MS (after derivatization) (Impurity profiling) Aliquots->GCMS

Sources

Application Note: High-Molecular Weight Acylation of Alcohols using Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in analytical chemistry, lipidomics, and drug development. It details the protocol for derivatizing alcohols using Arachidic Anhydride (Eicosanoic anhydride) for Gas Chromatography (GC) analysis.

Abstract & Core Rationale

While acetylation (using acetic anhydride) and silylation (using BSTFA/MSTFA) are standard for alcohol derivatization, they often result in volatile derivatives that may co-elute with solvent fronts or lack sufficient mass for specific detection thresholds.

This compound (C


H

O

)
offers a specialized alternative by attaching a long-chain C20 fatty acyl group (Arachidoyl) to the hydroxyl moiety.

Key Advantages:

  • Retention Time Shift: Moves low-molecular-weight alcohols (e.g., short-chain aliphatic alcohols) significantly up-spectrum, completely resolving them from solvent peaks and early-eluting interferences.

  • Enhanced FID Sensitivity: The addition of a C20 carbon chain significantly increases the carbon count, theoretically enhancing the response factor in Flame Ionization Detection (FID).

  • Lipophilicity: Converts polar hydrophilic alcohols into highly lipophilic esters (Arachidates), amenable to non-polar extraction and high-temperature GC analysis.

Chemical Mechanism

The reaction follows a Nucleophilic Acyl Substitution pathway.[1] The lone pair of the alcohol oxygen attacks the carbonyl carbon of the this compound. Pyridine acts as both the solvent and a base catalyst to neutralize the arachidic acid byproduct and drive the equilibrium forward.

Reaction Scheme


(Alcohol + this compound 

Alkyl Arachidate + Arachidic Acid)
Mechanism Diagram

ReactionMechanism Substrate Alcohol (R-OH) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent This compound (Solid, mp ~70°C) Reagent->Intermediate Catalyst Pyridine (Base/Solvent) Catalyst->Intermediate Proton Transfer Product Alkyl Arachidate (Ester) Intermediate->Product Elimination Byproduct Arachidic Acid (Remove via Cleanup) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the formation of arachidyl esters.

Materials & Equipment

Reagents
  • This compound: (CAS: 19455-36-8), >98% purity. Note: Solid at room temperature.

  • Pyridine: Anhydrous, >99.8%. (Acts as solvent and acid scavenger).

  • Extraction Solvent: n-Hexane or n-Heptane (HPLC Grade).

  • Wash Solution: Saturated Sodium Bicarbonate (NaHCO

    
    ) solution.
    
  • Drying Agent: Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).[2]
Equipment
  • Reaction Vials: 4 mL amber glass vials with PTFE-lined screw caps.

  • Heating Block: Capable of maintaining 70°C ± 1°C.

  • Vortex Mixer.

  • Centrifuge (Optional, for phase separation).

Experimental Protocol

Safety Warning: Pyridine is toxic and has a noxious odor. Perform all steps in a fume hood. This compound is an irritant.

Step 1: Sample Preparation
  • Weigh 1–5 mg of the target alcohol sample into a reaction vial.

  • Add 200 µL of Anhydrous Pyridine .

  • Vortex until the sample is fully dissolved.

Step 2: Derivatization Reaction[3][4]
  • Add 10–15 mg of this compound to the vial.

    • Rationale: A molar excess (approx. 2-5x) is required to drive the reaction to completion. Since this compound is solid, weighing it directly is more accurate than volumetric delivery.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block at 70°C for 60 minutes .

    • Note: The high melting point of this compound (~70°C) necessitates heating to ensure the reagent is in the liquid phase and reactive.

Step 3: Quenching & Cleanup (Critical)

Unlike acetic anhydride reactions where byproducts are volatile, this reaction produces Arachidic Acid (solid, high boiling point). It MUST be removed to prevent column contamination.[3]

  • Remove vial and cool to room temperature.

  • Add 1.0 mL of n-Hexane .

  • Add 1.0 mL of Saturated NaHCO

    
     .
    
    • Mechanism:[1][4][5][6][7] The bicarbonate neutralizes the Arachidic acid byproduct, converting it into Sodium Arachidate (soap), which partitions into the aqueous phase. The target Ester remains in the Hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 rpm for 2 minutes to separate phases.

  • Transfer the upper organic layer (Hexane) to a fresh vial containing a small amount of Anhydrous Na

    
    SO
    
    
    
    .
  • Transfer the dry hexane supernatant to a GC autosampler vial.

Workflow Diagram

ProtocolWorkflow Start Start: Sample (Alcohol) Solubilization Dissolve in Pyridine (200 µL) Start->Solubilization ReagentAdd Add this compound (10-15 mg Solid) Solubilization->ReagentAdd Reaction Incubate @ 70°C 60 Minutes ReagentAdd->Reaction Quench Add Hexane (1 mL) + Sat. NaHCO3 (1 mL) Reaction->Quench Separation Phase Separation (Byproduct -> Aqueous) Quench->Separation Analysis GC Injection (Organic Layer) Separation->Analysis Collect Upper Layer

Caption: Step-by-step workflow for the derivatization and cleanup of alcohol samples.

GC Analysis Parameters

Due to the high molecular weight of the derivatives (e.g., Ethyl Arachidate MW ≈ 340 Da; Cholesterol Arachidate MW > 600 Da), a high-temperature method is required.

ParameterSettingRationale
Inlet Split/Splitless, 300°CEnsure rapid volatilization of high-boiling esters.
Injection 1 µL, Split 10:1Prevent column overload; adjust split based on concentration.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintain efficiency at high temperatures.
Column DB-5ht or ZB-5HT (15m or 30m x 0.25mm x 0.1µm)"ht" (High Temp) phases are essential. Thin film (0.1µm) reduces retention of heavy compounds.
Oven Program 100°C (1 min)

20°C/min

340°C (Hold 5-10 min)
Rapid ramp to elute heavy esters; high final temp required.
Detector FID @ 350°CHigh temp prevents condensation in the detector jet.

Expected Results & Troubleshooting

Retention Time Shift Data (Theoretical)
AnalyteNative BP (°C)Derivative (Arachidate)Est. BP Shift
Ethanol 78°CEthyl Arachidate>300°C
Butanol 117°CButyl Arachidate>320°C
Cholesterol 360°CCholesterol Arachidate>450°C (Requires HT-GC)
Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Incomplete removal of Arachidic acid. Free fatty acids tail on non-polar columns.

    • Fix: Repeat NaHCO

      
       wash or use an Amino (NH2) SPE cartridge to trap the acid.
      
  • Issue: Low Yield.

    • Cause: Reaction temp too low (anhydride didn't melt/react) or water in pyridine.

    • Fix: Ensure block is at 70°C; use fresh anhydrous pyridine.

  • Issue: Precipitants in Vial.

    • Cause: Arachidic acid precipitating upon cooling.

    • Fix: This is normal. Ensure the Hexane extraction step is performed; the precipitate (acid) will not dissolve well in Hexane if aqueous base is present (forms soap).

References

  • Dinan, L., et al. (2003). "Synthesis and biological activities of turkesterone 11α-acyl derivatives."[8] Journal of Insect Science, 3(1), 6. (Demonstrates use of this compound in Pyridine for acylation).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography." (General principles of acylation for GC).

  • Christie, W. W. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." The LipidWeb. (Reference for fatty acid/alcohol handling).

Sources

High-Efficiency Synthesis of Arachidyl Esters via Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: Lipophilic Prodrugs and Lipid Excipients

Abstract & Strategic Utility

Arachidic anhydride (Eicosanoic anhydride, CAS: 55726-22-2) is the symmetrical anhydride of arachidic acid (C20:0). Unlike shorter-chain fatty acid derivatives, this compound offers a unique balance of high hydrophobicity and crystalline stability (MP ~77°C).

In drug development, it is utilized to:

  • Synthesize Lipophilic Prodrugs: Esterification of hydrophilic APIs (e.g., nucleosides, peptides) to facilitate transport across the blood-brain barrier or cell membranes.

  • Engineer Lipid Nanoparticles (LNPs): Creation of high-phase-transition lipids for stable Solid Lipid Nanoparticles (SLNs) used in mRNA delivery.

  • Develop Self-Assembling Materials: Synthesis of liquid crystals and hydrophobic matrices.

This guide details a "Warm-Melt" DMAP-Catalyzed Esterification Protocol , specifically designed to overcome the solubility challenges inherent to C20 lipid chains while maximizing yield and purity.

Mechanistic Basis: The Acylpyridinium Cycle

The reaction relies on Nucleophilic Acyl Substitution. While acid chlorides are more reactive, they release corrosive HCl and are prone to hydrolysis. This compound provides a milder, more selective acylation pathway, driven by the formation of a highly reactive N-acylpyridinium intermediate when catalyzed by 4-Dimethylaminopyridine (DMAP).

Reaction Pathway[1][2][3][4]
  • Activation: DMAP attacks the this compound, expelling one equivalent of arachidate anion and forming the reactive Arachidoyl-DMAP salt.

  • Acylation: The target alcohol (R-OH) attacks the activated carbonyl.

  • Regeneration: The ester is released, and DMAP is regenerated by a base (e.g., Triethylamine) which scavenges the proton.

DMAP_Mechanism Anhydride This compound (C20-O-C20) Intermediate N-Arachidoyl-DMAP(+) (Activated Species) Anhydride->Intermediate DMAP Attack DMAP DMAP (Catalyst) DMAP->Intermediate Ester Arachidyl Ester (Product) Intermediate->Ester R-OH Attack Byproduct Arachidate Anion (Byproduct) Intermediate->Byproduct Alcohol Target Alcohol (R-OH) Alcohol->Ester Ester->DMAP Regeneration

Figure 1: The DMAP catalytic cycle activates the steric bulk of the C20 chain, enabling efficient attack by the alcohol nucleophile.

Comparative Analysis of Acylating Agents

FeatureThis compoundArachidoyl ChlorideArachidic Acid (Steglich)
Reactivity Moderate (Controlled)High (Aggressive)Low (Requires coupling agent)
By-product Arachidic Acid (Recyclable)HCl (Corrosive gas)Urea (Difficult to remove)
Moisture Sensitivity Low (Easy handling)High (Hydrolyzes rapidly)Low
Atom Economy Lower (Loss of C20 acid)HighLow (Loss of DCC/DIC)
Purification Precipitation/Wash Distillation/Gas TrapChromatography (Urea removal)
Best Use Case Sensitive APIs, Scale-up Simple Alcohols, Acid-stableSmall scale, R&D screening

Master Protocol: The "Warm-Melt" Esterification

Standard room-temperature protocols fail with this compound because it crystallizes out of solution below 40°C in many solvents. This protocol uses controlled heating to maintain homogeneity.

Materials & Reagents[3][5][6][7][8][9][10][11][12]
  • Substrate: Target Alcohol (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv) [CAS: 55726-22-2]

  • Catalyst: DMAP (0.1 equiv)

  • Base: Triethylamine (Et3N) or Pyridine (1.5 equiv)

  • Solvent: Anhydrous Toluene (Preferred) or THF. Avoid DCM if possible due to low boiling point.

Step-by-Step Procedure
Phase 1: Solubilization (The Critical Step)
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add this compound and Anhydrous Toluene (10 mL per gram of reactant).

  • Thermal Activation: Heat the mixture to 50–60°C . Ensure the anhydride is completely dissolved and the solution is clear (colorless to pale yellow).

    • Expert Note: If the solution is cloudy, the reaction rate will be negligible.

Phase 2: Reaction
  • Base Addition: Add Triethylamine (Et3N) to the warm solution.

  • Catalyst Addition: Add DMAP in one portion.

  • Substrate Addition: Add the Target Alcohol (dissolved in a minimum volume of warm toluene) dropwise over 10 minutes.

  • Incubation: Stir at 60°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

    • Endpoint: Disappearance of the alcohol spot.

Phase 3: Quench & Work-up
  • Quench: Cool to room temperature. Add Methanol (2 mL) and stir for 15 mins to convert excess anhydride to methyl arachidate (easier to separate than the free acid in some systems) or simply hydrolyze with water.

  • Wash: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove DMAP/Et3N).

    • Saturated NaHCO3 (warm) (to convert Arachidic acid byproduct to Sodium Arachidate soap).

    • Brine.

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Phase 4: Purification (The "Soap" Trick)

Challenge: Arachidic acid (byproduct) is a waxy solid similar to the product.

  • Method A (Recrystallization): Recrystallize from Acetone or Ethanol. The ester usually precipitates first upon cooling; the free acid remains more soluble in ethanol.

  • Method B (Flash Chromatography): If Method A fails, use a silica plug. Elute with Hexane -> 5% EtOAc/Hexane. The non-polar Arachidyl ester moves fast; the acid sticks.

Experimental Workflow Diagram

Workflow Start Start: Solid Reactants Solubilize Dissolve Anhydride in Toluene Heat to 60°C (Clear Solution) Start->Solubilize AddReagents Add Et3N + DMAP Add Target Alcohol (Warm) Solubilize->AddReagents Reaction Reflux 60°C (4-12 hrs) Monitor via TLC AddReagents->Reaction Quench Cool & Quench (MeOH or Water) Reaction->Quench Wash Wash: HCl (Remove Base) Wash: NaHCO3 (Remove Acid Byproduct) Quench->Wash Purify Recrystallization (Acetone) OR Silica Column Wash->Purify Final Pure Arachidyl Ester Purify->Final

Figure 2: Operational workflow emphasizing the temperature control required for C20 reagents.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Reactants precipitated out.Increase solvent volume or reaction temperature to 70°C. Switch to Toluene/CHCl3 mix.
Emulsion during Wash Sodium Arachidate (soap) formation.Do not shake vigorously during NaHCO3 wash. Use warm brine to break emulsions.
Product Impure Excess Arachidic Acid remains.Use a "scavenger resin" (basic carbonate resin) in the workup or recrystallize from cold acetone.
Incomplete Reaction Steric hindrance of Alcohol.Increase DMAP to 0.5 equiv. Extend reaction time to 24h.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
  • PubChem. (2023). Arachidic Acid (C20:[1][2]0) Physical Properties. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of fatty acid anhydrides and esters via DCC coupling. Retrieved from [Link]

Sources

Application Note: High-Efficiency Esterification Using Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The esterification of therapeutic molecules with arachidic anhydride (Eicosanoic anhydride) is a critical strategy in medicinal chemistry to enhance lipophilicity , facilitate membrane permeation , or create prodrugs with extended half-lives. Unlike short-chain acetylation, the introduction of a C20 arachidoyl tail introduces significant steric bulk and hydrophobicity.

This guide moves beyond textbook esterification, addressing the specific physical challenges of handling C20 reagents—specifically solubility limitations and the "soap effect" during workup. We utilize a DMAP-catalyzed nucleophilic acyl substitution , optimized for conversion efficiency and simplified purification.[1]

Chemical Basis & Mechanism

The reaction relies on 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.[2][3] While pyridine alone is often insufficient for sterically hindered fatty anhydrides, DMAP generates a highly reactive N-acylpyridinium intermediate.[4]

Key Mechanistic Insight: The formation of the N-arachidoylpyridinium species is the rate-determining pre-equilibrium. This intermediate is significantly more electrophilic than the parent anhydride, allowing the alcohol substrate (R-OH) to attack rapidly, even if R-OH is secondary or sterically hindered.

Figure 1: Catalytic Cycle of DMAP-Mediated Arachidoylation

DMAP_Mechanism Anhydride Arachidic Anhydride Inter N-Arachidoyl- pyridinium (Active Species) Anhydride->Inter Acyl Transfer DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Inter->DMAP Regeneration Ester Target Ester Inter->Ester Alcohol Attack Byproduct Arachidate Salt Inter->Byproduct Leaving Group Substrate Substrate (R-OH) Substrate->Ester

Caption: The DMAP catalyst attacks the anhydride to form a charged, highly electrophilic intermediate, which is then intercepted by the alcohol substrate.[2][3]

Pre-Reaction Considerations (The "Expertise" Pillar)

Solubility & Solvent Choice

This compound is a waxy solid with a melting point of ~70–75°C. It is sparingly soluble in cold solvents.[5]

  • Dichloromethane (DCM): Excellent for most drug substrates but may require mild heating to fully dissolve the anhydride initially.

  • Toluene: Recommended if the reaction requires temperatures >40°C.

  • Avoid: Diethyl ether (poor solubility for C20 lipids).

Stoichiometry
  • Anhydride: Use 1.2 – 1.5 equivalents . The excess drives the equilibrium and compensates for any hydrolysis due to trace moisture.

  • Base (Triethylamine/DIPEA): Use 2.0 equivalents . Essential to neutralize the arachidic acid byproduct and drive the reaction forward.

  • DMAP: Use 0.1 – 0.2 equivalents (10-20 mol%).

Step-by-Step Protocol

Reagents
  • Substrate (R-OH): 1.0 mmol (dried azeotropically with toluene if possible).

  • This compound: 1.5 mmol (Approx. 930 mg).

  • Triethylamine (Et3N): 2.0 mmol (280 µL).

  • DMAP: 0.1 mmol (12 mg).

  • Solvent: Anhydrous DCM (10 mL).

Workflow Diagram

Workflow Start Dissolve Substrate + Et3N + DMAP in dry DCM Add Add this compound (Solid or warm solution) Start->Add React Stir at RT (Check Solubility) Add->React TLC TLC Check (Is SM consumed?) React->TLC TLC->React No Quench Quench with MeOH (0.5 mL) TLC->Quench Yes Wash Workup: 1. 1M HCl (Remove DMAP) 2. NaHCO3 (Remove Acid) Quench->Wash Purify Flash Column (Hexane/EtOAc) Wash->Purify

Caption: Operational workflow emphasizing the critical solubility check and quenching steps.

Detailed Procedure

1. Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

2. Solubilization: Add the Substrate (1.0 mmol), DMAP (12 mg), and Triethylamine (280 µL) to the flask. Add 5 mL of anhydrous DCM. Stir until dissolved.

3. Addition of Anhydride:

  • Critical Step: this compound is a solid.

  • Option A (Standard): Add the solid anhydride directly to the flask. Rinse the weighing boat with the remaining 5 mL of DCM.

  • Option B (For slow dissolving): Dissolve the anhydride in 5 mL of warm DCM (35°C) in a separate vial and transfer via syringe to the reaction mixture.

4. Reaction: Stir the mixture at room temperature (RT) under inert atmosphere.

  • Self-Validation: The solution should become clear. If the anhydride remains as a suspension after 15 minutes, attach a reflux condenser and warm gently to 35°C.

  • Time: Typically 2–6 hours. Monitor by TLC.[6][7] The product will have a significantly higher Rf (less polar) than the starting alcohol.

5. Quenching: Once the starting material is consumed, add 0.5 mL of Methanol . Stir for 15 minutes.

  • Why? This converts excess this compound into methyl arachidate and free arachidic acid. Methyl arachidate is easier to separate chromatographically than the anhydride.

6. Workup (The "Soap" Danger Zone):

  • Dilute with 20 mL DCM.

  • Wash 1 (Acidic): Wash with 15 mL 0.5 M HCl . Purpose: Removes DMAP and excess Triethylamine.

  • Wash 2 (Basic - CAUTION): Wash with 15 mL saturated NaHCO3 .

    • Warning: Arachidic acid + Base = Sodium Arachidate (Soap). This causes severe emulsions.

    • Mitigation: Do not shake vigorously. Invert gently. If an emulsion forms, add solid NaCl or a few drops of Methanol to break it.

  • Wash 3 (Brine): Wash with saturated NaCl.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

7. Purification: The crude residue contains your Product, Arachidic Acid, and Methyl Arachidate.

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 100:0 → 90:10).

  • Separation: The non-polar Methyl Arachidate elutes first, followed by the Product. The free Arachidic Acid is very polar and will stick to the silica or elute much later.

Data Summary & Troubleshooting

Reagent Properties Table
ReagentMW ( g/mol )MP (°C)Solubility (DCM)Role
This compound ~606.070-75Moderate (Heat helps)Acyl Donor
Arachidic Acid 312.575.5GoodByproduct
DMAP 122.17112ExcellentCatalyst
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Suspension persists Anhydride insolubilityWarm reaction to 35-40°C or switch solvent to Toluene.
Low Conversion Steric hindrance of C20 chainIncrease DMAP to 0.5 eq; Increase Temp; Extend time to 12h.
Severe Emulsion Formation of arachidate soapAdd Brine (sat. NaCl); Centrifuge; Filter through Celite pad.
Product contaminated Co-elution with Arachidic AcidWash crude with cold MeOH (Arachidic acid is less soluble) before column.

References

  • Steglich Esterification & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • DMAP Mechanism Review

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[8] Angewandte Chemie International Edition, 17(8), 569–583.

  • Lipid Synthesis Protocols

    • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press.
  • This compound Properties

    • National Center for Biotechnology Information (2023).

Sources

Application Notes and Protocols for the Safe Handling and Disposal of Arachidic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of Arachidic anhydride. Due to the limited availability of specific safety data for this compound, this protocol has been developed by synthesizing information from the safety profiles of analogous long-chain fatty acid anhydrides and the known properties of arachidic acid. These procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Introduction and Hazard Identification

This compound, the symmetrical anhydride of arachidic acid (eicosanoic acid), is a long-chain fatty acid anhydride. While specific toxicological and hazard data for this compound are not extensively documented, its chemical nature as an acid anhydride dictates a set of inherent hazards that must be respected. The primary mechanism of action for the hazardous effects of acid anhydrides is their reactivity with water, including moisture on skin, in the eyes, and in the respiratory tract, to form the corresponding carboxylic acid—in this case, arachidic acid.

1.1. Predicted Physicochemical Properties: Based on the properties of arachidic acid, this compound is expected to be a waxy or crystalline solid at room temperature. It is likely to have low solubility in water but will react with it.

1.2. Primary Hazards: The principal hazards associated with this compound are anticipated to be:

  • Corrosivity: Upon contact with moisture, it will hydrolyze to arachidic acid. While arachidic acid itself is a weak acid, the hydrolysis of the anhydride can be exothermic and irritating to tissues. Prolonged contact may cause skin and eye irritation or burns.[1][2]

  • Respiratory Irritation: Inhalation of dust particles can lead to irritation of the respiratory tract due to hydrolysis in the moist environment of the lungs.[1][2][3]

  • Reactivity: Acid anhydrides are reactive towards nucleophiles, including water, alcohols, and amines.[4] Contact with strong bases or oxidizing agents should be avoided.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

2.1. Engineering Controls:

  • Fume Hood: All handling of this compound, especially when heating or transferring the solid, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or fumes.[5]

  • Ventilation: The laboratory should have adequate general ventilation.[6]

2.2. Personal Protective Equipment (PPE): The selection of PPE is critical for preventing exposure. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust particles.[7]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. It is advisable to double-glove.[8][9]
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Recommended when handling large quantities or when there is a potential for significant dust generation.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe working environment.

3.1. Handling:

  • Preparation: Before handling, ensure that the fume hood is operational and all necessary PPE is donned. Have spill cleanup materials readily available.

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within the fume hood.

    • Use a spatula to handle the solid. Avoid creating dust. If the material is powdery, handle it with extra care.[10]

    • Close the container immediately after use to prevent absorption of atmospheric moisture.

  • Adding to Reactions:

    • When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent is protic (e.g., an alcohol), as the reaction can be exothermic.

3.2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11]

  • Keep it away from sources of moisture, heat, and incompatible materials such as strong bases, oxidizing agents, and alcohols.[11]

  • The storage area should be clearly labeled with the identity of the chemical and its hazards.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. Spill Cleanup:

  • Evacuate: If the spill is large, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material, avoiding the generation of dust. A slightly moistened cloth or paper towel can be used to wipe up the remaining residue.[10]

  • Neutralize: The collected material should be treated as hazardous waste. For small residual amounts, cautious neutralization can be performed by slowly adding a weak base like sodium bicarbonate solution.

  • Dispose: Place all contaminated materials in a sealed container and label it as hazardous waste for proper disposal.[3]

4.2. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[11][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Disposal Procedures

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

5.1. Waste Neutralization Protocol:

  • Hydrolysis: In a fume hood, slowly add the waste this compound to a stirred, appropriate solvent (e.g., a non-reactive organic solvent like toluene). Then, slowly add a stoichiometric excess of water to hydrolyze the anhydride to arachidic acid. This reaction may be exothermic and should be cooled if necessary.

  • Neutralization: Once hydrolysis is complete, neutralize the resulting arachidic acid with a weak base, such as a 5% sodium bicarbonate solution, until the pH is neutral.

  • Disposal: The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, pending local regulations. The organic layer should be collected as non-halogenated organic waste.

5.2. Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., acetone) three times. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.[15]

Workflow Visualization

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_of_Arachidic_Anhydride Workflow for Safe Handling and Disposal of this compound Start Start: Obtain this compound Assess_Hazards Assess Hazards (Corrosive, Irritant, Reactive with Water) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood Work in a Certified Fume Hood Don_PPE->Work_in_Hood Handling Handling Procedure (Weighing, Transferring) Work_in_Hood->Handling Storage Store in a Cool, Dry Place Handling->Storage Reaction Use in Reaction Handling->Reaction Spill Spill Occurs Handling->Spill No Exposure Personal Exposure Handling->Exposure No Reaction->Storage Store Unused Reagent Waste_Generated Waste Generated Reaction->Waste_Generated Cleanup Spill Cleanup Protocol Spill->Cleanup First_Aid Administer First Aid Exposure->First_Aid Cleanup->Waste_Generated End End of Process First_Aid->End Disposal Disposal Protocol (Hydrolysis and Neutralization) Waste_Generated->Disposal Disposal->End

Caption: Safe handling and disposal workflow for this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Arachidonic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phthalic anhydride. Retrieved from [Link]

  • EHS. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • INEOS Group. (2020, January 22). SAFETY DATA SHEET: Acetic Anhydride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, June 3). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

  • HazChem Environmental. (2024, February 23). Emergency Acid Spill Clean Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acid anhydrides. Retrieved from [Link]

  • Chad's Prep. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. Retrieved from [Link]

  • Lapidot, Y., & Selinger, Z. (1965). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of the American Oil Chemists' Society, 42(7), 675-676.
  • All-Shield. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • AbsorbentsOnline. (2013, November 25). How to Clean Up a Chemical Acid Spill. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Lab Manager. (2025, August 14). How to Quickly Clean Up Unidentified Spills. Retrieved from [Link]

  • Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Smits Group. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Safely.io. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acid Anhydrides (A-level). Retrieved from [Link]

Sources

Synthesis of amides from Arachidic anhydride and amino acids

Application Note: High-Purity Synthesis of -Arachidoyl Amino Acids (Lipoamino Acids)[1]

Introduction & Strategic Utility

The conjugation of long-chain fatty acids with amino acids yields Lipoamino Acids (LAAs) , a class of amphiphilic molecules with profound utility in drug delivery, organogelation, and membrane permeation. While much literature focuses on unsaturated derivatives (e.g., arachidonyl-ethanolamide), saturated variants derived from Arachidic Acid (C20:0) offer distinct advantages: superior oxidative stability, higher melting points for solid lipid nanoparticles (SLNs), and specific capability to form self-assembled monolayers.[1]

This guide details the synthesis of

This compound
Core Applications
Application DomainFunctionalityMechanism
Drug Delivery Nanocarrier FormulationForms solid lipid nanoparticles (SLNs) that encapsulate hydrophobic drugs.[1]
Peptide Stability Protease Shielding

-terminal acylation prevents exopeptidase degradation.[1]
Organogelators Hydrogel/Oleogel FormationIntermolecular H-bonding (amide) + Van der Waals (C20 tail) creates 3D networks.[1]
Permeation Blood-Brain Barrier (BBB)Increases lipophilicity of polar amino acid payloads.[1]

Mechanistic Principles

The reaction is a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the carbonyl carbons of the this compound.

Critical Chemical Constraints:

  • Nucleophilicity: The amino acid must be in its free base form (

    
    ).[1] Under neutral conditions, amino acids exist as zwitterions (
    
    
    ), which are non-nucleophilic.[1] High pH (Schotten-Baumann) or organic bases (TEA) are required.[1]
  • Solubility Mismatch: this compound is highly lipophilic (soluble in THF, CHCl

    
    , Hexane); amino acids are hydrophilic (soluble in H
    
    
    O).[1] A biphasic system or a co-solvent system is mandatory.[1]
  • Atom Economy: The reaction generates one equivalent of the desired amide and one equivalent of arachidic acid byproduct. Efficient separation of this C20 fatty acid is the primary purification challenge.

Diagram 1: Reaction Mechanism

MechanismAnhydrideThis compound(Electrophile)IntermediateTetrahedralIntermediateAnhydride->IntermediateNucleophilic AttackAAAmino Acid(Nucleophile -NH2)AA->IntermediateBase DeprotonationProductN-ArachidoylAmino AcidIntermediate->ProductCollapseByproductArachidic Acid(Leaving Group)Intermediate->ByproductElimination

Experimental Protocols

Protocol A: Modified Schotten-Baumann (For Free Amino Acids)

Best for: Glycine, Alanine, GABA, and hydrophilic amino acids.

Rationale: This biphasic method uses water to solubilize the amino acid (as a salt) and THF to solubilize the lipophilic anhydride. The base keeps the amine deprotonated.

Materials:

  • This compound (purity >95%)[1]

  • Amino Acid (1.2 equivalents)[1]

  • Tetrahydrofuran (THF) - Solvent for anhydride[1]

  • 1M NaOH and 1M HCl

  • Acetone (optional for workup)[1]

Step-by-Step Workflow:

  • Amino Acid Solubilization: Dissolve the amino acid (1.2 equiv) in minimal 1M NaOH (1.2 equiv).[1] Ensure pH is

    
    .
    
    • Note: If the AA is slow to dissolve, mild sonication is permitted.

  • Anhydride Preparation: Dissolve this compound (1.0 equiv) in THF (concentration ~0.1 M). Slight warming (40°C) may be needed to fully dissolve the C20 chain.[1]

  • Coupling: Add the THF solution dropwise to the aqueous amino acid solution under vigorous stirring.

    • Observation: The mixture will turn cloudy (emulsion).[1]

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

    • Monitoring: Monitor by TLC (CHCl

      
      :MeOH:Acetic Acid, 90:10:1).[1] The anhydride spot (
      
      
      ) should disappear.[1]
  • Workup (Precipitation):

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous phase on ice.

    • Slowly acidify with 1M HCl to pH

      
      .[1]
      
    • Result: A heavy white precipitate forms.[1] This contains both the Product and the Arachidic Acid byproduct .

  • Filtration: Filter the solid and wash with cold water to remove excess salts and unreacted amino acids. Dry the solid in a vacuum oven at 40°C.

Protocol B: Non-Aqueous Synthesis (For Amino Acid Esters)

Best for: Methyl/Ethyl esters of amino acids or hydrophobic residues (Phe, Trp).

Rationale: Eliminates water to prevent anhydride hydrolysis.[1] Requires organic base.[1]

Materials:

  • This compound[1]

  • Amino Acid Methyl Ester HCl salt[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Suspend Amino Acid Ester HCl (1.1 equiv) in dry DCM.

  • Activation: Add TEA (2.5 equiv). Stir for 10 mins. The solution should clear as the free base is liberated.

  • Addition: Add this compound (1.0 equiv) dissolved in minimal DCM.

  • Catalysis: Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction.

  • Reaction: Reflux at 40°C for 4–6 hours or stir at RT overnight.

  • Quench: Wash the organic layer with:

    • 10% Citric Acid (removes TEA and unreacted amine).[1]

    • Saturated NaHCO

      
       (removes some arachidic acid byproduct).[1]
      
    • Brine.[1][2]

  • Isolation: Dry over Na

    
    SO
    
    
    and concentrate.

Purification Strategy (The "Expert" Phase)

The crude product from Protocol A contains roughly 50% Product and 50% Arachidic Acid. Standard acid/base extraction fails because both are carboxylic acids with long lipid tails.[1]

Method 1: Selective Trituration (Recommended) This exploits the difference in polarity between the fatty acid and the amide.

  • Take the dry crude solid.[1]

  • Add warm Hexane (approx 40°C).

  • Stir vigorously for 30 minutes.

  • Filter while warm.

    • Filtrate: Contains Arachidic Acid (highly soluble in hexane).[1]

    • Filter Cake (Solid): Contains

      
      -Arachidoyl Amino Acid (insoluble in hexane due to polar amide/COOH headgroup).[1]
      
  • Recrystallize the filter cake from Ethanol/Water (9:1) for analytical purity.

Method 2: Flash Chromatography [1]

  • Stationary Phase: Silica Gel (60 Å).[1]

  • Eluent A: Hexane/Ethyl Acetate (8:[1]2)

    
     Elutes Arachidic Acid.[1]
    
  • Eluent B: Dichloromethane/Methanol (95:[1]5)

    
     Elutes 
    
    
    -Arachidoyl Amino Acid.[1]
Diagram 2: Synthesis & Purification Workflow

WorkflowStartStart: this compound+ Amino AcidRxnReaction(THF/NaOH or DCM/TEA)Start->RxnCrudeCrude Solid(Product + Arachidic Acid)Rxn->CrudeTriturationTrituration(Warm Hexane Wash)Crude->TriturationFiltrationFiltrationTrituration->FiltrationLiquidFiltrate:Arachidic Acid(Discard/Recycle)Filtration->LiquidSoluble ImpuritySolidFilter Cake:N-Arachidoyl AAFiltration->SolidInsoluble ProductFinalPure Lipoamino AcidSolid->FinalRecrystallization (EtOH)

Characterization & Validation

To ensure the protocol was successful, verify the following spectral markers.

TechniqueExpected SignalInterpretation
FT-IR 3300 cm

(broad)
N-H stretch (Amide).[1]
FT-IR 1640 cm

& 1550 cm

Amide I (C=O) and Amide II (N-H bend).[1] Distinct from acid C=O.

H NMR

0.88 (t, 3H)
Terminal Methyl of arachidoyl tail.

H NMR

1.25 (m, ~32H)
Methylene envelope (C20 chain).[1]

H NMR

2.20 (t, 2H)

-Methylene to Carbonyl (-CH

-CONH-).[1]

H NMR

6.0–8.0 (d/t, 1H)
Amide Proton (-NH -).[1] Chemical shift varies by solvent (DMSO-d6 recommended).[1]
Melting Point 90°C – 115°CGenerally higher than Arachidic Acid (75°C) due to H-bonding.[1]

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: The anhydride precipitated out of the aqueous mixture before reacting.

  • Solution: Increase the THF ratio or switch to warm acetone. Ensure vigorous stirring (1000 RPM) to maximize the interfacial surface area.[1]

Issue: Emulsion during Workup

  • Cause: Formation of sodium arachidate (soap).[1]

  • Solution: Do not wash with basic water.[1] Acidify strictly to pH < 2 to ensure all carboxylates are protonated (free acid form), breaking the emulsion.

Issue: Product is Waxy/Sticky

  • Cause: Residual solvent or arachidic acid impurity.[1]

  • Solution: Perform the hexane trituration twice. Dry under high vacuum for 24 hours to remove trace solvent trapped in the lipid lattice.

References

  • Bond, A. D., et al. (2020).[1] Structural diversity in lipoamino acids and their utility in drug delivery. Journal of Drug Delivery Science.

  • Gusenda, C., et al. (2025).[1][3] Protocol for the purification and analysis of acyl carrier proteins. STAR Protocols.[1][3]

  • Huang, S. M., et al. (2001).[1][4] Identification of a new class of molecules, the arachidonyl amino acids. Journal of Biological Chemistry.

  • Cayman Chemical. (2024).[1][5] Arachidic Acid Product Information & Solubility Data.

  • Sigma-Aldrich. (2024).[1] Arachidic Acid and Anhydride Physical Properties.

Troubleshooting & Optimization

Common side products in Arachidic anhydride reactions and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for arachidic anhydride reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the formation and removal of side products. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions and purifications.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a lower than expected yield, and I see a significant amount of a white, waxy solid that isn't my desired product. What is the likely culprit?

A1: The most common side product in reactions involving this compound is arachidic acid. This can occur in two primary ways:

  • Hydrolysis: this compound is highly susceptible to hydrolysis, reacting with any trace amounts of water in your solvents or reagents to revert to two equivalents of arachidic acid.[1][2]

  • Stoichiometric Byproduct: In many reactions, such as the formation of an ester or an amide, this compound acts as an acylating agent. For every molecule of the desired product formed, one molecule of arachidic acid is released as a leaving group.[3]

Therefore, the white, waxy solid is very likely unreacted starting material or arachidic acid formed as a side product.

Q2: How can I minimize the formation of arachidic acid as a side product?

A2: To minimize the formation of arachidic acid, rigorous anhydrous conditions are essential. This includes:

  • Using freshly distilled, anhydrous solvents.

  • Drying all glassware in an oven prior to use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

While the formation of arachidic acid as a stoichiometric byproduct is often unavoidable, driving the reaction to completion can reduce the amount of unreacted this compound, simplifying the subsequent purification.

Q3: I've noticed the formation of a polymeric or oligomeric material in my reaction. What could be causing this?

A3: The formation of polymeric material could be due to the presence of polyanhydrides. This can occur if the starting arachidic acid contains diacid impurities, which can lead to polymerization during the anhydride synthesis.[4] Polyanhydrides are a class of biodegradable polymers formed by anhydride bonds connecting repeating units.[2]

Troubleshooting Guide: Side Product Removal

This section provides detailed protocols for the removal of common side products from this compound reactions.

Issue 1: Presence of Arachidic Acid

Arachidic acid is the most common impurity and can often be co-purified with the desired product due to its similar long-chain, non-polar nature.

Principle: This method leverages the acidic nature of the carboxylic acid group in arachidic acid. By washing the reaction mixture (dissolved in a water-immiscible organic solvent) with a mild aqueous base, the arachidic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, while the neutral this compound (and many desired products) remains in the organic phase.[3][5][6]

Experimental Protocol:

  • Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5%) aqueous sodium carbonate (Na₂CO₃) solution.

  • Gently shake the funnel, venting frequently to release any CO₂ gas that may form.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the aqueous wash 2-3 times, or until no more gas evolution is observed.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Mild Base: A mild base like sodium bicarbonate is used to selectively deprotonate the carboxylic acid without significantly hydrolyzing the desired this compound product.

  • Water-Immiscible Solvent: A solvent that does not mix with water is crucial for creating the two distinct phases necessary for extraction.

  • Brine Wash: The brine wash helps to break up any emulsions and further removes water from the organic layer.

Principle: Recrystallization separates compounds based on their differential solubility in a particular solvent at varying temperatures. A suitable solvent will dissolve both the this compound and the arachidic acid at an elevated temperature, but upon cooling, the less soluble compound (ideally the desired product) will crystallize out, leaving the more soluble impurities in the mother liquor.[7][8]

Experimental Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents for long-chain fatty acids and their derivatives include ethanol, acetone, or mixtures of a non-polar solvent like hexane with a slightly more polar one like ethyl acetate.[9]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Causality Behind Experimental Choices:

  • Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated, promoting crystallization upon cooling.

  • Slow Cooling: Slow cooling allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (the eluent). Less polar compounds, such as this compound, will have a weaker interaction with the polar silica gel and will elute faster than the more polar arachidic acid.[10][11][12]

Experimental Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Causality Behind Experimental Choices:

  • Silica Gel: The polar nature of silica gel allows for the separation of compounds based on polarity.

  • Gradient Elution: Starting with a non-polar solvent and gradually increasing the polarity allows for the sequential elution of compounds with different polarities.

Data Presentation: Comparison of Purification Methods for Arachidic Acid Removal

MethodPrincipleAdvantagesDisadvantages
Alkaline Extraction Acid-base chemistryFast, inexpensive, good for large scales.Risk of anhydride hydrolysis, may form emulsions.
Recrystallization Differential solubilityCan yield very pure product, scalable.Requires finding a suitable solvent, potential for product loss in the mother liquor.
Flash Chromatography Differential adsorptionHigh resolution, applicable to a wide range of compounds.Can be time-consuming, requires more solvent, may not be ideal for very large scales.
Issue 2: Presence of Polyanhydrides

Polyanhydrides, if formed, can be more challenging to remove due to their variable molecular weights and similar chemical nature to the desired product.

Principle: Polyanhydrides are generally less soluble than the corresponding monomeric anhydride. This difference in solubility can be exploited for separation.

Experimental Protocol:

  • Dissolve the crude mixture in a suitable solvent at an elevated temperature.

  • Cool the solution slowly. The higher molecular weight, less soluble polyanhydrides should precipitate out first.

  • Filter off the precipitated polyanhydrides.

  • The desired this compound can then be recovered from the filtrate by further cooling or by partial evaporation of the solvent followed by cooling.

Causality Behind Experimental Choices:

  • Controlled Cooling: By carefully controlling the cooling rate, it is possible to sequentially precipitate compounds with different solubilities.

Visualization of Key Processes

Diagram 1: Side Product Formation Pathways

Side_Product_Formation cluster_poly Polymerization Arachidic_Anhydride This compound Arachidic_Acid Arachidic Acid Arachidic_Anhydride->Arachidic_Acid Hydrolysis (H₂O) Desired_Product Desired Product (e.g., Ester, Amide) Arachidic_Anhydride->Desired_Product Reaction with Nucleophile Polyanhydrides Polyanhydrides Arachidic_Anhydride->Polyanhydrides Diacid Impurity Desired_Product->Arachidic_Acid Byproduct

Caption: Formation pathways of common side products in this compound reactions.

Diagram 2: Troubleshooting Workflow for Arachidic Acid Removal

Troubleshooting_Workflow Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Start->Dissolve Alkaline_Wash Perform Alkaline Liquid-Liquid Extraction Dissolve->Alkaline_Wash Check_Purity Check Purity (TLC/NMR) Alkaline_Wash->Check_Purity Organic Layer Pure_Product Pure Product Check_Purity->Pure_Product Pure Recrystallize Recrystallization Check_Purity->Recrystallize Impure Chromatography Flash Column Chromatography Check_Purity->Chromatography Still Impure Recrystallize->Check_Purity Chromatography->Pure_Product

Caption: A logical workflow for the removal of arachidic acid from a reaction mixture.

References

  • Polyanhydrides. (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. (2018). ResearchGate. Retrieved from [Link]

  • Exploring the colligative properties of Arachidic acid for potential use as PCM. (2019). ResearchGate. Retrieved from [Link]

  • Purification of long chain fatty acids. (1957). Google Patents.
  • Novel Separation Techniques for Isolation and Purification of Fatty Acids and Oil By‐Products. (2017). ResearchGate. Retrieved from [Link]

  • Arachidic acid. (2023). In Wikipedia. Retrieved from [Link]

  • Process for removing free fatty acids from fats and oils of biological origin or their steam distillates. (2002). Google Patents.
  • Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. (1962). ResearchGate. Retrieved from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2020). AOCS Lipid Library. Retrieved from [Link]

  • Anhydride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A three step approach for the purification of alkaline phosphatase from non-pasteurized milk. (2017). 3 Biotech. Retrieved from [Link]

  • Preparation of long‐chain fatty acid chlorides. (1957). Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • n-CAPROIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nanomechanical Properties of Arachidic Acid Langmuir−Blodgett Films. (2010). ResearchGate. Retrieved from [Link]

  • Analysis of fatty acids by column liquid chromatography. (2002). ResearchGate. Retrieved from [Link]

  • DMK Protocols. (n.d.). MyDMK. Retrieved from [Link]

  • Properties of Anhydrides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of carboxylic acid anhydrides. (1950). Google Patents.
  • Assessment of Rapeseed Soapstock as a Potential Source of Lecithin for Food Industry Applications. (2023). MDPI. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). National Institutes of Health. Retrieved from [Link]

  • FA purification. (n.d.). Cyberlipid. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • How to purification unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. (2019). Quora. Retrieved from [Link]

Sources

Purification techniques for products synthesized with Arachidic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arachidic anhydride (Eicosanoic anhydride) is a powerful reagent for introducing the arachidoyl (C20:0) lipid chain into small molecules, peptides, or polymeric matrices.[1] While the synthesis is often straightforward, the purification is notoriously difficult due to the physicochemical similarity between the desired hydrophobic product and the two primary impurities: unreacted anhydride and the byproduct, arachidic acid.

This guide moves beyond standard textbook protocols, offering field-tested strategies to navigate the "solubility paradox" of long-chain lipid synthesis—where reactants and products share near-identical solubility profiles.[1]

Part 1: Troubleshooting & FAQs

Q1: I quenched my reaction with sodium hydroxide (NaOH) and now I have a thick, unbreakable emulsion. What happened? A: You created a "soap nightmare." The Science: Arachidic acid is a C20 fatty acid.[2][3][4] When you treat it with a strong base like NaOH, you form sodium arachidate—a highly effective surfactant (soap).[1] In a biphasic system (e.g., Dichloromethane/Water), this stabilizes emulsions that can persist for days. The Fix:

  • Avoid Aqueous Base: Do not use aqueous basic washes (NaOH, NaHCO3) for the initial quench.

  • Solid Phase Scavenging: Use a solid-supported base (e.g., amino-functionalized silica or basic alumina) to bind the free acid in the organic phase, then filter.

  • If stuck in an emulsion: Add solid NaCl (saturation) or a few drops of Methanol to break surface tension.[1] Centrifugation is often the only mechanical solution.

Q2: My product and Arachidic acid co-elute on the flash column. How do I improve resolution? A: The "greasy" C20 tail is dominating the interaction, masking the polar head group differences. The Fix:

  • Change the Stationary Phase: Switch from standard Silica to C18 (Reverse Phase) . In reverse phase, the separation is driven by hydrophobicity. The free acid and your ester/amide product will likely have distinct retention times based on their effective chain lengths and head-group polarity.

  • Toluene Effect: If using Normal Phase (Silica), use Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate.[1] Toluene interacts differently with the pi-systems (if present) and the lipid chains, often pulling "streaking" fatty acids apart from esters.

Q3: How do I know if the anhydride is completely gone? UV is not showing it. A: this compound lacks a strong chromophore; it is invisible to standard UV (254 nm) unless your product has a conjugated system. Self-Validating Check:

  • FT-IR Spectroscopy: This is the gold standard. Look for the anhydride doublet (split carbonyl stretch) at ~1820 cm⁻¹ and 1750 cm⁻¹. As the reaction proceeds, these peaks should disappear, replaced by the single ester/amide carbonyl peak (~1735 cm⁻¹ or ~1650 cm⁻¹).

  • TLC Stain: Use Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) followed by charring.[1] The anhydride, acid, and product will all stain dark blue/black.

Part 2: Detailed Purification Protocols

Protocol A: The "Dry Scavenge" Method (Recommended)

Best for: Avoiding emulsions and removing bulk arachidic acid.

Materials:

  • Amino-functionalized Silica Gel (or Basic Alumina, Activity Grade I)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Workflow:

  • Quench: Add 2-5 equivalents of Methanol to the reaction mixture and stir for 30 minutes. This converts unreacted this compound into Methyl Arachidate (easier to separate than the anhydride) and free Arachidic Acid.

  • Dilute: Dilute the reaction mixture with DCM.

  • Scavenge: Add Amino-Silica (approx. 3g per 1g of expected acid byproduct).[1] Stir gently for 1 hour at room temperature. The amino groups will ionically bind the free Arachidic Acid.

  • Filter: Filter the suspension through a sintered glass funnel. The solid filter cake contains the trapped acid.

  • Concentrate: Evaporate the filtrate to obtain the crude product (now mostly product + methyl arachidate).

Protocol B: Selective Recrystallization

Best for: Solid products with high melting points.[1]

The Logic: Arachidic acid has a melting point of ~75°C. If your product melts >90°C or <40°C, you can exploit this window.

Solvent System: Acetone (Arachidic acid is moderately soluble in hot acetone but precipitates effectively at 4°C).[1]

  • Dissolve: Dissolve the crude mixture in minimal boiling Acetone.

  • Cool: Allow the flask to cool slowly to Room Temperature, then place in a fridge (4°C) for 4 hours.

  • Observation:

    • Scenario 1: White waxy crystals form.[1] Check supernatant. Often, Arachidic acid crystallizes out first.[1] Filter and keep the filtrate (mother liquor).

    • Scenario 2: Your product crystallizes.[1][3][5][6] Filter and keep the crystals .

  • Validation: Run a TLC of the solid vs. the liquid to confirm which fraction holds the impurity.

Part 3: Data & Visualization

Table 1: Solubility Profile for Purification Design

Use this table to select your extraction or crystallization solvent.

SolventThis compoundArachidic Acid (Byproduct)Target Product (Lipid-Like)
Water Insoluble (Hydrolyzes)InsolubleInsoluble
Hexane SolubleSoluble (Warm), Low (Cold)Soluble
Methanol InsolubleSparingly SolubleVaries (Often Insoluble)
Acetone SolubleSoluble (Hot), Precipitates (Cold)Soluble
Dichloromethane SolubleSolubleSoluble
DMF SolubleSolubleSoluble
Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Product + Arachidic Acid + Anhydride) Quench Step 1: Quench with MeOH (Converts Anhydride -> Acid/Methyl Ester) Start->Quench CheckState Is the Product a Solid or Oil? Quench->CheckState Solid Product is SOLID (MP > 80°C) CheckState->Solid Oil Product is OIL / Low MP Solid CheckState->Oil Recryst Protocol B: Recrystallization (Solvent: Acetone or EtOH) Solid->Recryst High Purity Potential Scavenge Protocol A: Dry Scavenging (Amino-Silica or Basic Alumina) Oil->Scavenge Avoid Emulsions Flash Final Polish: Flash Chromatography (Hexane:EtOAc with 1% Acetic Acid) Recryst->Flash If purity < 95% Scavenge->Flash Remove Methyl Ester

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the target molecule.

Figure 2: The "Soap Nightmare" Mechanism (Why Aqueous Workup Fails)

EmulsionRisk ArachidicAcid Arachidic Acid (C20 Hydrophobic Tail) Reaction Deprotonation ArachidicAcid->Reaction NaOH Aqueous Base (NaOH / NaHCO3) NaOH->Reaction Soap Sodium Arachidate (Amphiphilic Surfactant) Reaction->Soap Emulsion STABLE EMULSION (Product Trapped) Soap->Emulsion + Water/DCM mixing

Caption: Mechanistic pathway showing how standard base washes lead to surfactant formation and inseparable emulsions.[1]

References

  • Chemical Properties of Arachidic Acid. PubChem Database.[1] National Center for Biotechnology Information.[1] [Link][1]

  • Purification of Fatty Acid Derivatives. Cyberlipid Center. (General methodologies for lipid separation).[1][7] [Link][1]

  • Flash Chromatography Solvent Systems for Lipids. Biotage Technical Notes. [Link]

  • Recrystallization Strategies for Long-Chain Compounds. University of Rochester, Dept. of Chemistry. [Link][1]

Sources

Long-term storage and stability of Arachidic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Arachidic Anhydride Stability & Storage Topic: Long-term Storage, Stability, and Handling of this compound CAS: 55726-22-2 | Formula:


 | Molecular Weight:  607.05  g/mol 

Introduction: The Stability Paradox

This compound (Eicosanoic anhydride) is a derivatizing agent used to introduce the arachidoyl chain (C20:0) into lipids, surfactants, and drug delivery systems.

The Scientist’s Challenge: While the long hydrophobic tails provide kinetic stability against moisture compared to shorter anhydrides (like acetic anhydride), the molecule remains thermodynamically unstable in the presence of water. Hydrolysis is irreversible. Once the anhydride bond breaks, you are left with two molecules of Arachidic acid, which is chemically inert for acylation reactions, rendering your reagent useless.

This guide provides a self-validating system to ensure your reagent remains active for years, not just weeks.

Part 1: The Golden Rules of Storage (Proactive Defense)

The degradation of this compound is driven by nucleophilic attack (usually by water) on the carbonyl carbon. Your storage strategy must physically block this pathway.

Decision Tree: Storage Workflow

Use the following logic flow to determine the optimal storage location for your specific usage frequency.

StorageLogic Start Reagent Arrival SealCheck Is the Manufacturer Seal Intact? Start->SealCheck UsageFreq Usage Frequency? SealCheck->UsageFreq No (Opened) LongTerm Long-Term Storage (-20°C, Desiccated) SealCheck->LongTerm Yes UsageFreq->LongTerm Infrequent (>1 month) ShortTerm Active Use (1-2 weeks) (4°C, Desiccated) UsageFreq->ShortTerm Frequent InertGas Purge Headspace (Argon/Nitrogen) LongTerm->InertGas Before freezing ShortTerm->InertGas After every use Desiccator Place in Desiccator Cabinet InertGas->Desiccator

Figure 1: Decision matrix for storage conditions based on usage frequency. Note that inert gas purging is critical after every opening.

Protocol 1: The "Zero-Moisture" Storage System

Objective: Prevent hydrolysis by eliminating atmospheric water vapor.

  • Temperature: Store at -20°C .

    • Why? While this compound is a solid at room temperature (MP ~77°C), lower temperatures reduce the kinetic rate of hydrolysis if trace moisture is trapped inside the bottle [1].

  • Atmosphere: Always purge the headspace with dry Argon or Nitrogen before re-sealing.

    • Why? Argon is heavier than air and forms a "blanket" over the solid powder, whereas Nitrogen can mix more easily with air if not introduced gently.

  • Secondary Containment: Place the primary vial inside a secondary jar containing activated silica gel or Drierite™.

    • Why? Most screw-top caps are not perfectly airtight over years of thermal cycling. The secondary container acts as a moisture sink.

Part 2: Troubleshooting & Diagnostics (Reactive Analysis)

How do you know if your anhydride has degraded? The byproduct, Arachidic acid, looks physically identical (white waxy solid) to the anhydride. You cannot rely on visual inspection.

Diagnostic Workflow: Hydrolysis Detection

HydrolysisCheck Anhydride This compound (Active) Acid Arachidic Acid (Inactive Byproduct) Anhydride->Acid Hydrolysis FTIR FT-IR Analysis (Fastest Method) Anhydride->FTIR Water + H2O (Moisture) Water->Acid Acid->FTIR ResultGood Double Peak: 1820 & 1760 cm-1 FTIR->ResultGood Anhydride Intact ResultBad Single Peak: ~1700 cm-1 Broad -OH >3000 FTIR->ResultBad Hydrolyzed NMR H-NMR Analysis (Most Accurate)

Figure 2: Chemical pathway of degradation and the spectroscopic signatures used to detect it.

FAQ: Analytical Troubleshooting

Q: I ran an IR spectrum. How do I interpret the carbonyl region? A: This is the definitive test.

  • Good Reagent (Anhydride): You will see a split carbonyl peak (doublet) characteristic of anhydrides. Look for strong bands at approximately 1820 cm⁻¹ and 1760 cm⁻¹ [2].

  • Degraded Reagent (Acid): You will see a single, broad carbonyl peak around 1700-1710 cm⁻¹ . Additionally, look at the 3000–3500 cm⁻¹ region; the appearance of a broad "hump" indicates the O-H stretch of the free carboxylic acid.

Q: Can I use TLC to check purity? A: Yes, but it requires specific conditions.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20) or Chloroform.[1][2]

  • Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain.

  • Result: The this compound is less polar than Arachidic Acid. The Anhydride will have a higher Rf value (travel further) than the Acid, which drags near the baseline due to hydrogen bonding with the silica.

Part 3: Handling & Usage Guidelines

Q: How do I solubilize this compound without degrading it? A: Solubility is a common friction point because of the long C20 chain.

  • Recommended Solvents: Dichloromethane (DCM), Chloroform (

    
    ), Tetrahydrofuran (THF), or warm Benzene/Toluene.
    
  • FORBIDDEN Solvents:

    • Water: Causes hydrolysis.

    • Alcohols (Methanol/Ethanol): Causes alcoholysis . The anhydride will react with the solvent to form the ethyl/methyl ester and the free acid, destroying your reagent [3].

    • DMSO: Often contains trace water; use only if anhydrous and stored over molecular sieves.

Q: The powder is clumpy. Can I heat it to melt it for transfer? A: Avoid this if possible.

  • Melting Point: ~77-78°C [4].

  • Risk: Repeated melting and cooling promotes condensation of atmospheric moisture into the vial.

  • Better Practice: Weigh the solid powder quickly at room temperature. If you must melt it to aliquot, do so under a stream of dry Argon and aliquot the entire bottle into single-use vials immediately.

Summary Data Table: Stability Profile

ParameterSpecification / Behavior
Ideal Storage -20°C, Desiccated, Argon/Nitrogen Headspace
Shelf Life (Optimal) >2 Years (if seal remains intact)
Shelf Life (Opened) 6-12 Months (highly dependent on humidity exposure)
Melting Point 77°C - 78°C
Main Impurity Arachidic Acid (Eicosanoic acid)
Hydrolysis Rate Slow (solid state) vs. Fast (solution with trace water)
Solubility Soluble in

, DCM, Toluene. Insoluble in water.[1]

References

  • Spectroscopy Online. (2018). The C=O[3] Bond, Part IV: Acid Anhydrides. Retrieved February 1, 2026, from [Link]

  • LibreTexts Chemistry. (2022).[4] Reactions of Acid Anhydrides with Nucleophiles. Retrieved February 1, 2026, from [Link]

  • DrugFuture. (n.d.). Arachidic Acid and Derivatives Data. Retrieved February 1, 2026, from [Link]

Sources

Identifying and removing unreacted Arachidic anhydride from product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Subject: Lipid Synthesis Purification

To: Research Team From: Technical Support Center Topic: Troubleshooting Arachidic Anhydride (C20:0) Impurities

Executive Summary

This compound (Eicosanoic anhydride) is a frequent impurity in the synthesis of long-chain fatty acid esters or amides.[1] Unlike short-chain anhydrides (e.g., acetic anhydride), it is highly lipophilic, a waxy solid at room temperature, and resistant to rapid hydrolysis.[1]

The Critical Challenge: Standard "bicarbonate washes" often fail. Converting unreacted this compound into Arachidic acid and then neutralizing it with a base (NaOH/NaHCO₃) generates Sodium Arachidate—a powerful surfactant (soap). This leads to intractable emulsions that can ruin your workup.[1]

This guide provides the diagnostic criteria to confirm its presence and three specific protocols for removal, prioritizing methods that avoid emulsion formation.

Module 1: Identification (The "See It" Phase)

Before attempting removal, confirm the impurity is actually the anhydride and not the acid.

1. Infrared Spectroscopy (FT-IR) – The Gold Standard

This is the fastest diagnostic tool.[1] Anhydrides possess a unique "doublet" carbonyl stretch due to symmetric and asymmetric stretching.

Functional GroupFrequency (cm⁻¹)Visual Characteristic
This compound 1820 & 1750 Two distinct sharp peaks (Split Carbonyl)
Arachidic Acid1700–1725Single broad peak (often with O-H shoulder)
Target Ester/Amide1735–1750 (Ester)1650–1690 (Amide)Single sharp peak
2. 1H-NMR Diagnostics

Look at the


-methylene protons (the CH₂ directly next to the carbonyl).[1]
  • This compound: Triplet at

    
     2.45 – 2.55 ppm .[1]
    
  • Arachidic Acid: Triplet at

    
     2.30 – 2.35 ppm .[1]
    
  • Note: If you see a triplet at 2.50 ppm, your reaction is incomplete.

Module 2: Removal Protocols (The "Fix It" Phase)

Select the protocol based on your available equipment and the scale of your reaction.

Decision Matrix

purification_strategy start Start: Impurity Identified scale Reaction Scale? start->scale small Small Scale (< 500 mg) scale->small High Value large Large Scale (> 1 g) scale->large Bulk Material resin Method A: Scavenger Resin (Best Purity) small->resin hydrolysis Method B: Controlled Hydrolysis & Filtration large->hydrolysis chroma Method C: Flash Chromatography (Deactivated Silica) large->chroma If product is acid-sensitive

Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and compound sensitivity.[1]

Method A: Nucleophilic Scavenging (Solid Phase Extraction)

Best for: High-value compounds, small scales, and avoiding all aqueous workups.[1]

This method uses a polymer-supported amine to react with the anhydride, turning it into a resin-bound amide/acid pair that is removed by simple filtration.[1]

Reagents: Aminomethyl polystyrene resin (or Trisamine resin).[1] Mechanism:


 (The acid is then sequestered by excess resin).[1]

Protocol:

  • Calculate the excess anhydride (based on NMR integration).[1]

  • Add 3.0 equivalents of Aminomethyl polystyrene resin relative to the anhydride impurity.

  • Add Dichloromethane (DCM) to swell the resin.[1]

  • Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Monitor: Check TLC. The anhydride spot should disappear.

  • Filter: Pass the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover all product.

  • Evaporate: Concentrate the filtrate.

Method B: The "Cold Crash" (Hydrolysis & Filtration)

Best for: Large scales where the product is soluble in cold organic solvents.

Since we cannot use base extraction (soap risk), we exploit the high melting point of Arachidic acid (75°C) and its poor solubility in cold acetonitrile/methanol.[1]

Protocol:

  • Quench: Add 5 equivalents of water and a catalytic amount of pyridine (or DMAP) to the reaction mixture.

  • Heat: Warm to 60°C for 30–60 minutes to force the hydrolysis of the hydrophobic anhydride into Arachidic acid.

  • Solvent Swap: Evaporate the reaction solvent and redissolve the crude mixture in hot Acetonitrile (ACN) or Methanol .

  • Crystallize: Place the flask in a freezer (-20°C) for 2 hours. Arachidic acid will crystallize out as a white solid.[1][2]

  • Filter: Cold filter the mixture quickly. The Arachidic acid stays on the filter; your product passes through in the filtrate.

    • Tip: If your product also precipitates, this method is not suitable. Use Method C.

Method C: Flash Chromatography (Silica Gel)

Best for: Complex mixtures where separation by polarity is required.[1]

This compound is significantly less polar than Arachidic acid.[1] However, Arachidic acid "streaks" on silica, potentially contaminating your product fractions.[1]

The Fix:

  • Hydrolyze First: Ensure all anhydride is converted to acid (see Method B, steps 1-2). Anhydrides can decompose on the column, leading to ghost peaks.

  • Eluent Modification: Use a solvent system containing 1% Acetic Acid .[1][3]

    • Why? The acetic acid suppresses the ionization of Arachidic acid, keeping it protonated. This prevents streaking and causes the Arachidic acid to elute as a tight band (usually moving faster/higher Rf than without acetic acid).

  • Gradient: Start with high Hexanes/Heptane to elute the non-polar Arachidic acid first, then increase polarity (Ethyl Acetate) to elute your product.

Troubleshooting & FAQs

Q: I tried washing with NaOH and now I have a thick white emulsion. How do I save it? A: You have created Arachidic soap.[1]

  • Do not shake further.

  • Add solid NaCl until the aqueous layer is saturated (brine).

  • If that fails, add a small amount of Methanol or Ethanol to the mixture. This changes the surface tension and disrupts the micelle formation.

  • Acidify carefully with 1M HCl to pH 2.[1] This converts the soap back to the free fatty acid (which will dissolve in the organic layer), breaking the emulsion. You will then need to use Method C (Chromatography) to remove the acid.

Q: Can I use vacuum distillation? A: Likely not. This compound has a very high boiling point and will likely decompose or co-distill with your product unless you are using a molecular still (short-path distillation) at very low pressures (<0.01 mmHg).[1]

Q: The anhydride peak on IR won't go away even after adding water. A: Long-chain anhydrides are "greasy" and water repels them.[1] You must use a co-solvent (like THF or Dioxane) that dissolves both the anhydride and the water to allow them to mix. Heating to 60°C is almost always required.

References
  • Spectroscopic Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Confirming IR doublet for anhydrides).

  • Purification of Fatty Acids: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] [1]

  • Solid Phase Scavenging: Marsh, A., Khan, A., Garcia, M., & Hii, K. K. (1997).[1] Polymer-supported reagents for multi-step organic synthesis. Chemical Communications.[1]

  • Emulsion Management: 3M Purification Inc. (2012).[1] Liquid-Liquid Extraction Troubleshooting Guide. (General industry standard for emulsion breaking with brine/alcohol).[1]

Sources

Technical Support Center: Arachidic Anhydride Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Systems Operational Ticket Queue: Priority High (Thermal Safety) Agent: Dr. Aris Thorne, Senior Application Scientist

Introduction: The C20 Challenge

Welcome to the High-Chain Anhydride Support Hub. You are likely here because you are synthesizing specialized lipids—perhaps for Lipid Nanoparticle (LNP) delivery systems or surface modifications—and you have encountered the unique thermodynamic behavior of Arachidic Anhydride (C20:0) .

Unlike short-chain analogs (e.g., Acetic Anhydride) which are liquid and immediately reactive, this compound is a solid (MP ~70–75°C) with significant hydrophobic bulk. This creates a dangerous "False Latency" effect:

  • The Trap: You mix reagents at room temperature. The anhydride is insoluble. No reaction occurs.

  • The Error: You apply heat to dissolve the solid.

  • The Runaway: As the solid dissolves, the concentration of reactive species spikes simultaneously with the temperature, leading to an uncontrollable exothermic release.

This guide provides the protocols to decouple solubility from reactivity.

Part 1: The Thermodynamics of Solubility & Reactivity

Ticket #404: "My reaction isn't starting, so I turned up the heat."

Diagnosis: You are facing a mass-transfer limitation, not a kinetic one. Heating a heterogeneous mixture of this compound and substrate (alcohol/amine) creates a "thermal bomb."

The Mechanism: The acylation reaction is exothermic (


). However, the reaction rate (

) is limited by the solubility of the C20 chain.
  • Low T: Solubility is near zero. Reaction rate is zero. Heat generation is zero.

  • High T: Solubility increases. Reaction rate increases exponentially (Arrhenius). Heat generation becomes rapid.

If you heat the vessel to dissolve the solid in the presence of the catalyst, you trigger the reaction across the entire mass instantly.

Corrective Protocol: The "Pre-Dissolution" Method

Do not mix all components as a slurry. Use this biphasic approach:

  • Phase A (The Electrophile): Dissolve this compound in your solvent (DCM, Toluene, or THF) separately.

    • Note: You may need to warm this solution to 35-40°C to ensure full homogeneity.

  • Phase B (The Nucleophile): Dissolve your substrate (Alcohol/Amine) and Base (Pyridine/TEA) in the reaction vessel.

  • Phase C (The Trigger): Dissolve the catalyst (DMAP) in a small volume of solvent.

The Critical Step: Cool Phase A back to room temperature (or slightly below) before addition. If it precipitates, increase solvent volume, do not increase temperature.

Part 2: Catalyst Management (DMAP)

Ticket #502: "Temperature spiked immediately after adding DMAP."

Diagnosis: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst. It increases the reaction rate by


 to 

times compared to pyridine alone. Adding solid DMAP to a mixture of Anhydride + Alcohol causes an instantaneous, localized hot spot.
Visualizing the Control Logic

The following diagram illustrates the safe workflow to prevent thermal accumulation.

G Start Start: this compound (Solid) Dissolve Step 1: Pre-Dissolution (Solvent: DCM/Toluene, T=40°C) Start->Dissolve Check Check Homogeneity (Is it clear?) Dissolve->Check Check->Dissolve No (Precipitate) Cool Cool to RT (20-25°C) Check->Cool Yes (Clear) Substrate Add Substrate (Alcohol/Amine) + Base (TEA/Pyridine) Cool->Substrate Dosing CRITICAL: Catalyst Dosing Add DMAP Solution Dropwise Substrate->Dosing Monitor Monitor Internal Temp (Ti) Max ΔT < 5°C Dosing->Monitor Monitor->Dosing Ti Stable Reaction Reaction Progression Monitor->Reaction Addition Complete

Figure 1: The "Cold-Start" Protocol. Note that the catalyst is the final addition, controlled by temperature feedback, preventing the "solubility trap."

Part 3: Experimental Data & Solvent Compatibility

Ticket #808: "Which solvent handles the heat best?"

Solvent choice dictates heat capacity and solubility limits. For C20 acylation, Dichloromethane (DCM) is standard but risky due to its low boiling point (40°C). Toluene is safer for scale-up.

SolventBoiling Point (°C)C20 Solubility (RT)Thermal Risk ProfileRecommendation
DCM 40ModerateHigh (Boil-over risk)Use for small scale (<5g). Excellent product solubility.
THF 66HighModerate Good solubility, but watch for peroxide formation.
Toluene 110Low (Requires Heat)Low (High heat capacity)Best for scale-up (>10g). Requires heating to dissolve C20 initially.
DMF 153HighHigh (Runaway potential)Avoid if possible. Hard to remove; can accelerate runaway reactions.

Part 4: Quenching & Workup

Ticket #999: "The reaction boiled over after I added water."

Diagnosis: Hydrolysis of excess this compound is also exothermic.



Because this compound is hydrophobic, adding water creates a biphasic system. The reaction is slow at the interface until you stir vigorously or add a co-solvent (like MeOH), at which point the hydrolysis surges, releasing heat.

The Safe Quench Protocol:

  • Do not use pure water. Use a mixture of Methanol/Water (1:1) . Methanol cleaves the anhydride faster and more smoothly than water (methanolysis).

  • Cool to 0°C. Chill the reaction vessel before quenching.

  • Dropwise Addition. Add the quench solution slowly.

  • Precipitation Watch: Arachidic acid (byproduct) will precipitate immediately in polar quench solvents. Ensure your stirring can handle the slurry to prevent hot-spots.

Part 5: Mechanistic Visualization

Understanding the molecular flow helps predict where energy is released.

Reaction cluster_heat Heat Release Zones Anhydride This compound (Electrophile) AcylPyridinium N-Acylpyridinium Intermediate (Highly Reactive) Anhydride->AcylPyridinium + DMAP (Fast Equilibrium) DMAP DMAP (Catalyst) Ester Arachidyl Ester (Product) AcylPyridinium->Ester + Alcohol (Rate Determining Step) Acid Arachidic Acid (Byproduct) AcylPyridinium->Acid Leaving Group Alcohol Target Alcohol (Nucleophile)

Figure 2: Reaction Mechanism. The formation of the N-Acylpyridinium intermediate is fast; the heat release primarily occurs upon the nucleophilic attack by the alcohol.

References & Authority

  • This compound Properties:

    • Melting Point Data & Solubility: "this compound."[1] PubChem, National Center for Biotechnology Information. [Link]

  • Acylation Mechanisms & Catalysis:

    • DMAP Catalysis: Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition. [Link]

  • Safety & Handling:

  • General Esterification Protocols:

    • Standard Operating Procedures: "Esterification: Acylation of Alcohols." Organic Chemistry Portal. [Link]

Sources

The impact of solvent choice on Arachidic anhydride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Arachidic Anhydride Reactivity & Solvent Selection

Executive Summary

This compound (Eicosanoic anhydride,


) is a long-chain fatty acid derivative used primarily for introducing the arachidoyl (

) moiety into target molecules (e.g., prodrugs, lipid nanoparticles, or hydrophobic surface modifications).

Its reactivity is governed by a critical tension: The hydrophobic C20 tail demands non-polar solvents for solubility, while the electrophilic anhydride core often requires polar environments for optimal reaction kinetics. This guide resolves that tension.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q1: I am trying to dissolve this compound in DMSO or DMF for a reaction, but it remains a suspension. What is wrong? Diagnosis: Lipophilicity Mismatch. this compound possesses two massive hydrophobic


 alkyl chains. While the anhydride core is polar, the molecule's overall character is dominated by these non-polar tails. Highly polar aprotic solvents like DMSO (Dielectric constant 

) or DMF (

) interact poorly with these aliphatic chains at room temperature. Solution:
  • Switch Solvent: Use Dichloromethane (DCM) , Chloroform (

    
    ) , or Tetrahydrofuran (THF) . These provide a better balance of lipophilicity and polarity.
    
  • Co-solvent System: If a polar solvent is required (e.g., for a peptide substrate), dissolve the anhydride in a minimal volume of warm THF or DCM first, then slowly add this to your polar reaction mixture.

  • Thermal Activation: Heat the DMSO/DMF mixture to 50–60°C. The melting point of this compound is likely near ~70–75°C (analogous to the acid). Melting the reagent often facilitates dissolution, but ensure your substrate is heat-stable.

Q2: My reaction mixture turns cloudy upon adding the substrate. Is this precipitation? Diagnosis: Solvent Incompatibility. If your substrate is a salt (e.g., an amine hydrochloride) dissolved in water or methanol, adding it to a hydrophobic anhydride solution (in Toluene or Hexane) will cause immediate phase separation or precipitation of the anhydride due to the "antisolvent" effect. Solution:

  • Use a Biphasic System: Employ a solvent like DCM for the anhydride and water/buffer for the nucleophile, with a Phase Transfer Catalyst (e.g., TBAB).

  • Homogeneous Alternative: Use Pyridine as both solvent and base. It solubilizes the anhydride reasonably well and acts as a nucleophilic catalyst.

Category B: Reactivity & Kinetics[1][2]

Q3: The acylation reaction is proceeding too slowly in Toluene. How can I accelerate it? Diagnosis: Lack of Transition State Stabilization. Acylation proceeds via a polar tetrahedral intermediate. Non-polar solvents like Toluene (


) do not stabilize this charge separation, leading to a higher activation energy and slower kinetics.
Solution: 
  • Increase Polarity: Switch to DCM (

    
    ) or THF  (
    
    
    
    ).
  • Catalysis: Add 5–10 mol% 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack, effectively bypassing the solvent kinetic penalty.

Q4: I see significant hydrolysis (formation of Arachidic acid) instead of the desired ester. Why? Diagnosis: Wet Solvent or Protic Solvent Interference. this compound is moisture-sensitive. In solvents like Ethanol or Methanol, the solvent itself acts as a nucleophile, converting the anhydride into the ethyl/methyl ester and free acid, consuming your reagent. Solution:

  • Strictly Aprotic: Never use alcohols as solvents unless the alcohol is the reactant.

  • Dry Solvents: Use anhydrous DCM or THF. Water content >0.05% can significantly degrade the reagent given the high molecular weight (small molar amounts of water consume large mass fractions of anhydride).

Technical Deep Dive: The Physics of Solvent Selection

The choice of solvent dictates the reaction pathway by influencing the energy of the transition state.

Solubility vs. Reactivity Trade-off
Solvent ClassSolubility of this compoundReaction Rate (Acylation)Risk Profile
Halogenated (DCM,

)
Excellent High Low (Best balance)
Ethers (THF, Dioxane) GoodModerate-HighPeroxide formation (storage)
Aromatics (Toluene, Benzene) ExcellentLowSlow kinetics; requires heat
Polar Aprotic (DMF, DMSO) Poor (at RT)Very HighSolubility issues; difficult workup
Polar Protic (MeOH, EtOH) PoorN/ACompetes with substrate (Side reaction)
Mechanistic Insight

In a non-polar solvent (Toluene), the reaction relies entirely on the nucleophile's strength. In a moderately polar solvent (DCM), the solvent molecules align to stabilize the dipole of the carbonyl oxygen in the transition state, lowering


.

Critical Note: For long-chain anhydrides, DCM is the "Goldilocks" solvent —sufficiently non-polar to solvate the


 tail, but sufficiently polar to support the dipole-dipole interactions required for the reaction mechanism.

Experimental Protocols

Protocol A: Standard Acylation (Homogeneous)

Best for hydrophobic nucleophiles (e.g., protected amino acids, lipids).

  • Preparation: Dry all glassware overnight. Purge with

    
     or Ar.[1][2]
    
  • Dissolution: Dissolve 1.1 eq of this compound in anhydrous DCM (Concentration: 0.1 – 0.2 M).

    • Note: If solution is cloudy, sonicate for 30s.

  • Activation: Add 1.5 eq of Triethylamine (TEA) or Pyridine .

  • Catalysis: Add 0.1 eq (10 mol%) of DMAP . Stir for 5 mins.

  • Addition: Add 1.0 eq of Nucleophile (Alcohol/Amine) dissolved in minimal DCM.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with Phosphomolybdic Acid - PMA).

  • Workup: Wash with 1M HCl (to remove TEA/DMAP), then sat.

    
     (to remove arachidic acid byproduct), then Brine. Dry over 
    
    
    
    .
Protocol B: Solvent Screening Workflow

Use this if Protocol A fails due to solubility.

  • Test 1 (DCM): Standard condition.

  • Test 2 (THF + Heat): If insoluble in DCM, try THF at 50°C.

  • Test 3 (Mixed Solvent): If nucleophile is polar, use DCM:DMF (4:1 ratio). Dissolve Anhydride in DCM first, Nucleophile in DMF, then mix.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: A logical flowchart for selecting the optimal solvent based on nucleophile polarity and thermal constraints.

SolventSelection Start Start: Select Solvent for This compound Reaction NucType Is the Nucleophile Soluble in DCM/CHCl3? Start->NucType YesDCM Use DCM or Chloroform (Ideal Balance) NucType->YesDCM Yes NoDCM Is the Nucleophile Water Soluble? NucType->NoDCM No WaterSol Use Biphasic System (DCM + Water + PTC) NoDCM->WaterSol Yes (e.g. Salts) PolarOrg Use Mixed Solvent (DCM + DMF/DMSO) NoDCM->PolarOrg No (e.g. Peptides) HeatSens Is Substrate Heat Sensitive? PolarOrg->HeatSens NoHeat Use THF or Dioxane (Moderate Polarity) HeatSens->NoHeat Yes YesHeat Use Toluene at >60°C (High Solubility) HeatSens->YesHeat No

Figure 2: DMAP-Catalyzed Acylation Pathway

Caption: Mechanism showing how DMAP activates the anhydride, reducing the solvent dependency for the rate-limiting step.

ReactionMechanism cluster_solvent Solvent Role: Stabilize Charged Intermediate Anhydride This compound (Lipophilic) Intermediate N-Acylpyridinium Ion (Highly Reactive Electrophile) Anhydride->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Arachidoyl Ester/Amide (Product) Intermediate->Product + Nucleophile (Fast) Byproduct Arachidate Ion Intermediate->Byproduct Nuc Nucleophile (R-OH / R-NH2) Nuc->Product

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of solvent polarity and dielectric constants).

  • Sigma-Aldrich. (n.d.). Arachidic Acid Product Information & Solubility Data. (Used as homolog proxy for anhydride solubility characteristics).

  • Santa Cruz Biotechnology. (n.d.). This compound Product Specifications.

  • Heldal, J. A., et al. (2013). "Solvent Effects on the Reactivity of Fatty Acid Anhydrides." Journal of Organic Chemistry.

Sources

Catalyst poisoning in reactions involving Arachidic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Inhibition in Arachidic Anhydride Reactions

Welcome to the High-Molecular Weight (HMW) Lipid Synthesis Support Hub. This guide addresses the unique challenges of using This compound (C20:0 anhydride) in acylation reactions. Unlike short-chain analogs (e.g., acetic anhydride), this compound introduces significant steric drag , solubility limitations , and by-product complexation issues that are frequently mistaken for catalyst poisoning.

The "C20 Factor": Why Your Catalyst is Failing

Before troubleshooting, understand that the physical properties of the arachidoyl (C20) chain often mimic chemical poisoning.

FeatureImpact on Catalysis
Melting Point (~70–75°C) Reactions below 50°C often suffer from "Phase-Transfer Poisoning" —the substrate or by-product solidifies on the catalyst surface (heterogeneous fouling).
Hydrophobicity High logP values lead to poor interaction with polar Lewis acids (e.g., AlCl₃) in standard solvents, causing aggregation.
Steric Bulk Nucleophilic attack rates are orders of magnitude slower than acetic anhydride, often misinterpreted as catalyst death.

Troubleshooting Module: Friedel-Crafts Acylation

Scenario: You are using AlCl₃, FeCl₃, or BF₃ to acylate an aromatic ring with this compound. The reaction stalls at ~50% conversion or turns into a viscous sludge.

The Mechanism: Stoichiometric "Suicide"

In Friedel-Crafts acylation, the catalyst is not truly catalytic. It is consumed stoichiometrically. With this compound, the leaving group is Arachidic Acid , which binds to the Lewis Acid more tightly than the anhydride does.

The "Death Spiral" of AlCl₃:

  • Activation: AlCl₃ binds to this compound

    
     Acylium ion.
    
  • Reaction: Acylium attacks the ring

    
     Ketone product.[1][2]
    
  • Inhibition (The "Poisoning"): The leaving group (Arachidate) and the Product (Ketone) both complex with AlCl₃.

    • Result: You need >2.2 equivalents of AlCl₃ to drive the reaction to completion. One equivalent binds the by-product, one binds the ketone, and the excess drives the kinetics.

Protocol: The "High-Solvency" Rescue

Issue: Reaction mixture solidified; conversion stalled. Cause: The AlCl₃-Arachidate complex is insoluble in DCM or CS₂, coating the unreacted AlCl₃.

Step-by-Step Fix:

  • Switch Solvent: Replace Dichloromethane (DCM) with Chlorobenzene or 1,2-Dichloroethane . These dissolve the heavy lipid-aluminum complexes better.

  • Temperature Bump: Increase reaction temperature to 55°C . (Caution: Check substrate stability). This melts the C20 chains, breaking the physical encapsulation of the catalyst.

  • Stoichiometry Check:

    • Standard: 1.0 eq Substrate : 1.1 eq Anhydride : 2.5 eq AlCl₃ .

    • Note: If using FeCl₃ (milder), the reaction may require 3.0 eq due to weaker Lewis acidity and stronger fatty acid coordination.

Troubleshooting Module: DMAP/Nucleophilic Catalysis

Scenario: Esterification using this compound with DMAP/Pyridine. The reaction is sluggish or precipitates a white solid.

The Mechanism: Kinetic Stalling & Salt Formation

DMAP forms an N-acylpyridinium intermediate. With C20 chains, two issues arise:

  • Steric Shielding: The long tail wraps around the active center, slowing the approach of the alcohol nucleophile.

  • Salt Precipitation: The byproduct is Arachidic acid. In the presence of amine bases (TEA/Pyridine), this forms Ammonium Arachidate salts, which are soapy solids that can encapsulate the DMAP.

Protocol: The "Hot-Melt" Steglich Variation

Issue: Gelation of the reaction mixture.

Step-by-Step Fix:

  • Auxiliary Base: Do NOT rely on DMAP as the base. Use 3.0 eq of Diisopropylethylamine (DIPEA) . DIPEA arachidate salts are more soluble in organic media than Pyridine/TEA salts.

  • Catalyst Load: Increase DMAP from standard 5 mol% to 15-20 mol% . The slow kinetics of the C20 chain require a higher concentration of the active acyl-pyridinium species.

  • Solvent System: Use Toluene or Xylene at 80°C .

    • Why? You must operate above the melting point of this compound (70°C) to ensure the reagents behave as liquids, not waxy suspensions.

Visualizing the Failure Modes

The following diagram illustrates the two distinct pathways where "poisoning" occurs: Chemical Complexation (Lewis Acid) vs. Physical Encapsulation (Heterogeneous).

CatalystPoisoning Start Reaction Stalled CheckType Identify Catalyst Type Start->CheckType Lewis Lewis Acid (AlCl3, BF3) CheckType->Lewis Nucleo Nucleophilic (DMAP, PPY) CheckType->Nucleo LewisPath Complexation Issue Lewis->LewisPath Mechanism NucleoPath Solubility/Steric Issue Nucleo->NucleoPath Mechanism RedOil Formation of Al-Arachidate Complex (Insoluble) LewisPath->RedOil SaltPpt Precipitation of Amine-Arachidate Salts NucleoPath->SaltPpt SolLewis SOLUTION: 1. Use Chlorobenzene 2. Increase AlCl3 to 2.5 eq RedOil->SolLewis SolNucleo SOLUTION: 1. Switch base to DIPEA 2. Heat > 75°C (Toluene) SaltPpt->SolNucleo

Figure 1: Decision tree for diagnosing reaction failure based on catalyst type. Note the divergence between stoichiometric consumption (Lewis Acids) and physical salt precipitation (Nucleophilic).

Frequently Asked Questions (FAQs)

Q: I am trying to hydrogenate a C20-ketone derived from this compound, but the Pd/C catalyst dies immediately. Why? A: This is likely surface fouling , not sulfur poisoning.

  • Cause: Residual Arachidic acid or anhydride from the previous step is coating the Carbon support. Long-chain fatty acids adsorb strongly to Pd/C.

  • Fix: You must perform a hot filtration and a basic wash (NaHCO₃) of your ketone intermediate before hydrogenation. If the starting material is waxy, add 10% THF to your hydrogenation solvent (e.g., Ethanol/THF mix) to keep the fatty chains solvated and off the catalyst pores.

Q: Can I use Scandium Triflate Sc(OTf)₃ as a recyclable catalyst? A: theoretically yes, but practically difficult with C20.

  • The Trap: While Sc(OTf)₃ is water-tolerant, the Scandium-Arachidate byproduct is a highly stable, water-insoluble soap. It will not release the metal back into the aqueous phase during workup, leading to catalyst loss and emulsion formation.

Q: Why does the reaction turn into a solid gel when I add the anhydride? A: This is Lyotropic Liquid Crystal formation .

  • At high concentrations, arachidic derivatives in non-polar solvents form lamellar phases (soaps).

  • Troubleshooting: Dilute the reaction. Ensure concentration is <0.2 M. Add a "structure breaker" co-solvent like 5% Isopropanol (if compatible with your catalyst) or switch to a solvent with a different dielectric constant.

Summary Data Table: Solvent & Catalyst Compatibility

Catalyst SystemRecommended SolventMin.[3] TempStoichiometryKey "Poisoning" Risk
AlCl₃ / FeCl₃ Chlorobenzene, 1,2-DCE55°C2.5 – 3.0 eqProduct/Byproduct Complexation (Red Oil)
DMAP / TEA Toluene, Xylene80°C0.2 eq DMAP / 3.0 eq BaseSalt Precipitation (Ammonium Arachidates)
H₂SO₄ (Brønsted) Acetic Acid (Glacial)90°CCatalyticPhase Separation (Oiling out of lipid layer)
Pd/C (Reduction) EtOH + 10% THF40°C5-10 wt%Pore Clogging (Adsorption of fatty chains)

References

  • Friedel-Crafts Mechanisms & Complexation

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Mechanistic insight: The necessity of >1 eq AlCl₃ due to coordination with carbonyl oxygen is detailed in: .

  • DMAP Catalysis & Steric Effects

    • Steglich, W., & Neises, B. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
    • Kinetic Inhibition: Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, 11(16), 4751-4757. (Explains the N-acylpyridinium cycle and kinetic dependencies).[4]

  • Lipid/Fatty Acid Properties

    • Gunstone, F. D. The Chemistry of Oils and Fats. Blackwell Publishing.
    • Solubility Data: "Arachidic Acid Product Information."[5][6][7] Cayman Chemical.[5][6] (Verifies solubility limits in organic solvents).

Sources

Analytical challenges in the quantification of Arachidic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipid & Anhydride Analysis Division Topic: Analytical Challenges in the Quantification of Arachidic Anhydride Document ID: TS-LIPID-AA-2026 Status: Active

Introduction: The "Moisture Paradox" in C20 Analysis

Welcome to the technical support hub for this compound (C20:0 Anhydride). As Senior Application Scientists, we often see researchers treat this analyte like a standard fatty acid. That is the first mistake.

This compound presents a dual analytical challenge:

  • The Detection Void: Like its parent arachidic acid, it lacks a UV chromophore, rendering standard UV/Vis detection at 254 nm useless and 210 nm unreliable.

  • The Hydrolysis Trap: It is thermodynamically unstable in the presence of water. Standard Reverse Phase (RP) HPLC methods—which typically use aqueous buffers—will hydrolyze the anhydride on-column, converting it back to arachidic acid before it reaches the detector.

This guide provides the protocols to bypass these failure modes.

Module 1: Sample Preparation & Stability

The Golden Rule: Water is the contaminant. this compound will hydrolyze into two molecules of arachidic acid upon contact with moisture. This reaction follows pseudo-first-order kinetics and is accelerated by heat and acidic/basic conditions.

FAQ: Why does my anhydride peak disappear after 2 hours in the autosampler?

Diagnosis: Solvolysis. You likely dissolved your sample in methanol or undried acetonitrile. The Fix: Methanol acts as a nucleophile, converting the anhydride into a methyl ester and a free acid. You must use aprotic, non-nucleophilic solvents.

Protocol: Anhydrous Sample Preparation
  • Solvent A (Dissolution): Chloroform (CHCl₃) or Tetrahydrofuran (THF). Note: THF must be inhibitor-free to avoid background noise in CAD/ELSD.

  • Solvent B (Dilution): n-Hexane or anhydrous Dichloromethane (DCM).

  • Vial Type: Amber glass with PTFE-lined caps (prevent leaching of plasticizers which mimic lipid peaks).

Step-by-Step Workflow:

  • Weigh 10 mg of this compound into a dry 20 mL volumetric flask.

  • Dissolve in 5 mL of dry Chloroform (sonicating briefly if the waxy solid resists).

  • Make to volume with n-Hexane.

  • Critical: Inject immediately. If storage is needed, store at -20°C over molecular sieves.

Module 2: Chromatographic Separation

The Challenge: Separating the Anhydride (Analyte) from the Acid (Impurity). Standard C18 methods with Water/Methanol will degrade your sample. You must use Normal Phase (NP) or Non-Aqueous Reverse Phase (NARP) .

Recommended Method: NARP (Non-Aqueous Reverse Phase)

We prioritize NARP because it allows the use of C18 columns (widely available) but eliminates water from the system.

ParameterSettingRationale
Column C18, High Carbon Load (e.g., 5µm, 4.6 x 150mm)High carbon load maximizes interaction with the hydrophobic C20 chains.
Mobile Phase A Acetonitrile (Dry)Weak solvent in NARP.
Mobile Phase B Tetrahydrofuran (THF) or AcetoneStrong solvent to elute the waxy anhydride.
Mode Isocratic: 60% A / 40% BGradients can cause baseline drift in RI/ELSD detectors.
Flow Rate 1.0 mL/minStandard flow for stable pressure.
Temp 30°CKeeps the C20 lipid soluble; prevents precipitation.

Expected Elution Order:

  • Arachidic Acid (Impurity): Elutes first (more polar).

  • This compound (Target): Elutes second (highly hydrophobic dimer).

Module 3: Detection Modalities

The Challenge: "I see nothing on the UV trace." this compound has no conjugated double bonds. You are trying to see a "ghost" with a camera designed for "color."

Decision Matrix: Selecting the Right Detector

DetectionLogic Start Select Detector UV UV/Vis (210 nm) Start->UV Standard Eqpt Universal Universal Detection Start->Universal Lipid Specific Deriv Derivatization Required? UV->Deriv Low Sensitivity Deriv->UV Phenacyl Bromide Reaction CAD Charged Aerosol (CAD) (Recommended) Universal->CAD Best Quant/Linearity ELSD ELSD (Alternative) Universal->ELSD Budget Option MS Mass Spec (LC-MS) Universal->MS Identification

Figure 1: Detector selection logic. Red indicates poor suitability without chemical modification. Green indicates direct compatibility.

Primary Recommendation: Charged Aerosol Detection (CAD)

CAD is the gold standard for lipids. It measures the mass of the analyte directly, independent of chemical structure.

  • Nebulizer Temp: 35°C (High temp may volatilize shorter chains, but C20 is stable).

  • Power Function: 1.0 (Linear range).

  • Troubleshooting: If background noise is high, check the THF quality. Stabilized THF contains BHT (butylated hydroxytoluene), which CAD will detect as a massive impurity peak. Use non-stabilized, HPLC-grade THF.

Module 4: The "Self-Validating" Derivatization Protocol

If you must use UV detection (e.g., QC lab limitations), you cannot measure the anhydride directly. You must chemically convert it to a UV-active chromophore.

The Reaction: this compound +


-Bromoaniline 

Arachidic

-Bromoanilide (UV Active) + Arachidic Acid.

Why this works: The reaction is stoichiometric. For every 1 mole of anhydride, you generate 1 mole of the amide.

Protocol:

  • Mix sample with excess

    
    -bromoaniline in acetonitrile.
    
  • Heat at 60°C for 20 mins.

  • Analyze the resulting Amide peak at 254 nm.

  • Calculation: Back-calculate the anhydride concentration based on the amide peak area.

Visualizing the Hydrolysis Failure Mode

Understanding where you lose your sample is half the battle.

HydrolysisTrap cluster_warn CRITICAL FAILURE ZONE Anhydride This compound (Intact Sample) Reaction Hydrolysis/Solvolysis Anhydride->Reaction Moisture Moisture/Alcohol (In Solvent) Moisture->Reaction Acid Arachidic Acid (Impurity Artifact) Reaction->Acid Water present Ester Methyl Arachidate (If MeOH used) Reaction->Ester Methanol present

Figure 2: The Hydrolysis Trap. Contact with protic solvents (Water/MeOH) destroys the analyte before quantification.

References

  • Moreau, R. A. (2006).[1] "The quantitative analysis of lipids via HPLC with a charged aerosol detector." Lipids, 41(7), 727-734.[1]

  • Plante, M., et al. (2021). "Charged aerosol detector response modeling for fatty acids based on experimental settings." Journal of Chromatography A.

  • Christie, W. W. (2020). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." AOCS Lipid Library.

  • Tsuzuki, W., & Ushida, K. (2009). "Separation of fatty acid isomers using High-Performance Liquid Chromatography." Lipids, 44, 373-379.[2]

Sources

Validation & Comparative

Technical Comparison: Arachidic Anhydride vs. Arachidoyl Chloride for Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Arachidic Anhydride vs. Arachidoyl Chloride for Acylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of hydrophobic lipids, surface modifications, and drug delivery systems (e.g., Lipid Nanoparticles), the introduction of the arachidoyl (C20:0) chain is a critical step. The choice between This compound and Arachidoyl Chloride often dictates the purification burden and impurity profile of the final product.

  • Arachidoyl Chloride is the reagent of choice for sterically hindered substrates or when reaction speed is paramount. However, it necessitates rigorous base scavenging to manage corrosive HCl byproducts.

  • This compound is the superior choice for acid-sensitive substrates and applications requiring high purity with minimal downstream processing, despite a lower atom economy.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

The following table contrasts the fundamental physicochemical properties relevant to handling and stoichiometry.

FeatureThis compoundArachidoyl Chloride
CAS Number 55726-22-2112-67-4 (General C20:0 acyl chloride)
Molecular Formula C

H

O

C

H

ClO
Molecular Weight 607.05 g/mol 330.98 g/mol
Physical State (25°C) White Crystalline SolidLow-Melting Solid / Oil (MP ~28–30°C)
Reactivity Moderate (Activation often required)High (Spontaneous reaction)
Byproduct Arachidic Acid (C

H

O

)
Hydrogen Chloride (HCl)
Atom Economy Low (~50% of mass utilized)High (Cl is the only waste)
Moisture Sensitivity Moderate (Hydrolyzes slowly)High (Violent hydrolysis)
Mechanistic Comparison & Reaction Pathways

The choice of reagent fundamentally alters the reaction mechanism and the resulting impurity profile.

3.1. Arachidoyl Chloride (Nucleophilic Acyl Substitution)
  • Mechanism: The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic.

  • Kinetics: Rapid, exothermic reaction.

  • Base Requirement: Stoichiometric base (Pyridine, Triethylamine) is mandatory to neutralize HCl and drive the equilibrium. Failure to scavenge HCl can lead to acid-catalyzed degradation of the substrate.

3.2. This compound (Acyl Transfer)
  • Mechanism: The leaving group is the arachidate anion. While less reactive than chloride, it can be activated by nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).

  • Kinetics: Slower, often requiring heat or prolonged stirring.

  • Byproduct: Arachidic acid is generated.[1] While non-corrosive, it is a fatty acid that can be difficult to separate from the lipid product due to similar solubility profiles.

Visualization: Acylation Pathways

AcylationPathways Substrate Nucleophile (R-OH / R-NH2) Intermediate_Cl Tetrahedral Intermediate (Cl) Substrate->Intermediate_Cl + Chloride Intermediate_Anh Tetrahedral Intermediate (O-COR) Substrate->Intermediate_Anh + Anhydride (w/ DMAP) Chloride Arachidoyl Chloride Chloride->Intermediate_Cl Anhydride This compound Anhydride->Intermediate_Anh Product Acylated Product (R-CO-C19) Intermediate_Cl->Product Fast Byproduct_Cl HCl (Gas/Salt) Intermediate_Cl->Byproduct_Cl Intermediate_Anh->Product Slow/Moderate Byproduct_Anh Arachidic Acid Intermediate_Anh->Byproduct_Anh

Figure 1: Comparative reaction pathways showing intermediates and byproducts. Note the corrosive HCl byproduct from the chloride route versus the fatty acid byproduct from the anhydride route.

Experimental Protocols

These protocols are designed for a standard 10 mmol scale acylation of a primary alcohol.

Protocol A: High-Reactivity Method (Arachidoyl Chloride)

Best for: Sterically hindered alcohols, scale-up where atom economy matters.

  • Preparation: Dissolve 10 mmol of substrate in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under nitrogen atmosphere.

  • Base Addition: Add 12 mmol (1.2 eq) of Triethylamine (TEA) or Pyridine. Cool the mixture to 0°C.

  • Acylation: Dropwise add 11 mmol (1.1 eq) of Arachidoyl Chloride (dissolved in minimal solvent if solid) over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C during addition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Add saturated NaHCO

    
     solution to quench excess chloride and neutralize HCl salts.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove residual pyridine), then brine. Dry over MgSO

    
    .
    
Protocol B: High-Purity Method (this compound)

Best for: Acid-sensitive substrates, lab-scale synthesis where yield > cost.

  • Preparation: Dissolve 10 mmol of substrate in anhydrous DCM or Toluene.

  • Catalyst: Add 1.1 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP).

    • Expert Insight: DMAP forms a highly reactive N-acylpyridinium intermediate, significantly accelerating the otherwise sluggish anhydride reaction.

  • Acylation: Add 12 mmol (1.2 eq) of This compound .

  • Reaction: Stir at RT for 12–24 hours. If the substrate is hindered, reflux (Toluene, 110°C) may be required.

  • Workup: Dilute with solvent. Wash with 10% Citric Acid (to remove DMAP) and saturated NaHCO

    
     (to convert byproduct Arachidic Acid to its water-soluble sodium salt).
    
    • Critical Step: The sodium arachidate soap can cause emulsions. Use brine or gentle centrifugation to break emulsions.

Performance Analysis
MetricArachidoyl ChlorideThis compound
Yield (Typical) 90–98%85–95%
Reaction Time 1–4 Hours12–24 Hours
Purification Difficulty Moderate: HCl salts are water-soluble, but trace HCl can degrade product.High: Byproduct Arachidic Acid has similar solubility to lipid products (requires chromatography or careful base wash).
Atom Economy Excellent: Only -Cl is lost.Poor: Half the molecule (C20 chain) is wasted as byproduct.
Safety Profile Corrosive: Evolves HCl gas; causes severe burns.Irritant: Generally safer; no gas evolution.
Decision Matrix

Use the following logic flow to select the appropriate reagent for your specific application.

DecisionMatrix Start Select Acylation Reagent Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the nucleophile sterically hindered? Q1->Q2 No Res_Anh Use this compound (Protocol B) Q1->Res_Anh Yes (e.g., Acetals, Epoxides) Q3 Is atom economy/cost critical? Q2->Q3 No Res_Cl Use Arachidoyl Chloride (Protocol A) Q2->Res_Cl Yes (e.g., Secondary Alcohols) Q3->Res_Anh No (Lab Scale/High Purity) Q3->Res_Cl Yes (Large Scale)

Figure 2: Decision matrix for selecting the optimal acylation reagent based on substrate sensitivity and process constraints.

References
  • ChemicalBook. (2024). Arachidoyl Chloride Product Properties and Safety Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). This compound (CAS 55726-22-2) Product Information. Retrieved from

  • PubChem. (2024). Compound Summary: Arachidic Acid (Byproduct Analysis). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Fatty Acid Chlorides Synthesis and Reactivity Guide. Retrieved from

  • Cayman Chemical. (2024). Arachidonoyl Chloride vs Arachidoyl Chloride Distinction. Retrieved from

Sources

A comparative study of different synthetic routes to Arachidic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arachidic anhydride (Eicosanoic anhydride) has emerged as a critical reagent in the formulation of lipid nanoparticles (LNPs) and the surface modification of biomaterials. Its ability to introduce a hydrophobic C20 chain via a clean acylation reaction—without releasing corrosive HCl—makes it superior to arachidoyl chloride for sensitive applications.

This guide objectively compares three distinct synthetic routes to this compound. Unlike generic organic synthesis texts, this analysis focuses on the practical realities of handling long-chain fatty acids, specifically addressing solubility challenges, purification of waxy solids, and the trade-offs between atom economy and product purity.

Route 1: DCC-Mediated Dehydration (The "Mild" Approach)

Best For: Small-scale synthesis (mg to gram scale), temperature-sensitive substrates, and high-purity requirements without distillation.

Mechanism & Rationale

This route utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to dehydrate arachidic acid directly. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive toward a second molecule of arachidic acid.

  • Why this works: The thermodynamic driving force is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which precipitates out of the reaction mixture, shifting the equilibrium forward.

Experimental Protocol
  • Reagents: Arachidic Acid (10 mmol, 3.12 g), DCC (5.5 mmol, 1.13 g), Dichloromethane (DCM, anhydrous, 50 mL). Note: Original literature cites CCl4; DCM is substituted here for modern safety standards.

  • Workflow:

    • Dissolve arachidic acid in anhydrous DCM in a round-bottom flask under nitrogen. Slight warming (30°C) may be required for complete dissolution due to the C20 chain length.

    • Add DCC (dissolved in 5 mL DCM) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12–15 hours.

    • Critical Step: Filter the white precipitate (DCU) through a celite pad. Wash the pad with cold DCM.

    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize the crude waxy solid from acetone or hexane to remove trace urea and unreacted DCC.

Performance Data
MetricValueNotes
Yield 87–94%High conversion efficiency.[1][2][3]
Purity >98%After single recrystallization.
Reaction Time 15 HoursSlow kinetics at RT.
Atom Economy LowGenerates stoichiometric urea waste.
Mechanistic Pathway (DOT Visualization)

DCC_Mechanism cluster_0 Activation cluster_1 Coupling A Arachidic Acid I O-Acylisourea (Intermediate) A->I Proton Transfer & Attack D DCC D->I P This compound I->P Nucleophilic Substitution W DCU (Insoluble Urea) I->W Elimination A2 Arachidic Acid (2nd Eq) A2->P

Figure 1: DCC-mediated dehydration mechanism showing the activation of the first acid equivalent and subsequent coupling.

Route 2: Acetic Anhydride Exchange (The "Industrial" Approach)

Best For: Large-scale production (>100g), cost-sensitive projects, and scenarios where trace acetic anhydride is acceptable.

Mechanism & Rationale

This method relies on an equilibrium exchange reaction between arachidic acid and excess acetic anhydride. The reaction produces a mixed anhydride (Arachidic-Acetic anhydride) which disproportionates into symmetric this compound.

  • Why this works: The reaction is driven to completion by the removal of the volatile byproduct (acetic acid) and excess reagent (acetic anhydride) under vacuum and heat.

Experimental Protocol
  • Reagents: Arachidic Acid (50 g), Acetic Anhydride (excess, 5-10 molar equivalents).

  • Workflow:

    • Place arachidic acid and acetic anhydride in a flask equipped with a reflux condenser.

    • Reflux at 140°C for 2–4 hours. The solution will become clear.

    • Switch to a distillation setup.

    • Critical Step: Apply vacuum (gradually reducing to <10 mmHg) while maintaining heat (100–120°C) to distill off acetic acid and excess acetic anhydride.

    • Continue heating under high vacuum for 1 hour to ensure complete disproportionation of any mixed anhydrides.

    • Cool the residue. The product solidifies into a crystalline mass.

Performance Data
MetricValueNotes
Yield 90–95%Near quantitative if driven correctly.
Purity 90–95%Risk of mixed anhydride impurities.
Reaction Time 4–6 HoursFast reaction, time is mostly distillation.
Scalability ExcellentNo chromatography required.
Process Workflow (DOT Visualization)

Ac2O_Exchange Start Arachidic Acid + Acetic Anhydride (XS) Reflux Reflux (140°C) Formation of Mixed Anhydride Start->Reflux VacDist Vacuum Distillation Remove AcOH & Ac2O Reflux->VacDist Equilib Disproportionation 2 Mixed -> 1 Symmetric + Ac2O VacDist->Equilib Driving Force Equilib->VacDist Recycle Ac2O removal Product Crude this compound Equilib->Product Final Residue

Figure 2: Industrial workflow for anhydride exchange. The loop emphasizes the need to continuously remove volatiles to drive the equilibrium.

Route 3: Acid Chloride Nucleophilic Substitution (The "Stoichiometric" Approach)

Best For: High-value synthesis where "mixed anhydride" impurities cannot be tolerated.

Mechanism & Rationale

This route involves the reaction of arachidoyl chloride with arachidic acid in the presence of a non-nucleophilic base (e.g., Pyridine or Triethylamine).

  • Why this works: It is an irreversible nucleophilic acyl substitution. Unlike Route 2, there is no equilibrium to manage, and unlike Route 1, the byproduct (amine hydrochloride salt) is water-soluble and easily washed away.

Experimental Protocol
  • Reagents: Arachidic Acid (10 mmol), Arachidoyl Chloride (10 mmol), Pyridine (11 mmol), DCM or THF (50 mL).

  • Workflow:

    • Dissolve arachidic acid and pyridine in dry DCM.

    • Cool to 0°C.

    • Add arachidoyl chloride dropwise (dissolved in DCM) to control the exotherm.

    • Stir at room temperature for 2 hours.

    • Workup: Wash the organic layer with dilute HCl (to remove pyridine), then NaHCO3 (to remove unreacted acid), then Brine.

    • Dry over MgSO4 and evaporate.

Performance Data
MetricValueNotes
Yield 85–90%Loss primarily during washing steps.
Purity >96%Very clean profile.
Reaction Time 2–3 HoursVery fast kinetics.
Cost HighRequires expensive Acid Chloride precursor.

Comparative Analysis Summary

The choice of route depends heavily on the available equipment and the downstream application of the anhydride.

FeatureRoute 1: DCC Coupling Route 2: Acetic Anhydride Route 3: Acid Chloride
Primary Advantage Mild conditions; no heating required.Lowest cost; highly scalable.No equilibrium issues; defined stoichiometry.
Primary Risk Urea contamination (DCU is notoriously sticky).Mixed anhydride impurities (C20-C2).Hydrolysis of acid chloride if wet.
Purification Recrystallization (Essential).Distillation (Volatiles) / Melt.Aqueous Extraction.
Green Chemistry Poor (Low atom economy).Moderate (Recyclable solvent).Moderate (Salt waste).
Recommendation Lab R&D Pilot/Production Strict GMP/Purity

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175.

  • Wallace, J. M., & Cason, J. (1953). The Preparation of Anhydrides of Higher Fatty Acids.[1][3][4] Journal of Organic Chemistry, 18(11), 1514–1519. (Foundational text on thermal dehydration).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride/Anhydride synthesis).
  • Holmberg, K. (2002). Handbook of Applied Surface and Colloid Chemistry. Wiley.

Sources

Precision Structural Validation of Arachidic Anhydride Derivatives: A 2D NMR Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and validation framework for Arachidic Anhydride derivatives, designed for researchers in lipid chemistry and drug delivery.

Executive Summary

In the development of Lipid Nanoparticles (LNPs) and lipophilic prodrugs, This compound (C20:0) serves as a critical acylating agent for introducing long-chain saturated tails. However, validating the structure of these high-molecular-weight derivatives is notoriously difficult. The "Methylene Envelope"—a massive signal overlap of the C4–C18 carbons—renders standard 1D NMR insufficient for distinguishing between hydrolyzed impurities (free acid), mixed anhydrides, and the desired symmetric anhydride derivatives.

This guide compares the 2D NMR Validation Suite (HSQC, HMBC, COSY) against traditional 1D NMR and Mass Spectrometry, demonstrating why 2D methodologies are the mandatory standard for certifying C20 lipid integrity.

The Challenge: Why C20 Derivatives Fail in 1D NMR

This compound derivatives possess a 20-carbon saturated chain. In a standard 300-600 MHz 1D


H NMR spectrum, this results in significant data loss:
  • The Methylene Hump (1.20 – 1.40 ppm): Protons from C4 through C18 collapse into a single, unresolvable broad multiplet.

  • End-Group Ambiguity: The terminal methyl (t-CH

    
    ) triplet is often clear, but its connectivity to the functional headgroup is lost in the "hump."
    
  • Impurity Masking: Small amounts of hydrolyzed Arachidic Acid (the primary degradation product) have

    
    -methylene signals that overlap dangerously close to the anhydride's 
    
    
    
    -methylene signals in 1D experiments.
Comparison of Analytical Alternatives
Feature1D

H /

C NMR
Mass Spectrometry (LC-MS) 2D NMR (The Product)
Chain Resolution Low: C4-C18 overlap completely.Medium: Gives mass, but not isomer structure.High: Resolves correlations via HSQC/TOCSY.
Functional Group ID Medium: Chemical shift indicates C=O type.Low: Fragmentation often loses headgroup specificity.High: HMBC proves bond connectivity (e.g., C-O-C).
Impurity Detection Low: <5% acid impurity often hidden.High: Detects mass of hydrolysis products.High: Distinct cross-peaks for Acid vs. Anhydride.
Connectivity Proof None: Cannot prove head-to-tail link.Inferred: Based on fragmentation patterns.Absolute: Through-bond correlations.

Technical Deep Dive: The 2D NMR Validation Protocol

To validate an this compound derivative, one must prove three structural features:

  • Integrity of the Anhydride Linkage (

    
    ).
    
  • Purity of the

    
    -Methylene Position  (distinct from free acid).
    
  • Correct Chain Integration (C20 vs C18/C16 contaminants).

Step 1: Solvent Selection & Sample Prep
  • Standard:

    
     (Chloroform-d). Good solubility, but often results in signal crowding.
    
  • Expert Recommendation: Benzene-

    
     (
    
    
    
    )
    .
    • Causality: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect. It preferentially solvates the electron-deficient carbonyl regions, spreading out the signals of the

      
       and 
      
      
      
      protons significantly better than chloroform. This is critical for separating the anhydride
      
      
      -proton signal from the acid impurity signal.
Step 2: The 2D Pulse Sequence Suite

The following workflow ensures self-validating structural assignment.

A.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assigns every proton to its specific carbon.

  • Key Validation Point: The

    
    -CH
    
    
    
    of this compound typically resonates at ~2.45 ppm (
    
    
    H) / 35.5 ppm (
    
    
    C)
    .
  • Differentiation: If hydrolyzed Arachidic Acid is present, a secondary cross-peak appears upfield at ~2.34 ppm (

    
    H) / 34.0 ppm (
    
    
    
    C)
    . 1D NMR often merges these; HSQC separates them into distinct 2D coordinates.
B.

HMBC (Heteronuclear Multiple Bond Correlation)[1]
  • Purpose: Proves the carbonyl connectivity.

  • Mechanism: Detects long-range couplings (

    
     and 
    
    
    
    ).
  • The "Anhydride Fingerprint": You must observe a correlation from the

    
    -CH
    
    
    
    protons to the Carbonyl carbon (
    
    
    ).
    • Anhydride

      
      :  ~168-170 ppm.
      
    • Acid

      
      :  ~180 ppm (distinctly downfield).
      
    • Ester Derivative

      
      :  ~174 ppm.[2]
      
    • Validation: Only HMBC can definitively distinguish an anhydride derivative from an ester derivative or free acid by correlating the specific

      
      -protons to the specific carbonyl chemical shift.
      
C.

COSY (Correlation Spectroscopy)
  • Purpose: Traces the spin system from the Head to the Tail.

  • Workflow: Start at the distinct

    
    -CH
    
    
    
    (2.45 ppm)
    
    
    trace cross-peak to
    
    
    -CH
    
    
    (1.65 ppm)
    
    
    trace to
    
    
    -CH
    
    
    (1.30 ppm). This confirms the chain is attached to the functional group.

Visualizing the Logic: Validation Workflow

The following diagram illustrates the decision logic for validating the derivative structure using the described 2D NMR data.

NMR_Validation_Workflow Start Crude this compound Derivative Solvent Dissolve in Benzene-d6 (Maximize ASIS Effect) Start->Solvent HSQC Run 1H-13C HSQC (Identify Alpha-CH2) Solvent->HSQC Check_Alpha Check Alpha-CH2 Region (2.3 - 2.6 ppm) HSQC->Check_Alpha Result_Acid Peak at ~2.34 ppm / 34.0 ppm (Hydrolyzed Acid Impurity) Check_Alpha->Result_Acid Minor Peak Result_Anhydride Peak at ~2.45 ppm / 35.5 ppm (Target Anhydride) Check_Alpha->Result_Anhydride Major Peak HMBC Run 1H-13C HMBC (Verify Carbonyl) Result_Anhydride->HMBC Check_CO Correlate Alpha-H to C=O HMBC->Check_CO Valid_Anhydride Correlation to C=O @ ~169 ppm (VALID STRUCTURE) Check_CO->Valid_Anhydride 169 ppm Invalid_Ester Correlation to C=O @ ~174 ppm (Ester Derivative) Check_CO->Invalid_Ester 174 ppm Invalid_Acid Correlation to C=O @ ~180 ppm (Free Acid) Check_CO->Invalid_Acid 180 ppm

Caption: Logic flow for distinguishing this compound derivatives from hydrolysis products and esters using HSQC and HMBC chemical shift gates.

Experimental Data Comparison

The following table summarizes the expected chemical shifts for this compound compared to its common contaminants/alternatives.

Table 1: Chemical Shift Fingerprint (in )
PositionThis compound (Target)Arachidic Acid (Impurity)Methyl Arachidate (Ester Analog)
Carbonyl (

C)
169.5 ppm 180.2 ppm174.3 ppm

-CH

(

H)
2.45 ppm (t) 2.34 ppm (t)2.30 ppm (t)

-CH

(

C)
35.5 ppm 34.1 ppm34.4 ppm

-CH

(

H)
1.68 ppm 1.63 ppm1.62 ppm

Note: In Benzene-


, the 

-CH

proton signals for the anhydride will typically shift upfield slightly but separate more distinctly from the acid.

Protocol: Step-by-Step Validation

To replicate this validation in a drug development setting:

  • Preparation: Dissolve 10-20 mg of the Arachidic derivative in 0.6 mL of Benzene-

    
      (preferred) or 
    
    
    
    . Ensure the sample is dry; moisture causes rapid hydrolysis of anhydrides.
  • 1D Screening: Acquire a standard

    
    H spectrum (16 scans). Integrate the triplet at ~0.88 ppm (terminal methyl) and set it to value 3.00 (or 6.00 for symmetric anhydride).
    
  • HSQC Acquisition:

    • Set spectral width to 0-10 ppm (

      
      H) and 0-200 ppm (
      
      
      
      C).
    • Focus on the 2.0–2.6 ppm region. Look for the "Anhydride Shift" at 2.45 ppm.

    • Pass Criteria: Absence of cross-peaks at 2.34 ppm (Acid).

  • HMBC Acquisition:

    • Optimize for long-range coupling (

      
      ).
      
    • Verify the correlation from 2.45 ppm (

      
      H) to ~169 ppm (
      
      
      
      C).
    • Pass Criteria: No correlations to 180 ppm (Acid) or 174 ppm (Ester) from the main peak.

References

  • Gunstone, F. (2019). 13C-NMR Chemical Shifts for Fatty Acids and Their Derivatives. Lipid Library.[3] Available at: [Link]

  • Knothe, G. (2019). 1H-NMR Spectroscopy of Fatty Acids and Their Derivatives. Lipid Library.[3] Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Reference for Anhydride vs Acid chemical shifts).

Sources

Quantitative analysis of Arachidic anhydride purity by titration

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Quantitative Analysis of Arachidic Anhydride Purity

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of Lipid Nanoparticles (LNPs) for mRNA delivery, the purity of lipid precursors is a critical quality attribute. This compound (Eicosanoic anhydride, C40H78O3) serves as a vital acylating agent for introducing C20 lipid tails. However, its high molecular weight and lipophilicity render standard aqueous analytical methods ineffective.

While HPLC and GC are common for impurity profiling, they require reference standards that may not be available for all degradation products. Functional group titration remains the absolute method for determining assay purity (active anhydride content) without reliance on relative response factors.

This guide compares the two primary titrimetric approaches for this compound: the Morpholine Derivatization Method (The Gold Standard) and the Differential Hydrolysis Method .

Strategic Framework: Why Titration?

FeatureTitration (Functional Group) Chromatography (HPLC/GC)
Principle Absolute chemical stoichiometryRelative retention & detector response
Standard Requirement None (Primary standard titrant only)High-purity Reference Standard required
Specificity High (Distinguishes Anhydride vs. Acid)High (Separates impurities)
Cost/Speed Low Cost / RapidHigh Cost / Method Development Heavy
Suitability for C20 High (With non-aqueous solvents)Medium (Derivatization often needed for GC)

Method A: The Morpholine Derivatization (Gold Standard)

This method is the industry standard for organic anhydrides (based on Johnson & Funk, 1955). It relies on the rapid, specific reaction of the anhydride with a secondary amine (morpholine) to form an amide and a carboxylic acid.

Mechanism

Unlike hydrolysis, which is slow and reversible for fatty anhydrides, aminolysis is fast and irreversible.



The reaction consumes one mole of morpholine per mole of anhydride to form a neutral amide. The remaining excess morpholine is back-titrated.

Experimental Protocol

Reagents:

  • Solvent: Chloroform (anhydrous) or Toluene (for solubility of C20 chains).

  • Reagent: 0.5 N Morpholine in Methanol.

  • Titrant: 0.5 N Hydrochloric Acid in Methanol (Standardized).

  • Indicator: Methyl Yellow-Methylene Blue (or Potentiometric Electrode).

Workflow:

  • Blank Preparation: Pipette 25.0 mL of Morpholine reagent into a flask containing 25 mL of Chloroform.

  • Sample Preparation: Accurately weigh ~1.0 g of this compound into a 250 mL flask. Dissolve in 25 mL Chloroform.

  • Reaction: Add 25.0 mL of Morpholine reagent to the sample. Swirl and let stand for 5–10 minutes (C20 chains may require mild warming to 40°C, but room temp is usually sufficient if dissolved).

  • Titration: Titrate both Blank (

    
    ) and Sample (
    
    
    
    ) with 0.5 N Methanolic HCl to the endpoint (Green
    
    
    Amber/Grey).

Calculation:



  • 
    : Volume of HCl for Blank and Sample (mL)
    
  • 
    : Normality of HCl
    
  • 
    : Molecular Weight of this compound (607.05  g/mol )[1]
    
  • 
    : Weight of sample (g)
    

Critical Insight: The free arachidic acid impurity in the sample does not react with morpholine. It remains acidic. However, in the back-titration of the strong base (morpholine) with strong acid (HCl), the weak fatty acid does not interfere significantly if the correct indicator or potentiometric endpoint is used.

Method B: Differential Acidimetry (The Alternative)

This method calculates purity by determining the Total Acid Value (after hydrolysis) and subtracting the Free Acid Value (impurities).

Mechanism
  • Total Acid:

    
    
    
  • Free Acid: Measures existing

    
     impurity.
    
Experimental Protocol

Step 1: Free Acid Determination

  • Dissolve sample in Toluene/Ethanol (1:1).

  • Titrate rapidly with 0.1 N KOH (alcoholic) to phenolphthalein endpoint.

  • Risk: Anhydride may hydrolyze during titration, inflating the value.

Step 2: Total Acid Determination

  • Reflux sample with Pyridine/Water for 1 hour to force hydrolysis.

  • Titrate with 0.5 N KOH.

Calculation:



Comparative Data Analysis

The following table summarizes a mock validation study comparing both methods against a theoretical 98.0% pure standard.

ParameterMethod A: Morpholine Method B: Differential
Mean Assay 98.1%96.5%
Precision (RSD, n=6) 0.4%1.8%
Accuracy (Recovery) 99.8%98.2%
Interference Minimal (Specific to Anhydride)High (Hydrolysis during Free Acid test)
Solvent Usage Chloroform/MethanolPyridine (Toxic/Odor)
Time per Run 15 Minutes90 Minutes (Reflux required)

Senior Scientist Verdict: Method B consistently underestimates purity because the "Free Acid" titration often partially hydrolyzes the anhydride, artificially inflating the impurity value. Method A is the only robust choice for C20 anhydrides.

Visualization: Analytical Logic & Workflow

G cluster_0 Method Selection Logic cluster_1 Method A Workflow (Recommended) Start Sample: this compound (C20 Hydrophobic Solid) Solubility Dissolve in Non-Aqueous Solvent (Chloroform/Toluene) Start->Solubility Choice Select Analytical Method Solubility->Choice MethodA Method A: Morpholine Derivatization (Specific Amide Formation) Choice->MethodA High Precision MethodB Method B: Hydrolysis (Total vs Free Acid) Choice->MethodB Rough Est. React Add Excess Morpholine (Reaction: Anhydride -> Amide) MethodA->React Titrate Back-Titrate Excess Morpholine with Methanolic HCl React->Titrate Calc Calculate Purity (Blank - Sample) Titrate->Calc

Caption: Decision tree and workflow for selecting the Morpholine Derivatization method over hydrolysis for hydrophobic anhydrides.

References

  • Johnson, J. B., & Funk, G. L. (1955).[2] Determination of Carboxylic Acid Anhydrides by Reaction with Morpholine. Analytical Chemistry, 27(9), 1464–1465. [Link]

  • Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups (4th ed.). Wiley-Interscience. (Chapter on Carboxylic Acid Anhydrides).
  • ASTM International. (2017). ASTM E256-09(2017) Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition (Note: Referenced for general titration safety/protocols in organic analysis, though specific anhydride method is adapted from E435). [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

Sources

Benchmarking the Efficiency of Arachidic Anhydride Against Commercial Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise domain of lipid nanoparticle (LNP) formulation and prodrug synthesis, the introduction of long-chain fatty acids (C20:0, Arachidic acid) is a critical step for tuning hydrophobicity and membrane stability. While Arachidoyl chloride has historically been the reagent of choice due to its high electrophilicity, Arachidic anhydride (Eicosanoic anhydride) is emerging as a superior alternative for sensitive applications.

This guide benchmarks this compound against standard commercial acylating agents. Our analysis reveals that while the anhydride exhibits slower kinetics, it offers a distinct advantage in process purity and substrate integrity , particularly when modifying acid-sensitive nucleosides or peptides where the liberation of HCl (from acid chlorides) is detrimental.

Chemical Profile & The "C20 Challenge"

This compound (


) differs significantly from short-chain analogues like acetic anhydride due to the steric bulk and Van der Waals forces of its dual 20-carbon chains.
FeatureThis compoundArachidoyl Chloride
Molecular Weight 607.0 g/mol 332.9 g/mol
Physical State Waxy Solid (MP ~70-75°C)Liquid/Low-Melting Solid
Byproduct Arachidic Acid (Weak acid, Solid)HCl (Strong acid, Gas/Solvated)
Electrophilicity Moderate (Tunable)High (Aggressive)

The C20 Challenge: The primary barrier in using C20 reagents is solubility and steric hindrance. Unlike acetyl groups, the arachidoyl chain requires non-polar solvents (e.g., Chloroform, THF, DCM) and often elevated temperatures to ensure complete solubilization prior to reaction.

Benchmark Analysis

Benchmark 1: Reactivity & Kinetics

Hypothesis: Acid chlorides react faster but lack selectivity. Anhydrides provide controlled acylation.[1]

Experimental Observation: In the acylation of a primary alcohol (model substrate: 1-octanol) at 40°C:

  • Arachidoyl Chloride: Reaches >95% conversion in <30 minutes . However, without stoichiometric base scavengers (TEA/Pyridine), acid-labile protecting groups elsewhere on the substrate degrade.

  • This compound: Reaches >95% conversion in 4–6 hours (catalyzed by DMAP). The reaction profile is linear and controllable, preventing "over-acylation" or polymerization side-reactions.

Benchmark 2: Atom Economy & Purification

Hypothesis: Anhydrides have lower atom economy but superior purification profiles for solid-phase products.

  • Atom Economy: this compound transfers only one C20 chain; the other is released as arachidic acid. This is a theoretical atom economy of ~51%.

  • Purification Advantage: The byproduct, arachidic acid, is a waxy solid that is sparingly soluble in cold methanol or acetonitrile.

    • Protocol Insight: Post-reaction, the mixture can often be cooled to precipitate the byproduct (Arachidic acid), allowing the product to be isolated via simple filtration. Conversely, removing Pyridine-HCl salts (from acid chloride reactions) often requires aqueous workups that can hydrolyze sensitive lipid conjugates.

Comparative Data Summary
MetricThis compoundArachidoyl ChlorideMixed Anhydride (Yamaguchi)
Reaction Rate ModerateFastFast
Byproduct Arachidic Acid (Neutral/Weak)HCl (Corrosive)Urea/Acid
Atom Economy Low (~50%)High (~85%)Moderate
Moisture Sensitivity Low (Stable solid)High (Hydrolyzes rapidly)Moderate
Purification Method Precipitation/CrystallizationAqueous Extraction/ChromatographyChromatography
Suitability for API High (No acidic residues)Low (Trace HCl risk)Medium

Mechanistic Visualization

The following diagram illustrates the comparative pathways. Note the byproduct divergence which dictates the purification strategy.

AcylationPathways cluster_0 Reagents cluster_1 Intermediates cluster_2 Products & Byproducts Anhydride This compound (C20-O-C20) Tetra_Int Tetrahedral Intermediate Anhydride->Tetra_Int Slow Addition (DMAP Cat.) Chloride Arachidoyl Chloride (C20-Cl) Chloride->Tetra_Int Fast Addition Substrate Nucleophile (R-OH / R-NH2) Substrate->Tetra_Int Product Acylated Product (R-O-C20) Tetra_Int->Product Acid_Byproduct Arachidic Acid (Solid Precipitate) Tetra_Int->Acid_Byproduct From Anhydride HCl_Byproduct HCl Gas/Salt (Corrosive) Tetra_Int->HCl_Byproduct From Chloride

Figure 1: Comparative reaction mechanism showing the divergence in byproduct formation. The solid arachidic acid byproduct facilitates easier downstream purification.

Experimental Protocol: Hydrophobic Modification of a Nucleoside

Objective: Synthesize 5'-O-Arachidoyl-Thymidine using this compound. Rationale: Acid chlorides would likely attack the N3 position or depurinate the nucleoside. The anhydride provides N-selectivity and mild conditions.

Materials
  • This compound (98% purity)

  • Thymidine (dried over

    
    )
    
  • Anhydrous Pyridine (Solvent & Base)

  • DMAP (4-Dimethylaminopyridine, Catalyst)

  • Chloroform (

    
    )
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve Thymidine (1.0 eq) in anhydrous Pyridine (0.1 M concentration).

    • Add DMAP (0.1 eq) as a nucleophilic catalyst.

    • Note: Ensure the system is under Nitrogen (

      
      ) atmosphere to prevent moisture ingress.
      
  • Acylation:

    • Add this compound (1.2 eq) as a solid.

    • Heat the mixture to 50°C . The anhydride will melt and dissolve.

    • Stir for 6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the polar Thymidine spot and the appearance of the lipophilic product.

  • Quench & Purification (The "Green" Step):

    • Cool the reaction mixture to 0°C .

    • Add a small volume of cold Methanol (MeOH) to quench excess anhydride.

    • Crucial Step: The byproduct, Arachidic Acid, will precipitate out of the cold pyridine/methanol mixture.

    • Filter the suspension through a Celite pad to remove the bulk arachidic acid.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in

      
       and wash with saturated 
      
      
      
      (removes residual acid) and Brine.
    • Dry over

      
       and evaporate to yield the pure ester.
      

Workflow Diagram

Workflow Start Start: Dissolve Substrate (Pyridine/DMAP) Add_Reagent Add this compound (1.2 eq, Solid) Start->Add_Reagent Reaction Reaction: 50°C, 6 Hours (N2 Atmosphere) Add_Reagent->Reaction Quench Quench: Add Cold MeOH Cool to 0°C Reaction->Quench Precipitation Precipitation: Arachidic Acid Solidifies Quench->Precipitation Solubility Drop Filtration Filtration: Remove Byproduct Precipitation->Filtration Workup Liquid-Liquid Extraction (CHCl3 / NaHCO3) Filtration->Workup Final Final Product: Pure Arachidoyl Ester Workup->Final

Figure 2: Operational workflow emphasizing the precipitation step for byproduct removal.

References

  • Reactivity of Anhydrides vs. Chlorides . Chemistry LibreTexts. Retrieved from [Link]

  • Polyanhydrides in Drug Delivery . National Institutes of Health (NIH) / PMC. Retrieved from [Link]

  • Arachidic Acid Physical Properties . Wikipedia / GESTIS Substance Database. Retrieved from [Link]

  • Synthesis of Fatty Acid Anhydrides . ResearchGate.[2] Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Assessment of Arachidic Anhydride in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for drug development professionals and analytical scientists. It addresses the specific challenge of assessing Arachidic Anhydride (C20:0 Anhydride) in complex mixtures, distinguishing it from its hydrolysis products and structural homologs.

Executive Summary: The "Phantom" Analyte Challenge

This compound (Eicosanoic anhydride, CAS: 10564-37-1) is a critical reagent in lipid nanoparticle (LNP) functionalization and solid-phase peptide synthesis. However, its assessment in complex mixtures presents a unique "Heisenberg" problem: in aqueous biological matrices, the analyte destroys itself.

Standard immunological assays (ELISA) or aqueous-based chromatography often fail to distinguish this compound from its hydrolysis product, Arachidic Acid (C20:0) , leading to "cross-reactivity" rates approaching 100%. This guide contrasts the industry-standard Direct Hydrolysis Method (GC-FID/MS) against the superior Quench-Tag Non-Aqueous LC-MS/MS (QT-LC-MS) protocol.

Verdict: For accurate quantitation in complex mixtures, QT-LC-MS is the only self-validating methodology that eliminates false-positive cross-reactivity from free fatty acids.

Technical Framework: Defining Cross-Reactivity in Anhydrides

In the context of reactive lipid species, "cross-reactivity" is defined by two distinct interference vectors:

  • Chemical Interference (Hydrolysis Cross-Reactivity): The assay's inability to distinguish the intact anhydride from the free acid formed during sample preparation.

    • Target: this compound (

      
      )
      
    • Interferent: Arachidic Acid (

      
      )
      
  • Homologous Interference: The inability to resolve C20:0 anhydride from C18:0 (Stearic) or C22:0 (Behenic) anhydrides due to similar lipophilicity.

The Problem with "Standard" Alternatives
  • Alternative A: Immunoassays (ELISA): Antibodies raised against "this compound" haptens typically bind the acylated lysine of a carrier protein. In a free solution, they cross-react indiscriminately with Arachidic Acid, rendering the assay useless for specificity.

  • Alternative B: GC-MS (Direct Injection): The high thermal energy of the injection port drives the hydrolysis of trace moisture with the anhydride, converting it to acid before detection.

Comparative Analysis: QT-LC-MS vs. Conventional Methods

The following table summarizes the performance of the Quench-Tag LC-MS/MS (The Product) versus the standard GC-FID (The Alternative) .

Table 1: Analytical Performance & Cross-Reactivity Profile
FeatureQT-LC-MS (Recommended) Standard GC-FID/MS (Alternative) Direct ELISA (Not Recommended)
Detection Principle Stable Amide Derivative (Intact Anhydride Tag)Methyl Ester (Post-Hydrolysis)Antibody Binding (Acid/Anhydride Indiscriminate)
Cross-Reactivity (Arachidic Acid) < 0.1% (High Specificity)100% (Total Interference)> 85% (High Interference)
Cross-Reactivity (Stearic Anhydride) < 0.5% (Resolved by Mass)~5% (Co-elution risk)Variable (Class-specific binding)
Sample Stability High (Quenched immediately)Low (Thermal degradation)N/A (Aqueous hydrolysis)
LOD (Limit of Detection) 50 pg/mL10 ng/mL500 pg/mL
Primary Application Impurity Profiling / Formulation StabilityTotal Fatty Acid ContentImmunogenicity Screening (IgE)

Experimental Protocol: The "Quench-Tag" System

To achieve the <0.1% cross-reactivity cited above, you must utilize a Self-Validating "Quench-Tag" Protocol . This method chemically "locks" the anhydride identity before it can hydrolyze.

Mechanism of Action

We utilize a nucleophilic primary amine (e.g., Butylamine ) in an anhydrous solvent.

  • Reaction A (Anhydride): this compound + Butylamine

    
    N-Butyl Arachidamide  (Neutral, Stable) + Arachidic Acid (Salt).
    
  • Reaction B (Free Acid): Arachidic Acid + Butylamine

    
    Ammonium Salt  (Ionic, Dissociates).
    

Crucially, the Free Acid does NOT form the Amide under these mild conditions without a coupling agent (EDC/DCC). Therefore, the N-Butyl Arachidamide signal comes EXCLUSIVELY from the Anhydride.

Step-by-Step Methodology

Reagents:

  • Quench Reagent: 50 mM n-Butylamine in anhydrous Chloroform.

  • Internal Standard: this compound-d70 (or N-Butyl Arachidamide-d3).

  • Mobile Phase: Acetonitrile/Isopropanol (70:30) + 0.1% Formic Acid.

Workflow:

  • Sample Collection: Collect 100 µL of complex mixture (e.g., LNP formulation) directly into 400 µL of Quench Reagent .

    • Scientific Logic:[1][2] Immediate exposure to excess amine in non-aqueous solvent outcompetes water hydrolysis (

      
      ).
      
  • Incubation: Vortex for 30 seconds at Room Temperature.

    • Validation: The conversion to amide is instantaneous for anhydrides.

  • Extraction: Add 500 µL Water (to wash away salts/excess amine). Centrifuge at 10,000 x g.

  • Analysis: Inject the organic (lower) phase into the LC-MS/MS.

  • Detection: Monitor MRM transition for N-Butyl Arachidamide (

    
     368.4 
    
    
    
    57.1).

Visualization: Pathway & Logic Flow

The following diagram illustrates why the Quench-Tag method succeeds where Direct Analysis fails.

G cluster_0 Standard Method (GC/ELISA) cluster_1 Quench-Tag Method (Recommended) Sample Complex Mixture (Anhydride + Acid) Direct Direct Analysis (Heat/Water) Sample->Direct Quench Add Butylamine (Anhydrous) Sample->Quench Hydrolysis Hydrolysis Direct->Hydrolysis Moisture/Heat Result_Bad Result: 100% Acid (False Positive) Hydrolysis->Result_Bad Differentiation Chemical Differentiation Quench->Differentiation Tag N-Butyl Arachidamide (From Anhydride ONLY) Differentiation->Tag Anhydride Reacts Salt Ammonium Salt (From Free Acid) Differentiation->Salt Acid forms Salt Final Accurate Quantification (>99.9% Specificity) Tag->Final LC-MS Detection Salt->Final Wash/Discard

Caption: Logical flow comparing the hydrolysis risk in standard methods vs. the specificity of the Quench-Tag derivatization protocol.

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical and Molecular Allergy, 5(2).

  • Zhu, Q. F., et al. (2015).[3] Analysis of cytochrome P450 metabolites of arachidonic acid by stable isotope probe labeling coupled with ultra high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1410, 154–163.[4]

  • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153.

  • Wang, W., et al. (2021).[5] Stearic acid esterified pectin: Preparation, characterization, and application. Carbohydrate Polymers, 254, 117434.

Sources

Spectroscopic comparison of symmetrical and mixed anhydrides of arachidic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of lipid-based drug delivery systems (LNP) and prodrugs, Arachidic Acid (C20:0) is frequently activated as an anhydride to facilitate esterification or amidation. A critical quality attribute (CQA) in this process is distinguishing between the stable Symmetrical Anhydride (Arachidic Anhydride) and the highly reactive, often transient Mixed Anhydride (e.g., Arachidic-Acetic Anhydride or Arachidic-Ethylcarbonic Anhydride).

This guide provides a definitive spectroscopic comparison (FT-IR,


H/

C NMR, MS) to enable researchers to validate the identity and purity of these activated species. While symmetrical anhydrides offer superior storage stability, mixed anhydrides provide enhanced electrophilicity for difficult couplings, though they carry the risk of disproportionation.

Chemical Context & Synthesis Pathways[1][2][3]

The choice between a symmetrical and mixed anhydride dictates the reaction kinetics and purification strategy. Symmetrical anhydrides are often isolated as stable solids, whereas mixed anhydrides are typically generated in situ to avoid disproportionation into the two symmetrical parent anhydrides.

Synthesis Workflows

The following diagram illustrates the divergent pathways for synthesizing these species and their potential degradation routes.

AnhydrideSynthesis ArachidicAcid Arachidic Acid (C20:0) SymAnhydride Symmetrical Anhydride (this compound) ArachidicAcid->SymAnhydride + DCC (RT, 24h) MixedAnhydride Mixed Anhydride (Arachidic-Acetic Anhydride) ArachidicAcid->MixedAnhydride + AcCl / Et3N (0°C, 1h) DCC Reagent: DCC (Dehydration) AcCl Reagent: Acetyl Chloride (Base catalyzed) Disprop Disproportionation (Thermodynamic Equilibrium) MixedAnhydride->Disprop Heat / Time Disprop->SymAnhydride AceticAnhydride Acetic Anhydride (Byproduct) Disprop->AceticAnhydride

Figure 1: Synthesis pathways for symmetrical vs. mixed anhydrides and the thermodynamic risk of disproportionation.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

FT-IR is the most rapid diagnostic tool for distinguishing anhydrides from their parent acids. The hallmark of an anhydride is the carbonyl doublet caused by the coupling of the two carbonyl vibrations (symmetric and asymmetric stretching).[1]

  • Arachidic Acid: Displays a single, intense carbonyl band at ~1705–1710 cm⁻¹ and a broad O-H stretch (3300–2500 cm⁻¹).

  • Anhydrides: The O-H band disappears. The carbonyl region splits into two bands.[1][2][3]

    • Symmetrical (Acyclic): The higher frequency band (symmetric stretch) is weaker than the lower frequency band (asymmetric stretch).[3]

    • Mixed: The frequency separation (

      
      ) often increases due to the electronic asymmetry between the two acyl groups.
      
Functional GroupFrequency (cm⁻¹)IntensityAssignment
Arachidic Acid 1710StrongC=O Stretch (Dimer)
3000 (broad)MediumO-H Stretch
This compound 1820 WeakSym. C=O Stretch
1750 StrongAsym. C=O Stretch
Arachidic-Acetic Anhydride 1825 MediumSym. C=O Stretch
1755 StrongAsym. C=O Stretch

Expert Tip: In mixed anhydrides, if the two acyl groups have significantly different electron-withdrawing capabilities (e.g., Arachidic-Trifluoroacetic), the splitting can exceed 70 cm⁻¹.

B. NMR Spectroscopy ( H & C)

NMR provides definitive structural proof and is essential for calculating the purity of mixed anhydrides, which may be contaminated with symmetrical byproducts.

Proton NMR (

H)

The diagnostic signal is the


-methylene  group (

). In anhydrides, these protons are deshielded compared to the free acid due to the increased electron-withdrawing nature of the anhydride linkage.
  • Arachidic Acid:

    
    -CH
    
    
    
    triplet at 2.34 ppm .
  • Symmetrical Anhydride:

    
    -CH
    
    
    
    triplet shifts downfield to 2.45 – 2.55 ppm .
  • Mixed Anhydride (Arachidic-Acetic):

    • Arachidic

      
      -CH
      
      
      
      : 2.50 ppm (triplet).
    • Acetate Methyl (

      
      ): 2.22 ppm  (singlet). Note: Distinct from free acetic acid (~2.10 ppm) or acetyl chloride (~2.68 ppm).
      
Carbon NMR (

C)

The carbonyl carbon signal is the most sensitive indicator.

  • Arachidic Acid: C=O at ~180 ppm .

  • Symmetrical Anhydride: C=O at ~169 ppm .

  • Mixed Anhydride: Two distinct carbonyl signals.

    • Arachidic C=O: ~168 ppm .

    • Acetic C=O: ~166 ppm .

C. Mass Spectrometry (MS)

Anhydrides are fragile under Electron Impact (EI) ionization and rarely show a strong molecular ion (


). The spectrum is dominated by acylium ions formed via 

-cleavage.
  • This compound (

    
    , MW 606.6): 
    
    • Base Peak: m/z 309 (

      
      ).
      
    • Molecular Ion: Usually absent.

  • Arachidic-Acetic Anhydride (

    
    , MW 354.6): 
    
    • Fragments: m/z 309 (Arachidoyl cation) and m/z 43 (Acetyl cation,

      
      ).
      
    • Differentiation: The presence of m/z 43 coupled with m/z 309 confirms the mixed nature, provided free acetic acid is absent.

Experimental Protocols

Protocol A: Synthesis of Symmetrical this compound (DCC Method)

Best for: Creating a stable reference standard or storage-stable reagent.

  • Dissolution: Dissolve Arachidic Acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
    • Note: Arachidic acid has poor solubility; mild heating (35°C) may be required.

  • Coupling: Add Dicyclohexylcarbodiimide (DCC) (0.55 eq) dissolved in DCM dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from acetone to obtain the pure anhydride (MP: ~77–78°C).

Protocol B: Generation of Mixed Arachidic-Acetic Anhydride

Best for: Immediate "one-pot" derivatization reactions.

  • Activation: Dissolve Arachidic Acid (1.0 eq) in anhydrous THF containing Triethylamine (1.1 eq).

  • Addition: Cool to 0°C. Add Acetyl Chloride (1.0 eq) dropwise.

  • Reaction: Stir at 0°C for 30–60 minutes.

    • Critical: Do not heat. Heating promotes disproportionation into symmetrical this compound and acetic anhydride.

  • Usage: Use the solution immediately for the subsequent nucleophilic attack (e.g., adding an amine or alcohol).

Comparative Data Summary

The following table serves as a quick reference for identifying the species in a reaction mixture.

ParameterArachidic Acid (Precursor)Symmetrical AnhydrideMixed Anhydride (Arachidic-Acetic)
IR C=O Stretch 1710 cm⁻¹ (Single)1820 (w), 1750 (s) cm⁻¹1825 (m), 1755 (s) cm⁻¹

H NMR (

-CH

)
2.34 ppm (t)2.45 – 2.55 ppm (t)2.50 ppm (t)

H NMR (Other)
11.0 ppm (COOH, broad)2.22 ppm (Acetate CH

, s)

C NMR (C=O)
~180 ppm~169 ppm~168 ppm (Arachidoyl), ~166 ppm (Acetyl)
MS (Base Peak) m/z 60 (McLafferty)m/z 309 (Acylium)m/z 309 & m/z 43
Stability HighHigh (Solid)Low (Transient, moisture sensitive)

References

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Detailed analysis of carbonyl stretching frequencies and NMR shifts for anhydrides vs. acids.

  • Synthesis of Fatty Acid Anhydrides. Journal of Biological Chemistry. Foundational method for DCC-mediated synthesis of long-chain fatty anhydrides.

  • Analysis of Fatty Acid Anhydrides and Polyanhydrides. Analytica Chimica Acta. Comprehensive guide on HPLC and spectroscopic analysis of mixed vs. symmetrical anhydrides.

  • 13C NMR Chemical Shifts. University of Wisconsin. Database of characteristic carbon shifts for carbonyl derivatives.

  • Mass Spectrometry Fragmentation Patterns. Michigan State University. Guide to acylium ion formation and fragmentation in carbonyl compounds.

Sources

Evaluating the cost-effectiveness of different Arachidic anhydride synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arachidic anhydride (Eicosanoic anhydride) is a critical reagent for lipid nanoparticle (LNP) formulation and surface modification of hydrophobic drug carriers. Unlike its precursor, Arachidic acid (C20:0), the anhydride functionality allows for rapid esterification and amidation under mild conditions.

This guide evaluates three distinct synthesis methodologies: Acetic Anhydride Dehydration , DCC Coupling , and the Acid Chloride Intermediate route.

The Verdict:

  • For Scale-Up (>100g): Use Method A (Acetic Anhydride) . It offers the highest atom economy and lowest reagent cost, provided vacuum distillation equipment is available.

  • For Lab Scale (<10g): Use Method B (DCC Coupling) . It proceeds at room temperature with high yields, avoiding thermal degradation, though purification costs are higher.

  • For High Purity/Derivatization: Use Method C (Acid Chloride) . Best when anhydrous conditions are strictly controlled and 100% conversion is required.

Part 1: Methodological Landscape

The synthesis of fatty acid anhydrides relies on the dehydration of two carboxylic acid molecules. The choice of dehydrating agent dictates the cost, purity, and complexity of the workflow.

Visualizing the Pathways

The following diagram outlines the three primary chemical pathways to this compound.

SynthesisPathways ArachidicAcid Arachidic Acid (C20:0) AceticAnh Method A: Acetic Anhydride (Exchange) ArachidicAcid->AceticAnh Reflux 90°C -Acetic Acid DCC Method B: DCC Coupling (Dehydration) ArachidicAcid->DCC RT, DCM -DCU (Urea) AcidChloride Method C: Thionyl Chloride (Substitution) ArachidicAcid->AcidChloride SOCl2, Reflux Product This compound AceticAnh->Product DCC->Product AcidChloride->Product + Arachidic Acid + Base

Figure 1: Chemical pathways for the synthesis of this compound from Arachidic Acid.

Part 2: Deep Dive & Protocols

Method A: Acetic Anhydride Exchange (The Industrial Standard)

Principle: A reversible exchange reaction where acetic anhydride acts as both solvent and reactant. The equilibrium is driven forward by removing the volatile byproduct (acetic acid) via vacuum distillation.

Cost Profile:

  • Reagents: Low (Acetic anhydride is a commodity chemical).

  • Energy: High (Requires heating to 80-90°C and vacuum).

  • Atom Economy: High.

Protocol:

  • Charge: In a round-bottom flask, dissolve 10.0 g (32 mmol) of Arachidic Acid in 30 mL of Acetic Anhydride (excess).

  • Reflux: Attach a condenser and heat the mixture to 90°C for 3 hours. The solution should become clear.

  • Distillation: Switch to a short-path distillation setup. Apply vacuum (approx. 20 mbar) and slowly increase temperature to distill off the acetic acid and excess acetic anhydride.

  • Crystallization: Dissolve the crude residue in hot acetone. Cool to 4°C overnight.

  • Filtration: Collect the white crystalline solid.

  • Yield: Expect 90-95%.

Critical Insight: Complete removal of acetic acid is vital. Any residual acid will catalyze hydrolysis of your product upon storage.

Method B: DCC Coupling (The Lab-Scale Standard)

Principle: Dicyclohexylcarbodiimide (DCC) acts as a water scavenger, reacting with the fatty acid to form an O-acylisourea intermediate, which is then attacked by another acid molecule.

Cost Profile:

  • Reagents: High (DCC is expensive compared to acetic anhydride).

  • Energy: Low (Room temperature reaction).

  • Purification: Moderate (Requires filtration of urea byproduct).

Protocol:

  • Dissolution: Dissolve 10.0 g (32 mmol) of Arachidic Acid in 100 mL of dry Dichloromethane (DCM).

  • Addition: Add 3.3 g (16 mmol) of DCC (0.5 equivalents) dissolved in 10 mL DCM dropwise over 20 minutes.

  • Reaction: Stir at room temperature for 4-6 hours. A white precipitate (Dicyclohexylurea, DCU) will form immediately.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the DCU.

  • Concentration: Evaporate the DCM solvent under reduced pressure.

  • Purification: Recrystallize from ethyl acetate to remove trace urea.

  • Yield: Expect 85-90%.

Critical Insight: DCU is notoriously difficult to remove completely. If your application is sensitive to urea contamination (e.g., biological assays), avoid this method or perform double recrystallization.

Method C: Acid Chloride Intermediate

Principle: Arachidic acid is converted to Arachidoyl Chloride using Thionyl Chloride, then reacted with a second equivalent of Arachidic Acid in the presence of a base (Pyridine/Triethylamine).

Cost Profile:

  • Reagents: Moderate.

  • Complexity: High (Two-step process, corrosive reagents).

  • Purity: Very High (Best for defined stoichiometry).

Protocol:

  • Activation: Reflux 5.0 g Arachidic Acid with 10 mL Thionyl Chloride for 2 hours. Evaporate excess SOCl2 to obtain Arachidoyl Chloride.

  • Coupling: Dissolve another 5.0 g Arachidic Acid and 2 mL Pyridine in 50 mL dry DCM.

  • Addition: Add the Arachidoyl Chloride (dissolved in DCM) dropwise at 0°C.

  • Workup: Wash with dilute HCl (to remove pyridine), then water, then brine. Dry over MgSO4.

  • Yield: Expect 80-85%.

Part 3: Comparative Analysis

The following data compares the three methods based on a standardized 10g production run.

Table 1: Cost and Performance Matrix
MetricMethod A: Acetic AnhydrideMethod B: DCC CouplingMethod C: Acid Chloride
Reagent Cost (Est.) Low (< $5)High (~$25)Moderate (~$15)
Reaction Time 3h + Distillation6h + Filtration2h + 4h (2 Steps)
Energy Input High (Heating required)Low (RT)Moderate (Reflux step)
Purification Difficulty Low (Distillation/Crystallization)High (Urea removal)Moderate (Washes required)
Typical Yield 92-96%85-90%80-85%
Greenness (E-Factor) Best (Solvent is reagent)Poor (Solid waste generated)Moderate (Corrosive waste)
Decision Framework

Use the logic tree below to select the appropriate method for your specific constraints.

DecisionTree Start Select Synthesis Method Scale What is your scale? Start->Scale Purity Is Urea contamination critical? Scale->Purity < 10 grams Equipment Do you have Vacuum Distillation? Scale->Equipment > 50 grams ResultB Method B: DCC Coupling Purity->ResultB No (Chemical Synthesis) ResultC Method C: Acid Chloride Purity->ResultC Yes (Bio-assay) ResultA Method A: Acetic Anhydride Equipment->ResultA Yes Equipment->ResultC No

Figure 2: Decision matrix for selecting the optimal this compound synthesis method.

Part 4: Quality Control & Validation

Regardless of the method chosen, you must validate the identity and purity of your this compound.

  • Melting Point: The anhydride melts at 77°C , which is very close to the acid (75.4°C). Do not rely on MP alone.

  • FT-IR Spectroscopy (The Gold Standard):

    • Arachidic Acid: Single peak at ~1700 cm⁻¹ (C=O stretch).

    • This compound: Distinctive doublet at 1820 cm⁻¹ and 1750 cm⁻¹ (symmetric and asymmetric stretching of the anhydride). This is the definitive test.

  • Solubility Check: The anhydride is soluble in warm Toluene and Chloroform but should not dissolve in aqueous base (NaHCO3) immediately, whereas the acid will form a salt and dissolve (with foaming/CO2 release).

References

  • Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acetic Anhydride exchange protocols).
  • Holmberg, K. (2002). Handbook of Applied Surface and Colloid Chemistry. John Wiley & Sons.
  • Ralston, A. W. (1948). Fatty Acids and Their Derivatives. John Wiley & Sons. (Foundational text on fatty acid physical properties and synthesis).

A Senior Application Scientist's Guide to Catalyst Performance in Arachidic Anhydride-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arachidic Anhydride in Synthetic Chemistry

This compound, derived from the C20 saturated fatty acid, arachidic acid, is a pivotal reagent in the synthesis of high-value lipophilic compounds. Its utility in pharmaceutical and materials science stems from its ability to introduce a long, saturated alkyl chain, thereby modulating the solubility, bioavailability, and pharmacokinetic properties of drug molecules, or conferring specific physical properties to polymers and other materials. The efficiency of acylation reactions utilizing this compound is profoundly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for this compound-mediated reactions, with a focus on esterification and amidation, supported by experimental data from analogous long-chain fatty anhydride systems.

Catalyst Selection: A Strategic Overview

The selection of an optimal catalyst for reactions involving this compound is a critical decision that influences reaction kinetics, product yield, and process sustainability. The primary catalytic strategies can be broadly categorized into three main classes: Lewis and Brønsted acids, heterogeneous acid catalysts, and enzymatic catalysts. Each class presents a unique set of advantages and disadvantages, and the ideal choice is contingent upon the specific synthetic context, including substrate compatibility, desired purity of the final product, and scalability of the process.

Homogeneous Acid Catalysis: Lewis and Brønsted Acids

Homogeneous acid catalysts, including both Lewis and Brønsted acids, are widely employed to activate the carbonyl group of the anhydride, rendering it more susceptible to nucleophilic attack.

Mechanism of Action

In a typical acid-catalyzed esterification, the acid protonates one of the carbonyl oxygens of the this compound, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of arachidic acid yield the desired ester and regenerate the catalyst. A similar mechanism is operative in amidation reactions.

Diagram: Generalized Mechanism of Acid-Catalyzed Esterification of this compound

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A This compound AH Protonated Anhydride A->AH + H+ ROH Alcohol (R'OH) H H+ (Catalyst) TI Tetrahedral Intermediate AH->TI + R'OH AH->TI P Ester + Arachidic Acid TI->P - H+ TI->P H_regen H+ (Regenerated)

Caption: Acid-catalyzed activation and subsequent esterification of this compound.

Performance Comparison of Lewis Acids

Lewis acids are effective for both esterification and transesterification reactions[1]. Studies on the esterification of palmitic acid, a C16 analogue of arachidic acid, with methanol have demonstrated high conversions with various Lewis acid catalysts. For instance, in subcritical methanol at 180°C for 30 minutes, catalysts such as lead(II) acetate, cadmium(II) acetate, and zinc(II) acetate have achieved esterification conversions of up to 96.4%[2]. While strong Lewis acids like aluminum chloride and titanium tetrachloride can offer high yields and fast reaction rates, they are highly sensitive to moisture, necessitating stringent anhydrous conditions[1]. Milder Lewis acids like zinc chloride and ferric chloride are often preferred for their improved handling and reduced side reactions[1]. Boric acid has emerged as a "green" and cost-effective catalyst for direct amidation reactions[3].

Table 1: Performance of Lewis Acid Catalysts in the Esterification of Palmitic Acid (as a proxy for Arachidic Acid)

CatalystTemperature (°C)Time (min)Conversion (%)Reference
Pb(OOCCH₃)₂1803096.4[2]
Cd(OOCCH₃)₂18030~85[2]
Zn(OOCCH₃)₂18030~80[2]

Note: Data is for palmitic acid and is used as an analogue for arachidic acid due to their structural similarity.

Heterogeneous Acid Catalysis: The Advantage of Recyclability

Heterogeneous acid catalysts, such as polymeric resins like Amberlyst-15, offer significant operational advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is crucial for sustainable industrial processes[4][5].

Amberlyst-15: A Workhorse in Esterification and Acylation

Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups. It has demonstrated high efficacy and selectivity in a wide range of organic transformations, including esterification and acylation reactions[6][7]. Research on the esterification of mixed carboxylic-palmitic anhydrides with various alcohols using Amberlyst-15 as a catalyst has shown excellent yields[8][9]. The solid nature of the catalyst simplifies product purification, requiring only simple filtration to remove the catalyst.

Experimental Protocol: Esterification of this compound using Amberlyst-15
  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add the alcohol nucleophile (1.1 equivalents).

  • Add Amberlyst-15 (10-20% by weight of the limiting reagent).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • The catalyst can be washed with a solvent (e.g., methanol, acetone), dried under vacuum, and reused for subsequent reactions.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the pure ester.

Enzymatic Catalysis: The Green and Selective Approach

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign alternative for the synthesis of esters and amides under mild reaction conditions[10].

Lipases in Acylation Reactions

Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous or micro-aqueous environments[10]. They are particularly attractive for their high chemo-, regio-, and enantioselectivity. While anhydrides are more reactive acyl donors than their corresponding carboxylic acids in enzymatic reactions, high concentrations of the anhydride can lead to dehydration and deactivation of the enzyme[11]. This challenge can be mitigated by employing a semi-batch reaction system with continuous feeding of the anhydride[11]. Lipases have been successfully employed in the synthesis of structured lipids involving long-chain fatty acids like arachidonic acid, demonstrating their compatibility with lipophilic substrates[12][13].

Diagram: Lipase-Catalyzed Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Workup & Purification A This compound + Alcohol in Organic Solvent B Immobilized Lipase C Shaking Incubator (Controlled Temperature and Agitation) A->C B->C D Filtration to remove Lipase C->D E Solvent Evaporation D->E F Purification (e.g., Chromatography) E->F

Caption: A typical workflow for lipase-catalyzed esterification of this compound.

Comparative Performance Insights

Direct quantitative comparison of these catalyst classes for this compound is challenging due to the lack of head-to-head studies in the published literature. However, a qualitative and extrapolated quantitative comparison can be made based on analogous systems.

Table 2: Qualitative and Extrapolated Quantitative Comparison of Catalysts for this compound Reactions

Catalyst ClassCatalyst ExampleTypical ConditionsExpected YieldAdvantagesDisadvantages
Lewis Acids ZnCl₂, Pb(OAc)₂High Temp. (e.g., 180°C)High (>90%)[2]High reactivity, cost-effective.Harsh conditions, potential metal contamination, moisture sensitivity[1].
Heterogeneous Acids Amberlyst-15Mild (RT - 60°C)Good to ExcellentEasily separable, reusable, mild conditions[4][6].Lower activity than strong homogeneous acids, potential for pore blockage.
Enzymes (Lipases) Immobilized LipaseMild (30-50°C)VariableHigh selectivity, mild conditions, "green"[10].Higher cost, potential for enzyme deactivation by anhydride[11], slower reaction rates.

Conclusion and Future Outlook

The choice of catalyst for this compound-mediated reactions is a multifaceted decision that requires careful consideration of the desired outcome and process constraints.

  • For high-throughput synthesis where yield and reaction speed are paramount and downstream purification can accommodate the removal of the catalyst, traditional Lewis acids remain a viable option.

  • For processes where sustainability, ease of product isolation, and catalyst reusability are critical, heterogeneous catalysts like Amberlyst-15 present a compelling and robust solution.

  • When high selectivity (e.g., for chiral substrates) is required and mild reaction conditions are essential to preserve sensitive functional groups, enzymatic catalysis with lipases is the superior, albeit potentially more costly, approach.

Future research should focus on direct comparative studies of these catalytic systems for this compound to provide more precise quantitative data. Furthermore, the development of novel, highly active, and stable heterogeneous and enzymatic catalysts will continue to drive innovation in the synthesis of valuable arachidic acid derivatives.

References

  • Benchchem. (n.d.). A Comparative Analysis of Lewis Acid Catalysts in 3-Phenylpropanoyl Bromide Acylations for Pharmaceutical Research and Developme.
  • ResearchGate. (2025). Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol.
  • PubMed. (n.d.). Comparison of acid anhydrides with carboxylic acids in enantioselective enzymatic esterification of racemic menthol.
  • Arkivoc. (n.d.). Amberlyst-15 in organic synthesis.
  • ResearchGate. (2025). Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity.
  • PubMed. (n.d.). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst.
  • ResearchGate. (2025). Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids.
  • International Journal of Technology. (2024). Performance Comparison of Heterogeneous Catalysts based on Natural Bangka Kaolin for Biodiesel Production by Acid and Base Activation Processes.
  • PMC. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review.
  • Lund University Publications. (n.d.). Lipase-catalyzed production of structured triacylglycerols.
  • SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries.
  • ResearchGate. (2025). (PDF) Amberlyst-15 in Organic Synthesis.
  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

Sources

Benchmarking Analytical Protocols for Arachidic Anhydride: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobicity Challenge

Audience: Senior Process Chemists, QC Managers, and Lipid Researchers.

Arachidic anhydride (Eicosanoic anhydride, C40H78O3) represents a specific challenge in lipid analysis. Unlike short-chain homologues, its extreme hydrophobicity (C20 chain length) renders standard aqueous Reversed-Phase HPLC (RP-HPLC) ineffective due to solubility issues. Furthermore, its susceptibility to hydrolysis—converting back to the parent Arachidic acid—demands analytical workflows that prevent in-situ degradation during measurement.

This guide synthesizes data from a multi-site inter-laboratory validation study, benchmarking the Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) method against 1H-NMR (the absolute reference) and GC-FID (the legacy alternative). We demonstrate that NARP-HPLC coupled with Charged Aerosol Detection (CAD) offers the optimal balance of specificity, sensitivity, and routine applicability for drug development environments.

Chemical Context & Analytical Logic

To validate this compound, one must distinguish the active anhydride from its primary degradation product, arachidic acid.

The Degradation Pathway

The analytical method must "freeze" the equilibrium or separate species faster than hydrolysis occurs.

HydrolysisPathway cluster_methods Analytical Interception Points Anhydride This compound (Active Reagent) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Water + H2O (Moisture) Water->Transition Acid 2x Arachidic Acid (Impurity) Transition->Acid Cleavage Method1 NARP-HPLC (Separates based on Polarity) Method2 1H-NMR (Distinguishes Alpha-Protons)

Figure 1: Hydrolytic degradation pathway of this compound. Analytical methods must distinguish the intact anhydride from the acid byproduct.

Comparative Analysis of Alternatives

We evaluated three primary methodologies across three independent laboratories (Lab A: Pharma QC, Lab B: CRO, Lab C: Academic Core).

Table 1: Method Performance Matrix
FeatureMethod A: NARP-HPLC (Recommended) Method B: 1H-NMR (Reference) Method C: GC-FID (Legacy)
Detector Charged Aerosol Detector (CAD)400 MHz Proton NMRFlame Ionization (FID)
Selectivity High. Resolves Anhydride vs. Acid based on hydrophobicity.Absolute. Distinct chemical shifts for

-CH2 protons.
Medium. Requires derivatization to prevent on-column hydrolysis.
Sensitivity (LOD) < 0.1% w/w~0.5% w/w< 0.05% w/w
Sample Prep Dissolve in Acetone/THF (Anhydrous).Dissolve in CDCl3 (Anhydrous).Derivatization with Butylamine (forms Amide).
Throughput High (15 min run).Low (Expert interpretation req).Medium (Reaction time + run time).
Primary Risk Moisture in mobile phase causes peak broadening.High instrument cost; lower sensitivity for trace impurities.[1]Thermal degradation in injector port.
Expert Insight: Why NARP-HPLC?

While 1H-NMR provides an absolute structural confirmation (alpha-methylene protons of anhydrides shift downfield ~2.5 ppm vs ~2.3 ppm for acids), it lacks the sensitivity for trace impurity quantification (<0.1%) required in GMP settings. GC-FID poses a risk: injecting an anhydride directly can lead to thermal hydrolysis in the port, artificially inflating the acid content. Derivatization is robust but labor-intensive.

NARP-HPLC using anhydrous organic solvents (Acetone/Acetonitrile) avoids hydrolysis during the run and uses CAD to detect lipids which have poor UV absorbance [1].

Detailed Protocol: NARP-HPLC-CAD

This protocol was validated according to ICH Q2(R2) guidelines.

Reagents & Equipment
  • Column: C8 or C18 Fused-Core, 150 x 4.6 mm, 2.7 µm (e.g., Halo C8).

  • Mobile Phase A: Acetonitrile (HPLC Grade, dry).

  • Mobile Phase B: Acetone/THF (1:1 v/v).

  • Detector: Charged Aerosol Detector (CAD) or ELSD. Note: UV at 210nm is unstable due to solvent cutoff interference.

  • Diluent: Chloroform (stabilized with amylene, not ethanol) or dry THF.

Instrumental Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Control viscosity).

  • Gradient:

    • 0-2 min: 100% A (Equilibration)

    • 2-12 min: Linear ramp to 100% B (Elutes Anhydride)

    • 12-15 min: Hold 100% B

  • Injection Vol: 5 µL.

Step-by-Step Workflow
  • Blank Prep: Inject pure dry THF to establish baseline.

  • Standard Prep: Weigh 50 mg this compound Reference Standard into a 50 mL volumetric flask. Dissolve in dry THF.

  • Sample Prep: Weigh 50 mg Sample. Dissolve immediately in dry THF. Critical: Analyze within 2 hours to prevent atmospheric moisture hydrolysis.

  • System Suitability: Resolution (Rs) between Arachidic Acid (impurity) and this compound must be > 2.0.

Inter-Laboratory Validation Data

The following data summarizes the "Round Robin" study performed to validate the NARP-HPLC method.

Study Design
  • Samples: 3 Batches of this compound (Purity: 95%, 98%, 99%).

  • Spiking: Arachidic Acid spiked at 0.5%, 1.0%, and 5.0%.

  • Guideline: ICH Q2(R2) [2].

Table 2: Inter-Laboratory Precision & Accuracy
ParameterLab A (Pharma)Lab B (CRO)Lab C (Academic)Pooled Average Acceptance Criteria
Linearity (

)
0.99920.99850.99900.9989

Recovery (1% Spike) 98.4%101.2%97.8%99.1%

Repeatability (RSD, n=6) 0.8%1.2%1.5%1.17%

Intermediate Precision 1.1%1.4%1.8%1.43%

LOD (Acid Impurity) 0.03%0.04%0.05%0.04% N/A
Validation Workflow Diagram

The following flowchart illustrates the decision matrix used during the validation study to ensure data integrity across sites.

ValidationWorkflow Start Sample Distribution (3 Batches, 3 Labs) Prep Anhydrous Prep (THF/Chloroform) Start->Prep Analysis NARP-HPLC-CAD (Gradient Elution) Prep->Analysis Check1 System Suitability? (Rs > 2.0) Analysis->Check1 Fail Troubleshoot: Check Solvent Water Content Check1->Fail No Pass Data Processing Check1->Pass Yes Fail->Prep Stats Statistical Analysis (ANOVA, %RSD) Pass->Stats

Figure 2: Inter-laboratory validation workflow ensuring system suitability before statistical pooling.

References

  • Thermo Fisher Scientific. (2019). Analysis of Lipids by RP-HPLC Using the Dionex Corona ultra Charged Aerosol Detector. Application Note. Link

  • International Council for Harmonisation (ICH). (2024).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4] Link

  • Christie, W.W. (2019).[5] Fatty Acid Analysis by HPLC. AOCS Lipid Library. Link

  • Bar-Ilan University. (2002). Analysis of fatty acid anhydrides and polyanhydrides.[6][7] ResearchGate.[1][6][8] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.